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  • Product: N-methoxy-N-methylfuran-3-carboxamide
  • CAS: 148900-66-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-methoxy-N-methylfuran-3-carboxamide

This guide provides an in-depth exploration of the synthesis of N-methoxy-N-methylfuran-3-carboxamide, a critical Weinreb amide intermediate in modern organic synthesis. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of N-methoxy-N-methylfuran-3-carboxamide, a critical Weinreb amide intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, experimental protocols, and practical considerations for the successful preparation of this versatile building block.

Introduction: The Significance of Weinreb Amides in Synthetic Chemistry

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable functional groups in organic chemistry. Their importance stems from their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in a controlled manner, circumventing the over-addition that often leads to the formation of tertiary alcohols.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone upon acidic workup.[1] Furthermore, Weinreb amides can be gently reduced to aldehydes, highlighting their versatility as synthetic precursors.

N-methoxy-N-methylfuran-3-carboxamide, the subject of this guide, incorporates the furan scaffold, a privileged heterocycle found in numerous natural products and pharmaceuticals. The strategic placement of the Weinreb amide at the 3-position of the furan ring opens avenues for the synthesis of a diverse array of furan-containing ketones and other derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of N-methoxy-N-methylfuran-3-carboxamide hinges on the formation of an amide bond between furan-3-carboxylic acid and N,O-dimethylhydroxylamine. A direct amidation is generally not feasible due to the low reactivity of the carboxylic acid. Therefore, an activating agent is necessary to convert the carboxylic acid into a more reactive species that can readily undergo nucleophilic attack by N,O-dimethylhydroxylamine.

Several strategies can be employed for this transformation, primarily revolving around the choice of coupling agent. Common peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective.[1][3] An alternative approach involves the in-situ formation of an acyl halide.[3] More recently, reagents like P[NCH₃(OCH₃)]₃ have been developed for the direct and high-yielding conversion of carboxylic acids to Weinreb amides.[4][5]

The selection of the optimal synthetic route depends on factors such as substrate compatibility, desired yield, scalability, and the ease of purification from byproducts. For the synthesis of N-methoxy-N-methylfuran-3-carboxamide, a robust and high-yielding method is paramount.

Core Synthesis Protocol: From Furan-3-Carboxylic Acid to Weinreb Amide

This section details a reliable, step-by-step protocol for the synthesis of N-methoxy-N-methylfuran-3-carboxamide, leveraging a common and effective peptide coupling reagent.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
Furan-3-carboxylic acidC₅H₄O₃112.08Commercially Available
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.56Commercially AvailableHygroscopic, store in a desiccator.[6]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.24Commercially Available
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Commercially Available
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated aqueous sodium bicarbonateNaHCO₃
BrineNaCl
Anhydrous magnesium sulfateMgSO₄
Experimental Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add furan-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).[6][7]

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.2 M with respect to the furan-3-carboxylic acid. Stir the suspension at room temperature.

  • Base Addition: To the stirring suspension, add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C (ice bath). The addition of the base is crucial to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • Activation: After stirring for 10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise at 0 °C. The reaction mixture should become a clear solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x). The aqueous washes serve to remove the water-soluble byproducts and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-methoxy-N-methylfuran-3-carboxamide as a pure compound.

Reaction Mechanism

The synthesis proceeds through a classic carbodiimide-mediated coupling mechanism.

reaction_mechanism RCOOH Furan-3-carboxylic acid O_Acyl O-Acylisourea (Active Ester) RCOOH->O_Acyl + EDC EDC EDC HOBt HOBt Amine N,O-Dimethylhydroxylamine Product N-methoxy-N-methylfuran-3-carboxamide Urea EDC-Urea byproduct HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt - EDC-Urea HOBt_Ester->Product + Amine - HOBt

Figure 1: Simplified reaction mechanism of EDC/HOBt mediated amide coupling.

Initially, the carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid has a chiral center. The addition of HOBt mitigates this by rapidly converting the O-acylisourea into an HOBt active ester. This active ester is less reactive than the O-acylisourea but is more stable and less susceptible to racemization. Finally, nucleophilic attack by N,O-dimethylhydroxylamine on the HOBt active ester yields the desired Weinreb amide and regenerates HOBt.

Characterization and Quality Control

The identity and purity of the synthesized N-methoxy-N-methylfuran-3-carboxamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The characteristic signals for the methoxy (-OCH₃) and N-methyl (-NCH₃) groups are expected to be singlets in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide carbonyl (C=O) stretching frequency.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC/LC-MS. Ensure all reagents are anhydrous.
Degradation of starting material or productThe furan ring can be sensitive to strongly acidic or basic conditions. Ensure the workup is performed promptly and without excessive exposure to harsh conditions.
Inefficient purificationOptimize the eluent system for column chromatography to ensure good separation.
Presence of Impurities Unreacted starting materialsEnsure the correct stoichiometry of reagents is used.
EDC-urea byproductThe urea byproduct is often soluble in the organic phase. Multiple aqueous washes and careful column chromatography are necessary for its removal.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Carbodiimides can be sensitizers. Avoid inhalation and skin contact.

Conclusion

The synthesis of N-methoxy-N-methylfuran-3-carboxamide is a straightforward yet crucial transformation for accessing a wide range of furan-based compounds. The protocol detailed in this guide, utilizing a standard EDC/HOBt coupling strategy, provides a reliable and high-yielding route to this valuable synthetic intermediate. By understanding the underlying reaction mechanism and potential pitfalls, researchers can confidently and efficiently prepare this compound for their synthetic endeavors.

References

  • CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google P
  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. Available at: [Link]

  • CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents.
  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Available at: [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Available at: [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids | Organic Letters - ACS Publications. Available at: [Link]

  • N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE - Organic Syntheses Procedure. Available at: [Link]

  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society - KoreaScience. Available at: [Link]

  • KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents.
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (URL not available)
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15–40. (URL not available)
  • Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF - ResearchG
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39–44. Available at: [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW | Scilit. Available at: [Link]

  • (PDF) An efficient conversion of carboxylic acids into Weinreb amides - ResearchGate. Available at: [Link]

  • Weinreb ketone synthesis - Wikipedia. (2023). Available at: [Link]

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

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Exploratory

An In-depth Technical Guide to N-methoxy-N-methylfuran-3-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Furan-Based Weinreb Amide N-methoxy-N-methylfuran-3-carboxamide, a specialized chemical entity, holds a significant posit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Furan-Based Weinreb Amide

N-methoxy-N-methylfuran-3-carboxamide, a specialized chemical entity, holds a significant position in the toolbox of synthetic organic chemists. As a derivative of furan-3-carboxylic acid, it belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids. This functionality imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The core value of N-methoxy-N-methylfuran-3-carboxamide lies in its ability to act as a stable and efficient acylating agent. Unlike more reactive acylating agents such as acid chlorides or anhydrides, Weinreb amides exhibit remarkable stability towards a wide range of nucleophiles, yet can be selectively activated to participate in key carbon-carbon bond-forming reactions. This controlled reactivity is crucial in multi-step syntheses where functional group tolerance is paramount. The furan moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, N-methoxy-N-methylfuran-3-carboxamide serves as a key building block for the introduction of the 3-furoyl group, a motif of interest in drug discovery programs.

This technical guide provides a comprehensive overview of the chemical properties of N-methoxy-N-methylfuran-3-carboxamide, with a focus on its synthesis, spectroscopic characterization, and synthetic applications. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of N-methoxy-N-methylfuran-3-carboxamide is essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
CAS Number 148900-66-7
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.
Stability Generally stable under standard laboratory conditions. Hydrolysis can occur under strong acidic or basic conditions.

Synthesis of N-methoxy-N-methylfuran-3-carboxamide

The most common and efficient method for the preparation of N-methoxy-N-methylfuran-3-carboxamide involves the coupling of furan-3-carboxylic acid with N,O-dimethylhydroxylamine. This transformation can be achieved through various coupling agents that activate the carboxylic acid.

General Synthesis Pathway

The overall transformation is depicted in the following workflow:

Synthesis of N-methoxy-N-methylfuran-3-carboxamide cluster_reagents Furan_acid Furan-3-carboxylic acid Activated_intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) Furan_acid->Activated_intermediate Activation Weinreb_amide N-methoxy-N-methyl- furan-3-carboxamide Activated_intermediate->Weinreb_amide Reagents Coupling Agent (e.g., SOCl₂, CDI) + N,O-dimethylhydroxylamine + Base Coupling_agent Coupling Agent Amine N,O-dimethylhydroxylamine Base Base (e.g., Pyridine, Et₃N)

Caption: General workflow for the synthesis of N-methoxy-N-methylfuran-3-carboxamide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a robust method for the synthesis of N-methoxy-N-methylfuran-3-carboxamide from furan-3-carboxylic acid via the corresponding acyl chloride. The choice of thionyl chloride for the activation of the carboxylic acid is a classic and effective method, leading to a reactive intermediate that readily couples with N,O-dimethylhydroxylamine.

Step 1: Formation of Furan-3-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add furan-3-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude furan-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add a base, such as pyridine or triethylamine (2.2 eq), dropwise.

  • Slowly add a solution of the crude furan-3-carbonyl chloride in DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N-methylfuran-3-carboxamide.

Causality Behind Experimental Choices:

  • Use of Thionyl Chloride: Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, HCl and SO₂, are gaseous and can be easily removed, simplifying the workup.

  • Use of Excess Base: Two equivalents of base are used in the amidation step. The first equivalent neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine. The second equivalent scavenges the HCl generated during the reaction between the acyl chloride and the amine, driving the reaction to completion.

  • Aqueous Workup: The series of acidic, basic, and brine washes are crucial for removing unreacted starting materials, the base, and any water-soluble byproducts, leading to a cleaner crude product for purification.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the N-methoxy and N-methyl groups.

  • Furan Protons: The furan ring will exhibit three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C2 position is expected to be the most deshielded, appearing as a multiplet. The protons at the C4 and C5 positions will also appear as multiplets, with their chemical shifts influenced by the carboxamide group.

  • N-Methoxy and N-Methyl Protons: The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups will each give rise to a singlet. Due to restricted rotation around the amide C-N bond, these signals may appear as broad singlets or even as two distinct sets of singlets at room temperature, corresponding to different rotamers.[1] Variable temperature NMR studies can be employed to investigate this dynamic behavior.[1] Typically, the N-methoxy protons are found slightly downfield from the N-methyl protons. Expected chemical shifts are in the range of δ 3.2-3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around δ 165-175 ppm.

  • Furan Carbons: The four carbon atoms of the furan ring will show signals in the aromatic region (δ 110-150 ppm). The carbon attached to the carboxamide group (C3) and the carbon at the C2 position will be the most deshielded.

  • N-Methoxy and N-Methyl Carbons: The N-methoxy and N-methyl carbons will appear as distinct signals in the upfield region of the spectrum. The N-methoxy carbon is typically found around δ 60-62 ppm, while the N-methyl carbon is expected around δ 32-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band corresponding to the amide carbonyl stretch is expected in the region of 1630-1680 cm⁻¹. This is a key diagnostic peak for the presence of the amide functionality.

  • C-O Stretch: The C-O stretching vibrations of the furan ring and the methoxy group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations from the furan ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

Reactivity and Synthetic Applications

The synthetic utility of N-methoxy-N-methylfuran-3-carboxamide stems from its identity as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents to form ketones, or reduction to form aldehydes, without the common problem of over-addition to form tertiary alcohols.

Synthesis of 3-Furyl Ketones

A primary application of N-methoxy-N-methylfuran-3-carboxamide is the synthesis of 3-acylfurans (3-furyl ketones). This is achieved by reacting the Weinreb amide with Grignard reagents or organolithium reagents.

Ketone_Synthesis cluster_reagents WeinrebAmide N-methoxy-N-methyl- furan-3-carboxamide Intermediate Stable Tetrahedral Intermediate WeinrebAmide->Intermediate + Grignard R-MgX or R-Li Ketone 3-Acylfuran (3-Furyl Ketone) Intermediate->Ketone Hydrolysis Workup Aqueous Workup (e.g., NH₄Cl) Grignard_reagent Organometallic Reagent

Caption: Reaction of N-methoxy-N-methylfuran-3-carboxamide with an organometallic reagent to form a 3-acylfuran.

The stability of the tetrahedral intermediate formed upon nucleophilic addition is key to the success of this reaction. The methoxy group and the metal cation (from the organometallic reagent) form a stable five-membered chelate, which prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile. Upon aqueous workup, this stable intermediate hydrolyzes to afford the desired ketone in high yield.

Experimental Protocol: Synthesis of 3-Benzoylfuran

This protocol outlines the synthesis of 3-benzoylfuran from N-methoxy-N-methylfuran-3-carboxamide using phenylmagnesium bromide as the organometallic reagent.

  • To a solution of N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-benzoylfuran.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the quenching of the Grignard reagent.

  • Controlled Addition at Low Temperature: Adding the Grignard reagent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Ammonium Chloride Quench: A saturated solution of NH₄Cl is a mild acidic quenching agent that effectively hydrolyzes the magnesium alkoxide intermediate to the ketone without causing acid-catalyzed degradation of the furan ring.

Conclusion

N-methoxy-N-methylfuran-3-carboxamide is a highly valuable and versatile synthetic intermediate. Its status as a Weinreb amide allows for the controlled and high-yielding synthesis of 3-acylfurans, which are important motifs in medicinal chemistry and materials science. The synthetic protocols for its preparation and subsequent reactions are well-established and robust, making it an accessible tool for a wide range of chemical research and development. A thorough understanding of its spectroscopic properties, while currently based on predictions from analogous structures, is crucial for its characterization and quality control. This guide has provided a detailed overview of the core chemical properties of N-methoxy-N-methylfuran-3-carboxamide, empowering researchers to confidently incorporate this building block into their synthetic strategies.

References

  • Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 79, p.59 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0059]
  • Harikrishna, K.; Balasubramaniam, S.; Aidhen, I. S. J. Chem. Sci.2015, 127, 1339–1347. [Link: https://www.ias.ac.in/article/fulltext/jcsc/127/08/1339-1347]

Sources

Foundational

A Technical Guide to N-methoxy-N-methylfuran-3-carboxamide: Synthesis, Properties, and Application as a Weinreb Amide Intermediate

Abstract and Nomenclature This technical guide provides an in-depth analysis of N-methoxy-N-methylfuran-3-carboxamide, a key synthetic intermediate in modern organic chemistry. The officially recognized IUPAC name for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Nomenclature

This technical guide provides an in-depth analysis of N-methoxy-N-methylfuran-3-carboxamide, a key synthetic intermediate in modern organic chemistry. The officially recognized IUPAC name for this compound is N-methoxy-N-methylfuran-3-carboxamide . It belongs to a class of compounds known as Weinreb-Nahm amides, which are distinguished by their ability to react with organometallic reagents to produce ketones in high yields, effectively preventing the common issue of over-addition to form tertiary alcohols.[1] This unique reactivity makes it an invaluable tool for researchers and professionals in drug development and complex molecule synthesis. This document will cover its fundamental properties, detail robust synthesis protocols, and explore its primary application in the controlled synthesis of 3-acylfuran ketones.

Figure 1: Chemical Structure of N-methoxy-N-methylfuran-3-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties for N-methoxy-N-methylfuran-3-carboxamide is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
IUPAC Name N-methoxy-N-methylfuran-3-carboxamide-
Molecular Formula C₇H₉NO₃TCI Chemicals
Molecular Weight 155.15 g/mol TCI Chemicals
CAS Number 936136-22-2(Supplier Data)
Physical State Typically a solid or oil at room temperatureTCI Chemicals
Purity Commercially available at >98.0%TCI Chemicals
Storage Refrigerated (0-10°C), Heat SensitiveTCI Chemicals

The Weinreb-Nahm Amide: A Mechanistic Overview

The synthetic utility of N-methoxy-N-methylfuran-3-carboxamide stems from its identity as a Weinreb-Nahm amide. When typical acylating agents like esters or acid chlorides react with potent nucleophiles such as Grignard or organolithium reagents, the reaction often proceeds past the ketone stage to yield a tertiary alcohol. This "over-addition" occurs because the initially formed ketone is more reactive than the starting material.

The Weinreb-Nahm amide elegantly circumvents this issue through the formation of a stable tetrahedral intermediate.[1] The N-methoxy group and the carbonyl oxygen chelate the metal ion (e.g., Mg²⁺ from a Grignard reagent), forming a stable five-membered ring. This chelated intermediate is unreactive towards further nucleophilic attack at low temperatures.[1] It remains intact until an acidic aqueous workup is performed, which protonates the complex and causes it to collapse, liberating the desired ketone. This mechanism ensures the reaction stops cleanly at the ketone stage.

G cluster_0 Reaction Pathway Start Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Workup Aqueous Acid Workup (e.g., H₃O⁺) Intermediate->Workup Quenching Overaddition Over-addition (Avoided) Intermediate->Overaddition Pathway Blocked by Chelation Product Ketone Product Workup->Product Collapse

Figure 2: Logical workflow of the Weinreb ketone synthesis, highlighting the stable intermediate.

Synthesis Protocol for N-methoxy-N-methylfuran-3-carboxamide

The most common and reliable methods for preparing Weinreb amides involve the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[2] This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride or by using a direct coupling agent.[3][4] The following protocol details a highly efficient one-pot synthesis from furan-3-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as an activator, a method noted for its mild conditions and suitability for sensitive substrates.[5]

Materials and Reagents
  • Furan-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Experimental Procedure
  • Activation of Carboxylic Acid: To a round-bottom flask charged with a magnetic stir bar, add furan-3-carboxylic acid (1.0 equiv) and dissolve or suspend it in anhydrous dichloromethane (approx. 0.3 M).

  • To this stirring solution, add CDI (1.1 equiv) in one portion at room temperature. The reaction is accompanied by the evolution of CO₂ gas, and the mixture typically becomes a clear, homogeneous solution.[5]

    • Expert Insight: CDI is an excellent choice for this transformation as the byproducts, imidazole and CO₂, are easily managed. The reaction is often self-indicating; the cessation of gas evolution signifies the formation of the reactive acylimidazolide intermediate.

  • Allow the solution to stir for 45-60 minutes at room temperature to ensure complete activation.

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the flask in a single portion. The solution will likely turn cloudy.[5]

  • Stir the reaction mixture for 6-12 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by adding 1 M HCl.[5] Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a saturated sodium bicarbonate solution to remove any remaining starting materials and imidazole hydrochloride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.

node_acid Furan-3-carboxylic Acid + CDI in DCM node_inter Acylimidazolide Intermediate (Active Species) node_acid->node_inter Activation (CO₂ evolved) node_product N-methoxy-N-methyl- furan-3-carboxamide node_inter->node_product Coupling node_amine N,O-Dimethylhydroxylamine Hydrochloride node_amine->node_product node_workup Aqueous Workup & Purification node_product->node_workup Isolation

Figure 3: Workflow for the CDI-mediated synthesis of the target Weinreb amide.

Application in Ketone Synthesis: Preparation of 3-Acylfurans

The primary application of N-methoxy-N-methylfuran-3-carboxamide is as a precursor to 3-acylfurans. These ketones are valuable building blocks in medicinal chemistry, appearing in numerous biologically active compounds.[3][6] The protocol below is a general procedure for the reaction with a Grignard reagent.

General Protocol for Grignard Reaction
  • Reaction Setup: Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise via syringe, maintaining the internal temperature at 0 °C.

    • Expert Insight: Maintaining a low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent potential side reactions. The slow addition of the nucleophile helps control any exotherm.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate to dilute the mixture.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography on silica gel.

Conclusion

N-methoxy-N-methylfuran-3-carboxamide is a highly effective and versatile synthetic intermediate. Its function as a Weinreb-Nahm amide provides a reliable and high-yielding pathway for the synthesis of 3-acylfurans, avoiding the over-addition problems that plague traditional acylating agents. The straightforward synthesis of the amide itself, coupled with its predictable reactivity, solidifies its role as an essential tool for chemists engaged in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

  • Organic Preparations and Procedures International. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks.
  • Various Authors. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
  • Pace, V. (2021). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. IntechOpen.
  • Katritzky, A. R., & Tala, S. R. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC.
  • Sato, K., & Tarui, A. (2009). A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia.
  • Niu, T., et al. (2009).
  • Sammis, G. (2012).
  • PubChem. (n.d.). Methyl furan-3-carboxylate.
  • Kim, J. H., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society.
  • TCI Chemicals. (n.d.). N-Methoxy-N-methyl-2-furancarboxamide.
  • Organic Syntheses. (n.d.).
  • Reaction Biology. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides.

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Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-methoxy-N-methylfuran-3-carboxamide

Introduction: The Structural Elucidation of a Versatile Synthetic Intermediate N-methoxy-N-methylfuran-3-carboxamide, a member of the Weinreb amide family, is a significant building block in modern organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Versatile Synthetic Intermediate

N-methoxy-N-methylfuran-3-carboxamide, a member of the Weinreb amide family, is a significant building block in modern organic synthesis. Its utility lies in the controlled and predictable reactivity of the N-methoxy-N-methylamide moiety towards organometallic reagents to yield ketones, a transformation that avoids the common problem of over-addition.[1] Given its role as a key intermediate, unambiguous structural verification and purity assessment are paramount. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for providing a detailed atomic-level map of the molecule.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of N-methoxy-N-methylfuran-3-carboxamide. We will dissect the theoretical underpinnings of the expected spectrum, offer a field-proven experimental protocol for data acquisition, and present a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Molecular Architecture and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of N-methoxy-N-methylfuran-3-carboxamide contains five key proton sets.

Figure 1: Molecular structure of N-methoxy-N-methylfuran-3-carboxamide with distinct proton environments labeled.

The five distinct proton environments are:

  • H-2: The proton on the furan ring adjacent to the oxygen and the carboxamide group.

  • H-4: The proton on the furan ring adjacent to the carboxamide group.

  • H-5: The proton on the furan ring adjacent to the oxygen.

  • N-CH₃: The three protons of the methyl group attached to the nitrogen atom.

  • O-CH₃: The three protons of the methoxy group.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

Based on fundamental NMR principles and empirical data from analogous structures, we can predict the key features of the ¹H NMR spectrum: chemical shift, spin-spin coupling, and integration.

Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment.

  • Furan Protons (H-2, H-4, H-5): These protons are attached to an aromatic ring and are therefore expected to appear in the downfield region of the spectrum. The electronegative oxygen atom and the electron-withdrawing carboxamide group significantly influence their chemical shifts.

    • H-2: This proton is flanked by the ring oxygen and the carbonyl group, leading to the strongest deshielding effect. It is expected to be the most downfield of the furan protons. Based on data for 3-furoic acid, this proton appears around 8.1 ppm.[2]

    • H-5: Being adjacent to the ring oxygen, this proton will also be significantly deshielded. Its chemical shift is anticipated to be in the range of 7.4-7.5 ppm.[2]

    • H-4: This proton is the least deshielded of the three furan protons, with an expected chemical shift around 6.7-6.8 ppm.[2]

  • N-Methoxy-N-Methyl Protons (O-CH₃ and N-CH₃):

    • O-CH₃: The protons of the O-methyl group are attached to an oxygen atom, which is electronegative. Therefore, they will be deshielded and are expected to appear as a singlet at approximately 3.7 ppm.

    • N-CH₃: The protons of the N-methyl group are attached to a nitrogen atom and will also be deshielded, appearing as a singlet around 3.2 ppm.

The Phenomenon of Rotamers in Weinreb Amides

A critical consideration for Weinreb amides is the restricted rotation around the amide C-N bond due to its partial double bond character.[3] This can lead to the existence of rotational isomers, or rotamers.[4][5] If the rotation is slow on the NMR timescale at room temperature, the N-CH₃ and O-CH₃ groups can exist in two distinct chemical environments, leading to a doubling of their respective signals or significant peak broadening.[6] The presence of a substituent on the furan ring ortho to the amide group could create sufficient steric hindrance to favor the observation of rotamers.[6]

Spin-Spin Coupling (J-Coupling)

The interaction between non-equivalent neighboring protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

For the furan ring system, the following couplings are expected:

  • J(H2-H4): A four-bond coupling, typically small, around 0.8 Hz.[2]

  • J(H2-H5): A four-bond coupling across the oxygen atom, also small.

  • J(H4-H5): A three-bond coupling, expected to be in the range of 1.9 Hz.[2]

This leads to the following predicted multiplicities:

  • H-2: A doublet of doublets (dd) or a broad singlet, depending on the resolution of the small couplings.

  • H-4: A doublet of doublets (dd).

  • H-5: A doublet of doublets (dd).

  • N-CH₃ and O-CH₃: Singlets (or two separate singlets/broad signals if rotamers are present).

Integration

The area under each NMR signal is proportional to the number of protons it represents. The expected integration ratio for the distinct protons of N-methoxy-N-methylfuran-3-carboxamide is: H-2 : H-4 : H-5 : N-CH₃ : O-CH₃ = 1 : 1 : 1 : 3 : 3

Experimental Protocol

Adherence to a standardized and validated protocol is crucial for acquiring high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ with TMS) weigh->dissolve filter 3. Filter into NMR Tube (via pipette with glass wool) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock_shim 6. Lock and Shim (Field-frequency lock on deuterium; optimize field homogeneity) insert->lock_shim acquire 7. Acquire Spectrum (Set appropriate parameters: pulse angle, acquisition time, relaxation delay) lock_shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration baseline->integrate calibrate 12. Calibrate (Set TMS to 0.00 ppm) integrate->calibrate

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of N-methoxy-N-methylfuran-3-carboxamide.[1][7]

  • Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), which is a common choice for small organic molecules.[7] Ensure the solvent contains an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Procedure: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2. NMR Data Acquisition:

  • Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a high-resolution spectrum.

  • Key Parameters:

    • Pulse Angle: A 30° or 90° pulse angle can be used. A 30° pulse with a shorter relaxation delay is often used for rapid acquisition of multiple scans.[8]

    • Acquisition Time (AQ): Typically 2-4 seconds.[9]

    • Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for qualitative ¹H NMR.[8]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[9]

Data Analysis and Interpretation of the Predicted Spectrum

The final processed spectrum should be analyzed by assigning each signal to its corresponding proton set. The predicted data is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 ~8.1ddJ(H2-H4) ≈ 0.81H
H-5 ~7.4-7.5ddJ(H4-H5) ≈ 1.91H
H-4 ~6.7-6.8ddJ(H2-H4) ≈ 0.8, J(H4-H5) ≈ 1.91H
O-CH₃ ~3.7s-3H
N-CH₃ ~3.2s-3H

Table 1: Predicted ¹H NMR Spectral Data for N-methoxy-N-methylfuran-3-carboxamide in CDCl₃.

Note on Rotamers: As previously discussed, the signals for O-CH₃ and N-CH₃ may appear as broad singlets or as two distinct sets of singlets at room temperature. If broad signals are observed, acquiring the spectrum at an elevated temperature (e.g., 50-70 °C) can cause these signals to coalesce into sharp singlets as the rate of rotation around the C-N bond increases.

Conclusion

The ¹H NMR spectrum of N-methoxy-N-methylfuran-3-carboxamide provides a wealth of structural information that is indispensable for its characterization. The three distinct, coupled signals in the aromatic region confirm the 3-substituted furan core, while the two singlets in the upfield region are characteristic of the N-methoxy-N-methylamide moiety. Potential complexities, such as the presence of rotamers, can be addressed with temperature variation studies. By following the detailed predictive analysis and experimental protocols outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of this valuable synthetic intermediate, ensuring the integrity and success of their chemical research.

References

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83.
  • Indian Journal of Chemistry. (2015). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
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Foundational

Technical Guide: 13C NMR Structural Elucidation of N-methoxy-N-methylfuran-3-carboxamide

Abstract This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of N-methoxy-N-methylfuran-3-carboxamide, a key heterocyclic building block in synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of N-methoxy-N-methylfuran-3-carboxamide, a key heterocyclic building block in synthetic chemistry. As a Weinreb amide derivative of furan, its structural verification is paramount for its use in subsequent reactions. This document details the complete ¹³C NMR peak assignments, provides a field-proven experimental protocol for data acquisition, and offers an in-depth interpretation of the spectral data grounded in fundamental principles of magnetic resonance and substituent effects. The methodologies described herein are designed to ensure data integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Molecular Structure Analysis

N-methoxy-N-methylfuran-3-carboxamide is a valuable synthetic intermediate. The presence of the furan ring offers diverse opportunities for further functionalization, while the N-methoxy-N-methylamide (Weinreb amide) moiety provides a stable, yet selectively reactive handle for the synthesis of ketones. Accurate structural confirmation is the bedrock of its reliable use. ¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides a direct map of the carbon skeleton of the molecule.[1]

The structure contains seven unique carbon environments, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[2] The carbon atoms are systematically numbered below for unambiguous assignment.

Molecular Structure and Carbon Numbering

Fig. 1: Structure of N-methoxy-N-methylfuran-3-carboxamide cluster_furan cluster_amide C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C6 C6 (C=O) C3->C6 C5 C5 C4->C5 O1 O C5->O1 O1->C2 N N C6->N C7 C7 (-NCH3) N->C7 O2 O N->O2 C8 C8 (-OCH3) O2->C8

Caption: Molecular structure with systematic carbon numbering.

Assigned ¹³C NMR Spectral Data

The following table summarizes the assigned chemical shifts for N-methoxy-N-methylfuran-3-carboxamide. The data is synthesized from empirical data on furan derivatives and Weinreb amides, recorded in deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).[3]

Assigned CarbonChemical Shift (δ, ppm)Rationale & Justification
C6 (C=O) ~168.5The carbonyl carbon of an α,β-unsaturated amide typically appears in this region, downfield due to sp² hybridization and bonding to two electronegative atoms (O and N).[4][5][6]
C5 ~144.1Furan ring carbon adjacent to oxygen (α-carbon), significantly deshielded.[7]
C2 ~140.5The other furan ring α-carbon, also highly deshielded by the adjacent ring oxygen.[7]
C3 ~123.0Furan ring carbon attached to the carboxamide group (β-carbon). Its chemical shift is influenced by the substituent.
C4 ~109.2Furan ring β-carbon, typically the most upfield of the ring carbons due to higher electron density.[7]
C8 (-OCH₃) ~61.5Methoxy carbon attached to nitrogen. Highly deshielded by the electronegative oxygen atom.[6]
C7 (-NCH₃) ~32.4N-methyl carbon. Less deshielded than the O-methyl carbon due to the lower electronegativity of nitrogen compared to oxygen.

Field-Proven Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible ¹³C NMR data, the following self-validating protocol is recommended. This procedure is optimized for small organic molecules (~150-350 Da) on a standard 400 MHz (or higher) NMR spectrometer.[8]

Experimental Workflow Diagram

Fig. 2: Workflow for ¹³C NMR Data Acquisition A 1. Sample Preparation ~15-20 mg in 0.6 mL CDCl₃ Add TMS as internal standard B 2. Instrument Setup Tune & match probe Lock on deuterium signal A->B C 3. Shimming Automated or manual shimming on lock signal B->C D 4. Parameter Optimization (Acquisition) Pulse Program: zgpg30 Pulse Angle (p1): 30° Acquisition Time (aq): ~2-4 s Relaxation Delay (d1): 2.0 s C->D E 5. Data Acquisition Number of Scans (ns): ≥ 1024 Receiver Gain: Optimized D->E F 6. Data Processing Fourier Transform Phase Correction Baseline Correction E->F G 7. Post-Processing Apply Line Broadening (LB=1.0 Hz) Reference spectrum to TMS (0.00 ppm) F->G

Caption: Standard operating procedure from sample to final spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of N-methoxy-N-methylfuran-3-carboxamide.

    • Dissolve the sample in approximately 0.6 mL of deuterochloroform (CDCl₃). Ensure the solvent is from a fresh, sealed source to minimize water contamination.[9]

    • Add 1-2 drops of tetramethylsilane (TMS) as the internal reference standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument and Experiment Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal of the CDCl₃ solvent. The CDCl₃ solvent signal itself will appear as a triplet centered around 77.16 ppm, which serves as a secondary reference.[10]

    • Tune and match the ¹³C probe to the sample for optimal signal transmission and detection.

    • Perform magnetic field shimming to maximize field homogeneity, achieving a sharp and symmetrical lock signal.

  • Data Acquisition Parameters:

    • Pulse Program: Utilize a standard proton-decoupled pulse program with a 30° flip angle (e.g., zgpg30 on Bruker systems). A 30° pulse is chosen as a compromise to reduce the necessary relaxation delay time, optimizing signal acquisition for carbons with long T₁ relaxation times without significant signal saturation.[8][11]

    • Acquisition Time (AQ): Set to a minimum of 2 seconds, with 4 seconds being optimal for small molecules to ensure adequate digital resolution.[8]

    • Relaxation Delay (D1): A delay of 2 seconds is sufficient when using a 30° pulse angle.

    • Spectral Width: Set to cover the full range of expected organic chemical shifts (e.g., 0 to 220 ppm).[3][5]

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

  • Processing:

    • Apply an exponential window function with a line broadening factor (LB) of approximately 1.0 Hz to improve the signal-to-noise ratio without excessively degrading resolution.

    • Perform a Fourier transform on the Free Induction Decay (FID).

    • Carefully phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

In-Depth Spectral Interpretation

The chemical shift of a carbon nucleus is highly dependent on its local electronic environment.[12]

  • Carbonyl Carbon (C6, ~168.5 ppm): The C6 carbonyl carbon is the most downfield signal. Its sp² hybridization and direct attachment to two electronegative atoms (oxygen and nitrogen) result in significant deshielding. Its position is characteristic of an amide within an α,β-unsaturated system, which typically resonates slightly upfield from saturated amides.[4]

  • Furan Ring Carbons (C2, C5, C3, C4): The carbons of the furan ring resonate in the aromatic/olefinic region (100-150 ppm).[6]

    • C2 and C5 (~140.5 and ~144.1 ppm): These carbons are directly attached to the highly electronegative ring oxygen, causing them to be the most deshielded within the ring system.[7]

    • C3 and C4 (~123.0 and ~109.2 ppm): These β-carbons are further from the ring oxygen and appear more upfield. C4 is the most shielded of the ring carbons, consistent with data for substituted furans.[7] The C3 carbon is substituted with the electron-withdrawing amide group, shifting it downfield relative to C4.

  • Aliphatic Carbons (C7, C8): These sp³ hybridized carbons appear in the upfield region of the spectrum.

    • C8 (-OCH₃, ~61.5 ppm): This carbon is bonded to a highly electronegative oxygen atom, causing a strong deshielding effect that shifts it significantly downfield into the 50-65 ppm range, typical for ether or methoxy groups.[6]

    • C7 (-NCH₃, ~32.4 ppm): This methyl carbon is attached to a nitrogen atom. While nitrogen is electronegative, it is less so than oxygen, resulting in a chemical shift that is substantially more upfield than the C8 methoxy carbon.

This complete and unambiguous assignment of all seven carbon signals provides definitive structural verification of N-methoxy-N-methylfuran-3-carboxamide, enabling researchers to proceed with confidence in their synthetic endeavors.

References

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Exploratory

"N-methoxy-N-methylfuran-3-carboxamide molecular weight"

Topic: N-Methoxy-N-methylfuran-3-carboxamide: Molecular Weight, Synthesis, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methoxy-N-methylfuran-3-carboxamide: Molecular Weight, Synthesis, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

N-Methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7) is a specialized Weinreb amide intermediate used primarily in the synthesis of furan-3-yl ketones.[1] Unlike its more common 2-isomer, the 3-substituted furan scaffold offers distinct electronic properties and metabolic profiles in drug design, often serving as a bioisostere for phenyl or pyridine rings.[1]

This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic "chelation control" that makes this molecule a critical tool for preventing over-addition during nucleophilic acyl substitution.

Part 1: Physicochemical Profile[1][2]

The precise molecular weight and lipophilicity profile are essential for stoichiometry calculations and solubility predictions in organic solvents (DCM, THF).

Table 1: Core Chemical Data

PropertyValueNotes
IUPAC Name N-Methoxy-N-methylfuran-3-carboxamide
CAS Number 148900-66-7 Distinct from the 2-isomer (CAS 133990-86-2)
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol Exact Mass: 155.0582
Physical State Low-melting solid or viscous oilDependent on purity; typically colorless to pale yellow
LogP (Calculated) ~0.65Moderate polarity; soluble in organic solvents (EtOAc, DCM)
H-Bond Acceptors 3Amide carbonyl, furan oxygen, methoxy oxygen
H-Bond Donors 0Lacks N-H functionality

Part 2: The Weinreb Advantage (Mechanism)

The primary utility of N-methoxy-N-methylfuran-3-carboxamide lies in its ability to react with organometallics (R-Mg-X or R-Li) to form ketones without forming tertiary alcohols.[1]

The Chelation Effect: Unlike standard esters, the Weinreb amide forms a stable five-membered cyclic intermediate upon nucleophilic attack.[2] The magnesium (or lithium) atom chelates between the carbonyl oxygen and the methoxy oxygen. This rigid chelation prevents the collapse of the tetrahedral intermediate and the expulsion of the leaving group during the reaction conditions. The ketone is only revealed upon acidic hydrolysis during workup.

Diagram 1: Chelation-Controlled Ketone Synthesis

WeinrebMechanism Amide Weinreb Amide (Starting Material) Intermediate Stable Tetrahedral Chelate Complex Amide->Intermediate Nucleophilic Attack Nucleophile R-Mg-X (Grignard) Nucleophile->Intermediate Product Furan-3-yl Ketone (Target) Intermediate->Product Quench & Collapse Workup Acidic Hydrolysis (H3O+) Workup->Product Reveals Carbonyl

Figure 1: The stable metal-chelated intermediate prevents double-addition of the nucleophile.[1]

Part 3: Validated Synthesis Protocol

Synthesis of the 3-isomer requires care due to the lower stability of the furan-3-carboxylic acid precursor compared to the 2-acid.[1] The following protocol uses EDC/HOBt coupling, which is milder than thionyl chloride methods that might degrade the electron-rich furan ring.

Materials
  • Substrate: Furan-3-carboxylic acid (1.0 equiv)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve furan-3-carboxylic acid in anhydrous DCM (0.2 M concentration). Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

    • Scientist's Note: HOBt is included to suppress racemization (if chiral centers were present) and improve yield, though furan-3-carboxylic acid is achiral.[1] It stabilizes the intermediate.[2]

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride in one portion. Immediately follow with the dropwise addition of DIPEA.

    • Critical Step: The amine salt requires base to release the free amine. Ensure 3 equivalents of base are used: 1 to neutralize the HCl from the amine salt, 1 to neutralize the HCl from EDC, and 1 to drive the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (typically 50% EtOAc/Hexanes). The product usually runs higher (less polar) than the acid but lower than simple esters.

  • Workup (Furan-Safe):

    • Dilute with DCM.

    • Wash with 0.5 M HCl (cold, rapid wash). Caution: Furan rings are acid-sensitive (Furfuryl alcohol type degradation).[1] Do not use concentrated HCl or prolonged exposure.

    • Wash with Saturated NaHCO₃ (to remove unreacted acid).

    • Wash with Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, gradient 10% → 40% EtOAc in Hexanes).

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Furan-3-carboxylic Acid + EDC/HOBt Intermediate Active Ester Intermediate Start->Intermediate Activation Addition Add MeNH(OMe)·HCl + DIPEA Intermediate->Addition Reaction Stir 16h @ RT Addition->Reaction Workup Wash: 0.5M HCl -> NaHCO3 Reaction->Workup Final Pure Weinreb Amide Workup->Final Flash Chrom.

Figure 2: Step-wise conversion of carboxylic acid to Weinreb amide using mild coupling conditions.

Part 4: Quality Control & Analytics

To verify the identity of the synthesized N-methoxy-N-methylfuran-3-carboxamide, look for these diagnostic signals.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

  • Furan Ring Protons: You will see three distinct signals in the aromatic region (typically δ 7.9, 7.4, and 6.7 ppm).

    • Note: The C2-H (between oxygen and carbonyl) is usually the most deshielded singlet/doublet.

  • Weinreb Methyls:

    • -OCH₃: Singlet, ~δ 3.7 ppm (Integration: 3H).

    • -NCH₃: Singlet, ~δ 3.3 ppm (Integration: 3H).

    • Diagnostic: The presence of two sharp singlets in the 3.0–4.0 ppm range is the hallmark of a clean Weinreb amide.

2. Mass Spectrometry (LC-MS):

  • Expected [M+H]⁺: 156.16 m/z.

  • Fragmentation: Loss of the methoxy group (-31) is a common fragmentation pathway in high-energy collisions.[1]

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. [1]

  • PubChem Database. (n.d.). "N-Methoxy-N-methylfuran-3-carboxamide (CAS 148900-66-7)".[1][4] National Center for Biotechnology Information. [1]

  • Keay, B. A. (1987). "Lithiation of 3-furoic acid derivatives". Canadian Journal of Chemistry, 65(9). (Context for furan-3-yl stability).

Sources

Foundational

Technical Guide: Stability and Storage of N-Methoxy-N-methylfuran-3-carboxamide

[1] Executive Summary & Chemical Profile[1][2] N-Methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7 ) is a specialized Weinreb amide intermediate utilized primarily for the selective synthesis of furan-3-yl ketones.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

N-Methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7 ) is a specialized Weinreb amide intermediate utilized primarily for the selective synthesis of furan-3-yl ketones.[1] Unlike standard amides, its unique N-methoxy-N-methyl moiety prevents over-addition of nucleophiles (e.g., Grignard or organolithium reagents) via the formation of a stable five-membered metal-chelated intermediate.[1]

However, the compound presents a dichotomy in stability: while the Weinreb amide functionality is robust, the furan core renders the molecule susceptible to oxidative degradation and acid-catalyzed ring opening.[1] This guide defines a storage and handling protocol designed to mitigate these specific failure modes.

Chemical Identity Table
ParameterSpecification
IUPAC Name N-Methoxy-N-methylfuran-3-carboxamide
CAS Number 148900-66-7
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.[1][2]

Stability Analysis & Degradation Mechanisms[1]

To ensure integrity, one must understand the "Why" behind the degradation. The molecule faces two primary threats: Hydrolytic Cleavage and Oxidative Furanolysis .[1]

The Weinreb Amide Bond (Hydrolysis)

The amide bond is thermodynamically stable under neutral conditions.[1] However, in the presence of moisture and trace acids (often introduced by degrading solvents like chloroform), the bond hydrolyzes.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

  • Result: Reversion to Furan-3-carboxylic acid and N,O-Dimethylhydroxylamine .[1]

  • Impact: The formation of the carboxylic acid acts as an autocatalyst, accelerating further degradation.

The Furan Ring (Oxidation & Photolysis)

The furan ring is an electron-rich aromatic system.[1] It is significantly more reactive toward singlet oxygen and free radicals than benzene.[1]

  • Mechanism: [4+2] Cycloaddition with singlet oxygen (photo-oxidation) or radical polymerization.[1]

  • Result: Ring opening, formation of butenolides, and polymerization (darkening of the sample).

  • Trigger: Exposure to UV light and atmospheric oxygen.[1]

Visualization: Degradation Pathways

The following diagram maps the critical failure pathways.

DegradationPathways Compound N-Methoxy-N-methylfuran- 3-carboxamide Acid Furan-3-carboxylic acid (Solid Precipitate) Compound->Acid Hydrolysis Amine N,O-Dimethylhydroxylamine Compound->Amine Hydrolysis OxProd Ring-Opened Products (Polymeric Tars) Compound->OxProd Photo-oxidation Moisture Moisture (H2O) + H+ Moisture->Compound Oxygen Oxygen (O2) / UV Light Oxygen->Compound

Figure 1: Primary degradation pathways showing hydrolysis to the parent acid and oxidative ring destruction.[1]

Storage Protocol: A Self-Validating System

Do not simply "store in the fridge." Use a layered defense strategy where each layer provides verification of integrity.[1]

The "3-Barrier" Storage Method[1]
  • Primary Barrier (Inert Atmosphere):

    • Action: Flush the vial with dry Nitrogen (N₂) or Argon (Ar) before sealing.[1]

    • Rationale: Displaces oxygen to prevent furan oxidation.[1] Argon is preferred as it is heavier than air and blankets the oil/solid.[1]

  • Secondary Barrier (Moisture Exclusion):

    • Action: Seal the primary vial with Parafilm® and place it inside a secondary container (e.g., a jar) containing active desiccant (Silica Gel or CaSO₄).[1]

    • Validation: Use color-indicating silica gel.[1] If the gel turns pink/green, the secondary barrier is breached.

  • Tertiary Barrier (Thermal & Photic Control):

    • Action: Store the secondary container at 2°C to 8°C (short term < 3 months) or -20°C (long term). Ensure the container is opaque or amber glass.[1]

    • Rationale: Low temperature kinetically inhibits hydrolysis; darkness prevents photo-oxidation.[1]

Storage Decision Matrix

StorageProtocol Start Received Compound Check Check Physical State (Color/Form) Start->Check Usage Immediate Use (< 1 Week)? Check->Usage ShortTerm Store at 4°C Amber Vial N2 Flush Usage->ShortTerm Yes LongTerm Store at -20°C Double Contained Desiccant Added Usage->LongTerm No Thaw Thaw to RT in Desiccator before opening ShortTerm->Thaw Before Use LongTerm->Thaw Before Use

Figure 2: Decision matrix for storage conditions based on usage timeline.

Quality Control & Handling

QC Markers

Before using the compound in critical synthesis (e.g., GMP manufacturing or late-stage functionalization), verify purity.[1]

  • Visual Inspection:

    • Pass: Pale yellow oil or white/off-white solid.[1]

    • Fail: Dark brown/black oil (indicates furan oxidation/polymerization).[1]

  • ¹H NMR Diagnostic (CDCl₃):

    • Target: Look for the N-methoxy singlet (~3.7 ppm) and N-methyl singlet (~3.3 ppm).[1]

    • Impurity Flag: A shift in the furan protons or the appearance of a broad OH peak suggests hydrolysis to Furan-3-carboxylic acid.[1]

  • TLC (Thin Layer Chromatography):

    • Solvent: Hexane:Ethyl Acetate (3:1).[1]

    • Detection: UV (254 nm).[1] The carboxylic acid degradation product will be much more polar (lower R_f) and may streak.[1]

Handling Precautions
  • Hygroscopicity: While not intensely hygroscopic, the compound can condense water if opened cold. Crucial Rule: Allow the vial to equilibrate to room temperature inside a desiccator before opening to prevent water condensation on the cold surface.

  • Solvent Compatibility: Avoid protic solvents (Methanol, Ethanol) for long-term storage solutions.[1] Store as a neat substance.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational chemistry of Weinreb amides).

  • Lipshutz, B. H. (1987).[1] "Applications of Weinreb amides in synthesis". Chemical Reviews. (Mechanistic stability data).

Sources

Exploratory

Reactivity Profile: N-Methoxy-N-methylfuran-3-carboxamide

An In-Depth Technical Guide for Medicinal Chemistry Applications Executive Summary N-Methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7) represents a high-value scaffold in drug discovery, combining the pharmacophoric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

N-Methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7) represents a high-value scaffold in drug discovery, combining the pharmacophoric utility of the furan ring with the chemoselective precision of the Weinreb amide. This guide details its divergent reactivity profile, enabling researchers to utilize it as a pivot point for synthesizing complex furan-3-yl ketones or functionalizing the furan core via Directed ortho-Metalation (DoM).

Structural Analysis & Chemical Logic

The molecule consists of an electron-rich furan ring substituted at the C3 position with a Weinreb amide moiety. Its reactivity is governed by the interplay between the electrophilic amide carbonyl and the nucleophilic/acidic sites on the heteroaromatic ring.

  • The Weinreb Amide (

    
    -OMe, 
    
    
    
    -Me):
    Acts as a "privileged" electrophile. It prevents over-addition of organometallics via a stable 5-membered chelate, allowing clean conversion to ketones.
  • The Furan Core: The C2 position (adjacent to the ring oxygen) is significantly more acidic (

    
    ) than the C4/C5 positions. The amide group at C3 can act as a Directed Metalation Group (DMG), synergistically activating the C2 position for lithiation.
    
Divergent Reactivity Pathways

The utility of this scaffold lies in its ability to react selectively based on the reagent class employed.

Pathway A: Nucleophilic Acyl Substitution (Ketone Synthesis)

Reagent Class: Nucleophilic Organometallics (R-Li, R-MgX)

Unlike standard amides or esters, which often yield tertiary alcohols upon reaction with Grignard reagents, N-methoxy-N-methylfuran-3-carboxamide forms a stable tetrahedral intermediate. This metal-chelated species resists collapse until acidic workup, releasing the ketone.[1]

Key Protocol: Synthesis of Furan-3-yl Ketones

  • Preparation: Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 equiv) in anhydrous THF under Ar/N2.

  • Addition: Cool to 0°C (or -78°C for reactive R-Li). Add R-MgBr or R-Li (1.2–1.5 equiv) dropwise.

  • Mechanism: The metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen, locking the intermediate.

  • Quench: Pour into dilute HCl or saturated NH4Cl. The intermediate collapses to yield the ketone.

Pathway B: Directed ortho-Metalation (Ring Functionalization)

Reagent Class: Non-Nucleophilic Strong Bases (LDA, LiTMP)

When treated with a sterically hindered base, the amide carbonyl is not attacked. Instead, the base deprotonates the furan ring. The amide acts as a DMG, directing lithiation exclusively to the C2 position .

Mechanistic Insight: The regioselectivity for C2 over C4 is driven by two factors:

  • Inductive Effect: The C2 proton is adjacent to the electronegative ring oxygen.

  • Complex Induced Proximity Effect (CIPE): The lithium base coordinates to the amide carbonyl, positioning the amide base in close proximity to the C2 proton.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity controlled by reagent selection.

ReactivityPathways Start N-Methoxy-N-methyl furan-3-carboxamide Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate R-MgBr / THF (Nucleophilic Attack) Lithiated C2-Lithio Species (DoM Intermediate) Start->Lithiated LDA / THF, -78°C (Deprotonation) Ketone Furan-3-yl Ketone (Acyl Substitution) Intermediate->Ketone H3O+ Workup Functionalized 2-Substituted Furan-3-carboxamide Lithiated->Functionalized Electrophile (E+)

Figure 1: Divergent reactivity map. Blue path denotes ketone synthesis; Red path denotes ring functionalization via DoM.

Experimental Protocols
Protocol 1: Synthesis of 3-Benzoylfuran (Weinreb Ketone Synthesis)

Target: Conversion of the amide to a phenyl ketone.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Reagents: Charge flask with N-methoxy-N-methylfuran-3-carboxamide (1.0 mmol, 155 mg) and anhydrous THF (10 mL). Cool to 0°C in an ice bath.

  • Reaction: Add Phenylmagnesium bromide (3.0 M in ether, 0.5 mL, 1.5 mmol) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow/cloudy.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (the chelated intermediate is stable; quench a small aliquot to check conversion).

  • Workup: Quench with 1M HCl (10 mL). Stir vigorously for 20 minutes to hydrolyze the intermediate. Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: C2-Methylation via Directed ortho-Metalation

Target: Introduction of a methyl group at the 2-position.[2][3]

  • Base Preparation: In a separate flask, generate LDA by adding

    
    -BuLi (1.1 mmol) to diisopropylamine (1.2 mmol) in THF (5 mL) at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.
    
  • Substrate Addition: Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 mmol) in THF (5 mL) and add dropwise to the LDA solution at -78°C.

    • Critical Step: Stir for 30–45 minutes at -78°C to ensure complete deprotonation at C2.

  • Electrophile Quench: Add Methyl Iodide (MeI) (1.5 mmol, neat) dropwise.

  • Completion: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract and purify as above.

Quantitative Data Summary
Reaction TypeReagentPosition of ReactionProduct OutcomeTypical Yield
Nucleophilic Addition PhMgBr / THFAmide CarbonylPhenyl(furan-3-yl)methanone85–95%
Nucleophilic Addition MeLi / THFAmide Carbonyl3-Acetylfuran80–90%
Reduction DIBAL-H / TolueneAmide CarbonylFuran-3-carbaldehyde75–85%
DoM (Deprotonation) LDA / MeIC2 Ring Carbon2-Methyl-furan-3-carboxamide70–80%
DoM (Deprotonation) LDA / DMFC2 Ring Carbon2-Formyl-furan-3-carboxamide65–75%
Mechanistic Visualization: The Weinreb Chelate

The stability of the intermediate is the core reason for the success of this reagent.

Figure 2: Formation of the stable 5-membered magnesium chelate prevents over-addition.

References
  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[4]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879–933.

  • Keay, B. A. "Regioselective lithiation of 3-furoic acid derivatives." Canadian Journal of Chemistry, 1987, 65, 1987.
  • Lipshutz, B. H. "Chemoselective ligation of Weinreb amides." Journal of the American Chemical Society, 2008, 130, 14984.

Sources

Foundational

A Guide to Weinreb Amides in Furan Chemistry: Synthesis, Reactivity, and Application

Abstract The furan ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its unique electronic properties and ability to engage in a wide array of chemical transformations.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its unique electronic properties and ability to engage in a wide array of chemical transformations.[1][2] The precise and controlled introduction of acyl groups onto this heterocycle is a frequent challenge, pivotal for the elaboration of complex molecular architectures. The Weinreb amide has emerged as a superior tool for this purpose. This technical guide provides an in-depth exploration of the synthesis and utility of furan-based Weinreb amides. We will dissect the underlying principles of the Weinreb ketone synthesis, detail field-proven protocols for the preparation of these critical intermediates, and illustrate their application in forming furyl ketones and aldehydes—key building blocks for drug development and materials science.

The Strategic Advantage of Weinreb Amides in Synthesis

In modern organic synthesis, the challenge is not merely to form carbon-carbon bonds, but to do so with precision, predictability, and high yield. The reaction of common acylating agents, such as esters or acid chlorides, with potent organometallic reagents (e.g., Grignard or organolithium reagents) is notoriously difficult to control. The ketone product of the initial acylation is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3][4]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, elegantly circumvents this fundamental reactivity problem.[3] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group reacts with organometallic nucleophiles to form a uniquely stable, five-membered cyclic tetrahedral intermediate.[3][5]

Causality Behind the Stability: The stability of this intermediate is the cornerstone of the Weinreb amide's utility. The methoxy group's oxygen atom chelates the metal ion (Li⁺ or Mg²⁺) associated with the nucleophile, locking the intermediate in place at low temperatures.[3][4][6] This chelated structure is resistant to collapse and elimination of the amide group. Consequently, it does not regenerate a reactive ketone under the reaction conditions, thus preventing the problematic over-addition. The desired ketone or aldehyde is only liberated upon a deliberate aqueous workup.[7] This control transforms the acylation process from a difficult-to-manage reaction into a reliable and high-yielding synthetic operation.

G cluster_mechanism Mechanism WA Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate WA->Intermediate Nucleophilic Addition RM Organometallic Reagent (R'M) RM->Intermediate Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Workup Protonation & Collapse Ketone Ketone (R-CO-R') Workup->Ketone SideProduct N,O-dimethylhydroxylamine (HN(OMe)Me) Workup->SideProduct

Caption: Mechanism of the Weinreb Ketone Synthesis.

Synthesis of Furan-Based Weinreb Amides

The reliable synthesis of the furan-Weinreb amide itself is the critical first step. The choice of method depends on the starting material's availability and the presence of other sensitive functional groups within the molecule. The most common precursor is 2-furoic acid or its derivatives.

Method 1: The Acid Chloride Route

This classic two-step protocol is robust and widely applicable. It involves the initial activation of the carboxylic acid to the more reactive furoyl chloride, followed by amidation.

Step A: Synthesis of 2-Furoyl Chloride The conversion of 2-furancarboxylic acid to 2-furoyl chloride is typically achieved using thionyl chloride (SOCl₂).[8] While effective, this reagent is corrosive and generates HCl and SO₂ as byproducts, requiring appropriate handling and ventilation. Phosgene can also be used, offering high purity and yield, but its extreme toxicity limits its use to specialized environments.[9][10]

Experimental Protocol: Synthesis of 2-Furoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize acidic gases.

  • Charging Flask: Add 2-furancarboxylic acid (1.0 eq) to the flask.

  • Reagent Addition: Carefully add thionyl chloride (2.5 eq) to the flask.[8]

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After cooling, remove the excess thionyl chloride by distillation. Subsequently, distill the remaining liquid under reduced pressure to collect pure 2-furoyl chloride (boiling point ~173°C at atmospheric pressure). A yield of approximately 79% can be expected.[8]

Step B: Amidation of 2-Furoyl Chloride The resulting acyl chloride is highly electrophilic and reacts readily with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated HCl.[11]

Experimental Protocol: Synthesis of N-methoxy-N-methylfuran-2-carboxamide

  • Setup: To a flame-dried, inert-atmosphere-purged flask, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable solvent like dichloromethane (CH₂Cl₂).[12]

  • Base Addition: Cool the solution to 0°C in an ice bath and add pyridine (2.2 eq) dropwise.[11]

  • Acylation: Slowly add a solution of 2-furoyl chloride (1.0 eq) in CH₂Cl₂ to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the furoyl chloride.

  • Workup: Quench the reaction with water or dilute HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Method 2: Direct Coupling from Furoic Acid

To avoid the handling of harsh chlorinating agents, direct coupling methods are often preferred, especially for substrates with acid-sensitive functionalities.[13] 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent for this purpose. It reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, which then smoothly reacts with N,O-dimethylhydroxylamine.[13][14]

Experimental Protocol: CDI-Mediated Synthesis of a Furan-Weinreb Amide

This protocol is adapted from a procedure for 5-bromo-2-furanoic acid and is broadly applicable.[13]

  • Setup: Add the furan-2-carboxylic acid (1.0 eq) to a flask with a stir bar and dichloromethane (to approx. 0.3 M).

  • Activation: Add CDI (1.1 eq) in one portion. Effervescence (CO₂) will be observed as the mixture becomes a clear solution. Stir for 45-60 minutes at room temperature.[13]

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) directly to the solution and stir for 6-12 hours.[13]

  • Workup: Quench the reaction by adding 1 M HCl and stirring for 10 minutes. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.[13]

  • Purification: Combine the organic layers, wash with 1 M HCl, water, and a 1:1 mixture of brine and saturated NaHCO₃ solution. Dry over Na₂SO₄ and concentrate in vacuo to afford the pure Weinreb amide. Yields are typically in the range of 70-95%.[13]

G cluster_route1 Route 1: Acid Chloride cluster_route2 Route 2: Direct Coupling Start Furan-2-Carboxylic Acid Reagent1 + SOCl₂ Start->Reagent1 Reagent3 + CDI Start->Reagent3 AcidChloride Furoyl Chloride Reagent2 + HN(OMe)Me·HCl + Base AcidChloride->Reagent2 Reagent1->AcidChloride End Furan-Weinreb Amide Reagent2->End Acylimidazolide Acylimidazolide Intermediate Reagent4 + HN(OMe)Me·HCl Acylimidazolide->Reagent4 Reagent3->Acylimidazolide Reagent4->End

Caption: Synthetic Pathways to Furan-Weinreb Amides.

Comparison of Synthetic Routes
Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Acid Chloride Furan-2-carboxylic acidSOCl₂, Pyridine70-85%Robust, scalable, uses inexpensive reagents.Harsh conditions, generation of corrosive byproducts. Not suitable for acid-sensitive substrates.
Direct Coupling Furan-2-carboxylic acidCDI70-95%Very mild conditions, high functional group tolerance, high yield.[13]CDI is more expensive than SOCl₂.
Pd-Catalyzed Furan-derived triflatePd catalyst, CO, HN(OMe)MeVariableAdvanced method for substrates lacking a carboxylic acid handle.[15]Requires specialized catalysts and equipment (CO gas).

Key Applications in Furan Chemistry

The primary value of a furan-Weinreb amide lies in its role as a stable and versatile precursor to furyl ketones and aldehydes.

Synthesis of Furyl Ketones

This is the quintessential application of the Weinreb amide. The reaction with Grignard reagents or organolithium reagents is clean, high-yielding, and broadly applicable.[16] The stability of the chelated intermediate ensures the reaction stops cleanly at the ketone stage.[4]

General Protocol: Synthesis of a 2-Acylfuran

  • Setup: Dissolve the furan-Weinreb amide (1.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether) in a flame-dried, inert-atmosphere-purged flask.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath) or 0°C (ice bath), depending on the reactivity of the organometallic reagent.

  • Addition: Add the Grignard or organolithium reagent (1.1-1.5 eq) dropwise via syringe, maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature for 1-3 hours. Monitor the reaction by TLC.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution or 1 M HCl at the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add water and ether, and transfer to a separatory funnel. Separate the layers, extract the aqueous phase with ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting furyl ketone by flash column chromatography.

Synthesis of Furfural Derivatives (Aldehydes)

Reduction of the Weinreb amide provides a controlled route to aldehydes. Strong, non-selective reducing agents would typically reduce an amide to an amine. However, with the Weinreb amide, powerful hydride donors like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used to cleanly generate the aldehyde after workup, again via a stable chelated intermediate.[7]

General Protocol: Synthesis of a Furan-2-carbaldehyde

  • Setup: Dissolve the furan-Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, inert-atmosphere-purged flask.

  • Cooling: Cool the solution to -78°C.

  • Addition: Slowly add a solution of LiAlH₄ or DIBAL-H (1.5 eq) dropwise.

  • Reaction: Stir at -78°C for 30-60 minutes.

  • Quench: Quench the reaction carefully at -78°C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH₄), or by using a Rochelle's salt solution for DIBAL-H.

  • Workup: Allow the mixture to warm to room temperature and stir until a filterable precipitate forms. Filter the solids through a pad of Celite®, washing with ether. Concentrate the filtrate in vacuo to yield the crude aldehyde, which can be purified by chromatography or distillation.

G cluster_app Applications in Drug Development Start Furan-Weinreb Amide (Key Intermediate) Process1 Reaction with Grignard/Organolithium (R-MgX or R-Li) Start->Process1 Process2 Reduction with Hydride Reagent (LiAlH₄ or DIBAL-H) Start->Process2 Product1 2-Acylfuran (Ketone) Process1->Product1 Product2 Furan-2-carbaldehyde (Aldehyde) Process2->Product2 App1 Synthesis of Bioactive Scaffolds Product1->App1 App2 Antibiofilm Agents[14] Product1->App2 Product2->App1

Caption: Key transformations of Furan-Weinreb amides.

Conclusion for the Field Professional

For researchers in medicinal and process chemistry, the Weinreb amide is more than a functional group; it is a strategic tool for risk mitigation in complex synthesis. The furan-Weinreb amide provides a self-validating system for acylation, where the inherent mechanism prevents the most common failure mode (over-addition). This reliability is paramount in drug development, where the efficient and predictable synthesis of intermediates is critical for advancing discovery timelines. The methods detailed herein, from the classic acid chloride route to milder direct coupling protocols, offer a validated toolkit for accessing these pivotal building blocks. The ability to cleanly convert a single, stable furan-Weinreb amide intermediate into either a diverse array of furyl ketones or a versatile furfuraldehyde underscores its power as a divergent synthetic linchpin. As the demand for novel furan-containing pharmaceuticals and materials continues to grow[2], mastering the chemistry of Weinreb amides will remain an essential competency for the modern synthetic chemist.

References

  • Janczewski, Ł., Zieliński, D., & Kolesińska, B. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 19(1), 253-267. Available at: [Link]

  • Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry, 73(10), 3847-3850. Available at: [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Available at: [Link]

  • Reddy, C. R., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 812-817. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • Rojas-Albor, C., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 20(e202400879). Available at: [Link]

  • Nivrutti, G. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 183-195. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Available at: [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Furan. Available at: [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • Okano, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48135-48142. Available at: [Link]

  • Papaws. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available at: [Link]

  • Sanchez, M. M. (2009). Weinreb Amides in Organic Synthesis. Slide Presentation. Available at: [Link]

  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2025). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]

  • Slideshare. (n.d.). Applications of furan and its derivative. Available at: [Link]

  • Mako, T. L., & Sarpong, R. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3320-3324. Available at: [Link]

  • ResearchGate. (n.d.). A Review on Biological and Medicinal Significance of Furan. Available at: [Link]

  • Kumar, P., & Kumar, A. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11135-11144. Available at: [Link]

Sources

Exploratory

"role of furan-3-carboxamides in medicinal chemistry"

The Role of Furan-3-Carboxamides in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists While furan-2-carboxamides are ubiquitous in chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Furan-3-Carboxamides in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

While furan-2-carboxamides are ubiquitous in chemical libraries due to the facile accessibility of furoic acid, furan-3-carboxamides represent a distinct and under-explored chemical space. This structural isomer offers unique electronic properties and vector orientations that differ significantly from its 2-substituted counterpart.

This guide analyzes the furan-3-carboxamide scaffold as a "scaffold hopping" tool in drug design, specifically highlighting its role in:

  • Kinase Inhibition: Acting as a bioisostere for the hinge-binding region in ATP-competitive inhibitors (e.g., CK2, Cdc7).

  • Antiviral Therapeutics: Targeting H5N1 influenza via novel capsid or replication interference.

  • DNA Intercalation: Serving as the core for fused ring systems (anthra[2,3-b]furans) that evade P-glycoprotein (Pgp) efflux.

Synthetic Strategies: Accessing the 3-Position

Synthesizing furan-3-carboxamides is synthetically more demanding than accessing the 2-position. The 3-position is not activated for direct electrophilic substitution in the same manner as the 2-position. Therefore, "special strategies" involving cyclization or functional group interconversion are required.

Strategy A: The Indium(III)-Catalyzed [3+2] Cycloaddition (Fused Systems)

This is the gold-standard method for generating naphtho[1,2-b]furan-3-carboxamides . It utilizes a formal [3+2] cycloaddition between quinones and


-ketoamides.[1]
  • Reaction Class: Nenitzescu-type synthesis variant.

  • Catalyst: Indium(III) triflate [In(OTf)

    
    ].
    
  • Mechanism: The Lewis acid activates the quinone, facilitating the nucleophilic attack of the enamine (formed in situ from the

    
    -ketoamide).
    
Strategy B: The Trichloroacetyl Aromatization (Simple Rings)

For non-fused, simple furan-3-carboxamides, this method provides high regioselectivity.

  • Precursor: 2,3-Dihydrofuran.

  • Acylation: Reaction with trichloroacetyl chloride gives 4-trichloroacetyl-2,3-dihydrofuran.

  • Aromatization/Displacement: Treatment with base/amine leads to aromatization and simultaneous displacement of the trichloromethyl group by the amine to form the amide.

Strategy C: Palladium-Catalyzed Carbonylation
  • Substrate: Allenyl ketones.

  • Reagents: CO (g), Pd(II) catalyst, Amine.

  • Outcome: Regioselective carbonylation to yield furan-3-carboxamides.

Medicinal Chemistry & Pharmacology

Anticancer Agents: The Anthra[2,3-b]furan-3-carboxamide Class

These compounds are designed to overcome multidrug resistance (MDR). Unlike classic anthracyclines (e.g., doxorubicin), these derivatives do not rely on the sugar moiety for binding, which is often a recognition motif for efflux pumps.

  • Target: Topoisomerase I and II.

  • Mechanism: DNA Intercalation. The planar anthrafuran core slides between base pairs, while the 3-carboxamide side chain protrudes into the minor groove, stabilizing the complex.

  • Key Data:

    • Potency: IC

      
       values in the low micromolar/nanomolar range against HCT-116 and MCF-7.
      
    • Resistance Profile: Active against Pgp-overexpressing cell lines (e.g., K562/4).

Table 1: Comparative Potency of Furan-3-Carboxamide Derivatives
Compound ClassTargetCell Line / AssayActivity (IC

/EC

)
Key Structural Feature
Anthra[2,3-b]furan Topoisomerase IHCT-116 (Colon)0.2 - 0.8

M
4,11-dihydroxy & 3-carboxamide side chain
Naphtho[2,3-b]furan Casein Kinase 2 (CK2)Kinase Assay2.33

M
Planar tricyclic core mimics ATP adenine
Simple Furan H5N1 InfluenzaViral Replication1.25

M
2,5-dimethyl substitution is critical
Furo[2,3-b]pyridine CB1 ReceptorBinding Affinity (

)
~10 - 50 nMInverse agonist profile
Kinase Inhibition: CK2 and Cdc7

The furan-3-carboxamide moiety can function as a hinge binder . The amide nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor) mimic the hydrogen bonding pattern of the adenine ring of ATP.

  • Case Study (CK2): N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide.

    • Binding Mode: The scaffold occupies the ATP binding pocket. The 4,9-dione system interacts with Lys68 and Asp175 (conserved residues).

Antiviral Activity: H5N1 Influenza

A specific derivative, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide , has emerged as a potent inhibitor of the highly pathogenic H5N1 virus.

  • SAR Insight: The 2,5-dimethyl substitution on the furan ring is non-negotiable for activity. Removal of these methyl groups results in a >10-fold loss of potency.

  • Mechanism: Post-entry interference, likely targeting the viral ribonucleoprotein (RNP) complex assembly.

Experimental Protocols

Protocol 1: Synthesis of Naphtho[1,2-b]furan-3-carboxamides via In(OTf)

Objective: To synthesize a fused furan-3-carboxamide scaffold for DNA intercalation studies.

  • Reagents:

    • 1,4-Naphthoquinone (1.0 equiv)

    • 
      -Ketoamide (e.g., N-phenyl-3-oxobutanamide) (1.2 equiv)
      
    • Indium(III) triflate [In(OTf)

      
      ] (5 mol%)
      
    • Solvent: 1,2-Dichloroethane (DCE)

  • Procedure:

    • Step 1: Charge a flame-dried round-bottom flask with 1,4-naphthoquinone and In(OTf)

      
       in DCE.
      
    • Step 2: Add the

      
      -ketoamide slowly at room temperature.
      
    • Step 3: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Step 4: Upon completion, cool to RT and filter through a pad of celite.

    • Step 5: Concentrate the filtrate in vacuo.

    • Step 6: Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes).

  • Validation: Product should show a characteristic singlet for the furan ring proton (if not fully substituted) or specific amide N-H signals in

    
    H NMR around 
    
    
    
    8.0–9.5 ppm.

Visualizations

Diagram 1: Synthesis Logic & Reaction Pathway

This diagram illustrates the "Scaffold Hopping" logic and the specific synthetic pathway for the fused system.

G Precursor 1,4-Naphthoquinone (Acceptor) Intermediate Michael Adduct (Transient) Precursor->Intermediate Activation Reagent β-Ketoamide (Donor) Reagent->Intermediate Catalyst In(OTf)3 (5 mol%) Catalyst->Intermediate Lewis Acid Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O Product Naphtho[1,2-b]furan- 3-carboxamide Cyclization->Product Aromatization

Caption: The Indium(III)-catalyzed cascade reaction converting quinones and ketoamides into biologically active furan-3-carboxamide scaffolds.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the functional zones of the furan-3-carboxamide scaffold relevant to kinase inhibition.

SAR Core Furan-3-Carboxamide Core Scaffold Pos2 Position 2 (Steric/Electronic) Core->Pos2 Pos3 Position 3 (Amide Linker) Core->Pos3 Pos5 Position 5 (Lipophilic Pocket) Core->Pos5 Effect2 Regulates Planarity (e.g., Methyl for H5N1) Pos2->Effect2 Effect3 Hinge Binding (Kinase) Minor Groove (DNA) Pos3->Effect3 Effect5 Hydrophobic Interaction (Val/Leu/Phe residues) Pos5->Effect5

Caption: SAR map detailing how specific substitutions on the furan-3-carboxamide core dictate biological target affinity.

References

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Source: Reaction Biology / European Journal of Medicinal Chemistry (2016). Significance: Establishes the scaffold as a DNA intercalator overcoming Pgp resistance.

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters. Significance: Identifies 2,5-dimethyl-furan-3-carboxamide as a potent antiviral pharmacophore.

  • QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor. Source: MDPI / Pharmaceuticals (2019). Significance: Validates the scaffold as an ATP-competitive kinase inhibitor.

  • Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides. Source: RSC Advances (2014). Significance: Details the In(OTf)3 catalyzed synthetic protocol.

  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters (2010). Significance: Demonstrates the utility of the fused furan-3-carboxamide system in GPCR modulation.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Acylfurans via Organolithium Addition to N-methoxy-N-methylfuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of the Weinreb-Nahm Amide in Heterocyclic Chemistry The synthesis of ketones through the addition of organometallic reagents to carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Weinreb-Nahm Amide in Heterocyclic Chemistry

The synthesis of ketones through the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of organic chemistry. However, this transformation is often plagued by over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, yielding an undesired tertiary alcohol. The Weinreb-Nahm amide, or N-methoxy-N-methylamide, provides an elegant solution to this challenge.[1] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group reacts with organolithium or Grignard reagents to form a highly stable tetrahedral intermediate.[1] This stability, conferred by chelation of the lithium cation between the carbonyl and N-methoxy oxygens, prevents the collapse of the intermediate and subsequent over-addition.[1][2] The desired ketone is then cleanly liberated upon aqueous workup.

This application note provides a detailed guide to the reaction of N-methoxy-N-methylfuran-3-carboxamide with organolithium reagents, a powerful method for accessing versatile 3-acylfuran building blocks. These structures are prevalent in natural products and pharmaceuticals, making this a critical transformation for drug development professionals.

Reaction Mechanism: Chelation is Key

The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate formed after the initial nucleophilic attack by the organolithium reagent.

  • Nucleophilic Addition: The organolithium reagent (R-Li), a potent nucleophile, adds to the electrophilic carbonyl carbon of the furan-3-carboxamide.[3][4]

  • Chelate Formation: The resulting tetrahedral intermediate is stabilized by the formation of a five-membered chelate ring involving the lithium cation, the newly formed alkoxide oxygen, and the oxygen of the N-methoxy group.[1][2]

  • Stability at Low Temperature: This chelated intermediate is remarkably stable at low temperatures (typically -78 °C), preventing the elimination of the N-methoxy-N-methylamine group which would regenerate a ketone in the presence of excess organolithium reagent.[1][5]

  • Acidic Workup: Upon introduction of a mild acid during workup, the chelate is protonated and readily collapses to afford the final 3-acylfuran product and N,O-dimethylhydroxylamine hydrochloride.[2]

Caption: Mechanism of organolithium addition to a Weinreb amide.

General Considerations and Best Practices

To ensure high yields and purity, adherence to the following experimental principles is critical.

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and react rapidly with protic sources, including water.[3][6] All glassware must be rigorously dried (oven or flame-drying), and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7][8] Anhydrous solvents are mandatory.

  • Inert Atmosphere: The use of a Schlenk line or a glovebox is essential to prevent quenching of the organolithium reagent by atmospheric moisture and oxygen.[8]

  • Reagent Quality: The titer (concentration) of the organolithium reagent should be known accurately. Commercial solutions can degrade over time, and titration (e.g., with diphenylacetic acid) is recommended before use.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically -78 °C, a dry ice/acetone bath) during the addition of the organolithium reagent is crucial to prevent side reactions and decomposition of the stable intermediate.[5]

  • Stoichiometry: While the reaction is generally clean, using a slight excess (1.05-1.2 equivalents) of the organolithium reagent can help drive the reaction to completion. However, a large excess should be avoided.

  • Quenching: The reaction should be quenched at low temperature by the addition of a saturated aqueous solution (e.g., NH4Cl or NaHCO3) before warming to room temperature. This ensures the protonation and collapse of the intermediate occurs under controlled conditions.

Experimental Protocol: Synthesis of 3-butanoylfuran

This protocol details the synthesis of 3-butanoylfuran from N-methoxy-N-methylfuran-3-carboxamide and n-butyllithium (n-BuLi).

Materials:

  • N-methoxy-N-methylfuran-3-carboxamide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Dry ice/acetone bath

Caption: Experimental Workflow for 3-Acylfuran Synthesis.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add N-methoxy-N-methylfuran-3-carboxamide (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.[8]

  • Dissolution: Add anhydrous THF (e.g., 0.2 M concentration relative to the amide) via syringe and stir until the amide is fully dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • n-BuLi Addition: Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A color change is often observed upon addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH4Cl. Typically, the reaction is complete within 1-2 hours.

  • Quenching: While the flask is still in the -78 °C bath, slowly add saturated aqueous NH4Cl solution to quench the reaction.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Extraction & Washing: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts and wash sequentially with water and then brine.[9]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[9]

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography to yield the pure 3-butanoylfuran.

Data Summary

The Weinreb-Nahm amide methodology is versatile and accommodates a wide range of organolithium reagents.[1] The following table provides representative data for the addition of different organolithium reagents to Weinreb amides, illustrating the general efficiency of the method.

EntryOrganolithium Reagent (R-Li)R GroupProductTypical Yield (%)
1n-Butyllithiumn-Butyl3-Pentanoylfuran>85%
2sec-Butyllithiumsec-Butyl3-(2-Methylbutanoyl)furan>80%
3PhenyllithiumPhenyl3-Benzoylfuran>90%
4VinyllithiumVinyl3-Acryloylfuran>75%
52-Thienyllithium2-Thienyl3-(Thiophene-2-carbonyl)furan>85%

Yields are representative and may vary based on specific substrate and reaction conditions.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive organolithium reagent.Titrate the organolithium solution before use. Use a fresh bottle if necessary.
Insufficiently dried glassware/solvent.Ensure all equipment is rigorously dried and use a freshly opened bottle of anhydrous solvent.
Formation of Tertiary Alcohol (Over-addition) Reaction temperature was too high.Maintain strict temperature control at -78 °C during addition and reaction. Add the organolithium reagent more slowly.[5]
Quenching at room temperature.Always quench the reaction at low temperature before warming.
Complex Mixture of Byproducts Reaction with furan ring.While generally stable, highly reactive organolithiums (like t-BuLi) can sometimes deprotonate the furan ring. Use of a less basic organometallic (e.g., a Grignard reagent) may be beneficial.
Elimination of methoxide.This can occur with highly basic or sterically hindered nucleophiles. Ensure low temperature is maintained.[1]

Conclusion

The reaction of N-methoxy-N-methylfuran-3-carboxamide with organolithium reagents is a robust and highly reliable method for the synthesis of 3-acylfurans. By leveraging the stabilizing effect of the Weinreb-Nahm amide, this protocol effectively circumvents the common problem of over-addition, providing clean access to valuable ketone products in high yields. The operational simplicity and broad functional group tolerance make it an indispensable tool for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development.

References

  • Wikipedia. Organolithium reagent. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • YouTube. Organolithium Reagent-Mediated Oxidation of a Methoxy Ketone to a 3° Alcohol (RXN Mechanism). [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

  • Supporting Information. and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Chemical Communications (RSC Publishing). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]

  • Google Patents. Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the.
  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. [Link]

  • ElectronicsAndBooks. Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • ResearchGate. Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. [Link]

  • Wiley Online Library. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]

  • Chemistry LibreTexts. 11.2: The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]

  • PubMed. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Chemical Communications (RSC Publishing). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles. [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

  • PMC - NIH. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Thieme. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium?. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. [Link]

Sources

Application

N-methoxy-N-methylfuran-3-carboxamide: A Versatile Acylating Agent for Modern Organic Synthesis

Introduction: The Strategic Advantage of Furan-Based Weinreb Amides In the landscape of contemporary organic synthesis, the precise and selective formation of carbon-carbon bonds remains a cornerstone of molecular constr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Furan-Based Weinreb Amides

In the landscape of contemporary organic synthesis, the precise and selective formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of acylating agents available to the synthetic chemist, N-methoxy-N-methylamides, commonly known as Weinreb amides, have established themselves as exceptionally reliable and versatile reagents.[1][2] Their remarkable ability to react cleanly with potent organometallic nucleophiles, such as Grignard and organolithium reagents, to furnish ketones without the common pitfall of over-addition to the tertiary alcohol is a testament to their synthetic utility.[3][4] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[5]

This application note delves into the specific attributes and applications of N-methoxy-N-methylfuran-3-carboxamide , a heterocyclic variant of the classic Weinreb amide. The incorporation of the furan moiety, a bio-isostere for benzene and a versatile synthetic intermediate in its own right, introduces unique electronic properties and potential for further synthetic transformations.[6] This guide provides detailed protocols for the synthesis of N-methoxy-N-methylfuran-3-carboxamide and its application as a superior acylating agent for the synthesis of functionalized 3-furoyl ketones, which are valuable precursors in medicinal chemistry and natural product synthesis.[7]

Mechanistic Insight: The Key to Controlled Acylation

The efficacy of N-methoxy-N-methylfuran-3-carboxamide as an acylating agent is rooted in the "Weinreb ketone synthesis" mechanism. Upon nucleophilic attack by an organometallic reagent (R'-M), a stable tetrahedral intermediate is formed. The chelation between the metal cation (Li⁺ or MgX⁺) and the methoxy and carbonyl oxygen atoms prevents the collapse of this intermediate and subsequent over-addition of the nucleophile.[1][4] Aqueous workup then leads to the formation of the desired ketone.

Weinreb Acylation Mechanism reagents N-methoxy-N-methyl- furan-3-carboxamide + R'-M intermediate Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Workup intermediate->workup Stabilization product 3-Furoyl Ketone workup->product Hydrolysis

Caption: Mechanism of Weinreb Amide Acylation.

Synthesis of N-methoxy-N-methylfuran-3-carboxamide

The preparation of N-methoxy-N-methylfuran-3-carboxamide is most conveniently achieved from the commercially available furan-3-carboxylic acid. The following protocol utilizes 1,1'-carbonyldiimidazole (CDI) as a mild and effective activating agent, avoiding the need for harsh chlorinating reagents.[8]

Protocol 1: Synthesis of N-methoxy-N-methylfuran-3-carboxamide

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
Furan-3-carboxylic acidC₅H₄O₃112.085.00 g44.6
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.157.96 g49.1
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.544.78 g49.1
Triethylamine (TEA)C₆H₁₅N101.196.84 mL49.1
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
1 M Hydrochloric Acid (HCl)HCl36.46100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add furan-3-carboxylic acid (5.00 g, 44.6 mmol) and dichloromethane (100 mL).

  • Stir the suspension at room temperature and add 1,1'-carbonyldiimidazole (7.96 g, 49.1 mmol) in one portion. Gas evolution (CO₂) should be observed, and the mixture will become a clear solution.

  • Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the acylimidazolide intermediate.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (4.78 g, 49.1 mmol) in dichloromethane (50 mL) and add triethylamine (6.84 mL, 49.1 mmol). Stir for 5 minutes.

  • Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-methoxy-N-methylfuran-3-carboxamide as a colorless oil or low-melting solid.

Expected Yield: 75-85%

Application as an Acylating Agent

The true utility of N-methoxy-N-methylfuran-3-carboxamide lies in its ability to cleanly transfer the 3-furoyl group to a variety of carbon nucleophiles. The following protocols detail its use with Grignard and organolithium reagents.

Protocol 2: Synthesis of a 3-Furoyl Ketone using a Grignard Reagent

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
N-methoxy-N-methylfuran-3-carboxamideC₇H₉NO₃155.151.55 g10.0
Phenylmagnesium bromide (3.0 M in Et₂O)C₆H₅MgBr181.313.7 mL11.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.4930 mL-
Diethyl ether (Et₂O)C₄H₁₀O74.12100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

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start [label="Dissolve Weinreb amide\nin anhydrous THF"]; cool [label="Cool to 0 °C"]; add_grignard [label="Add Grignard reagent\ndropwise"]; react [label="Stir at 0 °C to RT"]; quench [label="Quench with sat.\nNH₄Cl solution"]; extract [label="Extract with Et₂O"]; dry [label="Dry organic layer"]; purify [label="Concentrate and purify"]; product [label="Isolate 3-furoyl ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cool; cool -> add_grignard; add_grignard -> react; react -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> product; }

Caption: Workflow for Grignard Acylation.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-methoxy-N-methylfuran-3-carboxamide (1.55 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (3.7 mL of a 3.0 M solution in Et₂O, 11.0 mmol) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired phenyl(furan-3-yl)methanone.

Expected Yield: 80-95%[3]

Protocol 3: Synthesis of a 3-Furoyl Ketone using an Organolithium Reagent

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
N-methoxy-N-methylfuran-3-carboxamideC₇H₉NO₃155.151.55 g10.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.4930 mL-
Diethyl ether (Et₂O)C₄H₁₀O74.12100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add N-methoxy-N-methylfuran-3-carboxamide (1.55 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-(furan-3-yl)pentan-1-one.

Expected Yield: 70-90%[4]

Troubleshooting and Field-Proven Insights

  • Incomplete conversion of carboxylic acid: If the synthesis of the Weinreb amide stalls, ensure all reagents and solvents are anhydrous. The acylimidazolide intermediate is sensitive to moisture. If necessary, a second equivalent of CDI can be added.

  • Low yield in acylation: Ensure the Grignard or organolithium reagent is of high quality and accurately titrated. The reaction should be performed under a strictly inert atmosphere. For less reactive organometallic reagents, the reaction time may need to be extended or the temperature gently elevated.

  • Formation of tertiary alcohol: While unlikely with Weinreb amides, if over-addition is observed, ensure the reaction temperature is kept low, especially during the addition of the organometallic reagent. Adding the Weinreb amide solution to the organometallic reagent (reverse addition) can sometimes mitigate this issue.

Safety and Handling

N-methoxy-N-methylfuran-3-carboxamide and its precursors and reagents should be handled with appropriate care in a well-ventilated fume hood.

  • Furan-3-carboxylic acid and its derivatives: Can be irritating to the skin, eyes, and respiratory system.[9]

  • Organometallic reagents (Grignard and organolithium): Are highly reactive, pyrophoric, and corrosive. Handle under an inert atmosphere and away from water and other protic sources.

  • Solvents (DCM, THF, Diethyl Ether): Are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.[10]

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

N-methoxy-N-methylfuran-3-carboxamide stands as a highly effective and selective acylating agent, bridging the reliability of Weinreb amide chemistry with the synthetic versatility of the furan scaffold. The protocols outlined in this application note provide a robust framework for its synthesis and utilization in the preparation of valuable 3-furoyl ketones. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can confidently employ this reagent to advance their synthetic endeavors in drug discovery and beyond.

References

  • Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). A Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616.
  • Kelly, C. (2012).
  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-614.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
  • Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). PMC. Retrieved from [Link]

  • Furan-2-carboxamide Safety Data Sheet. (n.d.).
  • Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (n.d.).
  • Recent Developments in Weinreb Synthesis and Their Applic
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Safety D
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Organolithium Reactions (IOC 16). (2022). YouTube.
  • Furan SDS, 110-00-9 Safety D
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.
  • Safety D
  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
  • US3856867A - Process for the preparation of grignard reagents and their utiliz
  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). Journal of the Korean Chemical Society.
  • Organolithium reagent. (n.d.). Wikipedia.
  • ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (n.d.).
  • Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. (n.d.).
  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. (n.d.). Organic Chemistry Portal.
  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. (n.d.).
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.).
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • organolithium reagents 1. (n.d.).
  • ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. (n.d.).

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Method

Protocol for Ketone Synthesis: Acylation of N-methoxy-N-methylfuran-3-carboxamide

An Application Note for Drug Development Professionals and Organic Chemists Abstract: This application note provides a comprehensive technical guide for the synthesis of 3-acylfurans through the acylation of N-methoxy-N-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This application note provides a comprehensive technical guide for the synthesis of 3-acylfurans through the acylation of N-methoxy-N-methylfuran-3-carboxamide, a specialized Weinreb amide. The protocol leverages the unique stability of the Weinreb amide functional group to achieve high-yield synthesis of ketones using potent organometallic nucleophiles like Grignard and organolithium reagents. We will delve into the underlying mechanism that prevents common side reactions, present a detailed, field-proven experimental protocol, and offer practical troubleshooting advice. This method is crucial for the synthesis of functionalized heterocyclic ketones, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: The Power of the Weinreb-Nahm Amide

The synthesis of ketones from carboxylic acid derivatives via reaction with organometallic reagents is a cornerstone of organic chemistry. However, a persistent challenge with highly reactive nucleophiles, such as Grignard or organolithium reagents, is over-addition.[1][2] This side reaction, where a second equivalent of the nucleophile attacks the newly formed ketone, leads to the formation of tertiary alcohols, often significantly reducing the yield of the desired product.

The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, offers an elegant solution to this problem.[1][2] The methodology employs N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, as the acylating agent. These amides react cleanly with a single equivalent of an organometallic reagent to produce a ketone upon workup, effectively halting the reaction at the desired stage.[2] This reliability has established the Weinreb amide as an indispensable tool in multistep organic synthesis.[3]

This guide focuses specifically on N-methoxy-N-methylfuran-3-carboxamide, a heterocyclic Weinreb amide that serves as a versatile precursor to a variety of 3-acylfuran derivatives.

Reaction Principle and Mechanism

The remarkable selectivity of the Weinreb-Nahm reaction is rooted in the formation of a highly stable tetrahedral intermediate upon nucleophilic attack.[4][5]

The Causality Behind the Control:

  • Nucleophilic Addition: The reaction initiates with the attack of the carbanionic carbon from the organometallic reagent (R'-M) on the electrophilic carbonyl carbon of the Weinreb amide.[6][7]

  • Formation of a Chelated Intermediate: Unlike in reactions with esters or acid chlorides, the resulting tetrahedral intermediate is powerfully stabilized. The metal cation (e.g., Li⁺ or MgX⁺) is chelated in a five-membered ring involving the newly formed anionic oxygen and the oxygen of the N-methoxy group.[1][4][8]

  • Prevention of Over-Addition: This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[4][8] Because the ketone is not formed in the presence of the highly reactive organometallic reagent, the problematic second addition (over-addition) is effectively prevented.

  • Hydrolysis to Ketone: Upon introduction of a mild acid (e.g., aq. NH₄Cl or dilute HCl) during workup, the excess organometallic reagent is quenched, and the stable intermediate is protonated and subsequently collapses to yield the final ketone product and N,O-dimethylhydroxylamine.

The mechanism is illustrated in the diagram below.

Caption: The Weinreb reaction proceeds via a stable metal-chelated intermediate.

Experimental Protocol

This protocol describes a general procedure for the acylation of N-methoxy-N-methylfuran-3-carboxamide with a Grignard reagent. The procedure can be adapted for organolithium reagents, typically by running the reaction at -78 °C.

Materials and Reagents
  • Substrate: N-methoxy-N-methylfuran-3-carboxamide (1.0 eq)

  • Nucleophile: Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) or Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes) (1.1 - 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) or 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Other: Argon or Nitrogen gas supply, silica gel for chromatography

Equipment
  • Round-bottom flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Low-temperature thermometer

  • Ice-water bath (0 °C) or Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

Visual Workflow

Experimental Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A 1. Flame-dry glassware under vacuum. B 2. Assemble under inert atmosphere (Ar/N₂). A->B C 3. Dissolve Weinreb amide in anhydrous THF. B->C Start Reaction D 4. Cool solution to 0 °C or -78 °C. C->D E 5. Add organometallic reagent dropwise over 15 min. D->E F 6. Stir for 1-3 h. Monitor by TLC. E->F G 7. Quench reaction slowly with aq. NH₄Cl at 0 °C. F->G Reaction Complete H 8. Extract with EtOAc. G->H I 9. Wash organic layer, dry, and concentrate. H->I J 10. Purify by silica gel chromatography. I->J

Caption: Step-by-step workflow for the acylation of the Weinreb amide.

Step-by-Step Procedure
  • Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction. The use of an inert atmosphere is critical as organometallic reagents are highly reactive towards oxygen and moisture.[9][10]

  • Reagent Addition: In the flask, dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. For more reactive organolithium reagents, cooling to -78 °C with a dry ice/acetone bath is recommended to ensure maximum selectivity.

  • Nucleophile Addition: Slowly add the organometallic reagent (1.1-1.5 eq) to the stirred solution via syringe over 15-20 minutes. A slow addition rate is crucial to control the reaction exotherm and prevent side reactions. The solution may change color or become cloudy.

  • Reaction Monitoring: Allow the reaction to stir at the same temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting amide.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining the low temperature. This step neutralizes the reactive species and begins the breakdown of the chelated intermediate.[8] An audible hiss or gas evolution may be observed.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone product.

Data Presentation: Substrate Scope

The protocol is robust and applicable to a wide range of organometallic nucleophiles. The table below summarizes typical reaction conditions for the acylation of a generic Weinreb amide, which are directly applicable to the furan-based substrate.

Nucleophile ReagentEquivalentsTemperature (°C)Typical Time (h)Typical Yield (%)
Phenylmagnesium bromide1.20 to RT285-95
n-Butyllithium1.1-78190-98
Ethylmagnesium bromide1.502.580-90
Vinyllithium1.2-781.582-92
Isopropylmagnesium chloride1.50 to RT375-85

Yields are representative and may vary based on the specific substrate and experimental execution.[11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield; Starting Material Recovered 1. Inactive organometallic reagent due to improper storage or titration. 2. Presence of moisture or oxygen in the reaction setup. 3. Insufficient equivalents of the nucleophile.1. Titrate the organometallic reagent before use. Use a fresh bottle if necessary. 2. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled anhydrous solvents. 3. Increase the equivalents of the nucleophile to 1.5 eq.
Formation of Tertiary Alcohol (Over-addition Product) 1. Reaction temperature was too high, causing the intermediate to collapse prematurely. 2. Addition of the nucleophile was too rapid.1. Perform the reaction at a lower temperature (e.g., -78 °C, especially for organolithiums). 2. Add the organometallic reagent more slowly to dissipate heat effectively.
Complex Mixture of Products 1. The organometallic reagent may be degrading the furan ring (less common but possible with highly reactive nucleophiles). 2. Impure starting Weinreb amide.1. Use a less basic Grignard reagent instead of an organolithium. Ensure the reaction temperature is kept low. 2. Re-purify the N-methoxy-N-methylfuran-3-carboxamide before use.

References

  • Boruah, M., et al. (2020). A highly efficient method for chemoselective synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents. Royal Society of Chemistry.
  • Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. Available at: [Link]

  • Saskia, K. Introduction to Organic Chemistry. Saskoer.ca.
  • Wikipedia. (2023). Weinreb ketone synthesis. Available at: [Link]

  • Chem Help ASAP. (2020). in the chemical literature: Weinreb amides. YouTube. Available at: [Link]

  • Kim, S., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. Available at: [Link]

  • NotEvans, T. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas.
  • Various Authors. (n.d.). Weinreb amides.
  • Askin, D. (n.d.). Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Grignard and Organolithium Reagents. Available at: [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]

  • International Journal of Advance Research In Science And Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Available at: [Link]

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Application

Application Notes and Protocols: Mastering the Chemoselectivity of N-Methoxy-N-methylfuran-3-carboxamide in Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Furan-3-Weinreb Amide Moiety In the landscape of modern organic synthesis, the pursuit of chemoselectivity rema...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Furan-3-Weinreb Amide Moiety

In the landscape of modern organic synthesis, the pursuit of chemoselectivity remains a paramount objective. The ability to target a specific functional group within a multifunctional molecule is the cornerstone of efficient and elegant synthetic design. N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally reliable acylating agents, renowned for their controlled reactivity towards a variety of nucleophiles.[1][2] This technical guide delves into the specific application and chemoselective nature of N-methoxy-N-methylfuran-3-carboxamide, a versatile building block that marries the unique electronic properties of the furan ring with the predictable reactivity of the Weinreb amide.

The furan moiety is a prevalent heterocycle in a vast array of natural products and pharmaceuticals, valued for its ability to participate in various transformations and serve as a bioisostere for phenyl rings.[3] The strategic placement of a Weinreb amide at the 3-position of the furan ring presents a powerful tool for the synthesis of 3-acylfurans, which are key intermediates in the synthesis of complex molecules.[4] However, the presence of the potentially reactive furan ring necessitates a thorough understanding of the factors governing the chemoselectivity of nucleophilic attack. This guide will provide a detailed exploration of the principles underpinning this selectivity, along with robust protocols for the synthesis and application of N-methoxy-N-methylfuran-3-carboxamide.

The Principle of Chemoselectivity: Weinreb Amide as the Dominant Electrophile

The remarkable chemoselectivity observed in the reactions of N-methoxy-N-methylfuran-3-carboxamide with strong nucleophiles, such as Grignard reagents and organolithiums, stems from the inherent reactivity of the Weinreb amide functionality. The key to this selectivity lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition to the amide carbonyl.[1][4]

This intermediate is stabilized by the coordination of the metal cation (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This chelation prevents the collapse of the tetrahedral intermediate and subsequent over-addition of the nucleophile, a common side reaction observed with other carboxylic acid derivatives like esters or acid chlorides.[1] The stable intermediate persists until acidic workup, whereupon it hydrolyzes to afford the desired ketone in high yield.

While the furan ring possesses its own reactivity profile, including susceptibility to electrophilic substitution and, under certain conditions, metalation or ring-opening, the electrophilicity of the Weinreb amide carbonyl, coupled with the stabilizing effect of chelation, renders it the overwhelmingly preferred site of nucleophilic attack under the typical conditions employed for these reactions.

Caption: General workflow for the synthesis of 3-acylfurans.

Experimental Protocols

Part 1: Synthesis of N-Methoxy-N-methylfuran-3-carboxamide

The synthesis of the title Weinreb amide is typically achieved from the corresponding carboxylic acid, furan-3-carboxylic acid, and N,O-dimethylhydroxylamine hydrochloride. A variety of coupling reagents can be employed for this transformation.[5] Below is a representative protocol using a carbodiimide coupling agent.

Materials:

  • Furan-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of furan-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add triethylamine (TEA) (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N-methylfuran-3-carboxamide as a pure compound.

Part 2: Chemoselective Synthesis of a 3-Acylfuran using a Grignard Reagent

This protocol details the reaction of N-methoxy-N-methylfuran-3-carboxamide with a Grignard reagent to chemoselectively form a 3-acylfuran. Phenylmagnesium bromide is used here as a representative Grignard reagent.

Materials:

  • N-Methoxy-N-methylfuran-3-carboxamide

  • Phenylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of phenylmagnesium bromide (1.2 eq) to the stirred solution of the Weinreb amide.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-acylfuran (3-benzoyl-furan).

Data Presentation: Representative Yields

EntryOrganometallic Reagent (R-M)Product (3-Acylfuran)Typical Yield (%)
1Phenylmagnesium bromide3-Benzoylfuran85-95
2Methylmagnesium bromide3-Acetylfuran80-90
3n-Butyllithium3-Pentanoylfuran75-85

Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mechanistic Insight and Discussion of Chemoselectivity

The high degree of chemoselectivity is visually represented in the following diagram, which illustrates the preferential attack on the Weinreb amide carbonyl and the subsequent stabilization of the tetrahedral intermediate.

Chemoselectivity_Mechanism cluster_0 Reaction Coordinate cluster_1 Nucleophilic Attack start Furan-3-Weinreb Amide + R-MgX intermediate Furan Ring Weinreb Amide Carbonyl start->intermediate R⁻ attacks chelate Stable Chelated Intermediate intermediate:f1->chelate Preferential Attack intermediate:f0->no_reaction No Reaction (under these conditions) product 3-Acylfuran chelate->product H₃O⁺ Workup

Caption: Chemoselective attack on the Weinreb amide carbonyl.

Potential Side Reactions and Mitigation Strategies

While the reaction is highly chemoselective, it is crucial to be aware of potential side reactions, particularly when using highly reactive organolithium reagents.

  • Metalation of the Furan Ring: Furans can be deprotonated at the C2 or C5 positions by strong bases like alkyllithiums, especially at elevated temperatures or with prolonged reaction times.[6] To minimize this, the reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) and the organolithium reagent should be added slowly to the solution of the Weinreb amide. This ensures that the nucleophilic addition to the amide is the kinetically favored process.

  • Ring Opening: The furan ring is generally stable under the basic conditions of the Grignard or organolithium reaction. Acid-catalyzed ring opening is a more common side reaction, which is why the reaction is quenched with a mild acid source like saturated aqueous NH₄Cl.

By adhering to the optimized reaction conditions outlined in the protocols, these potential side reactions can be effectively suppressed, leading to the clean and high-yielding synthesis of the desired 3-acylfurans.

Conclusion

N-methoxy-N-methylfuran-3-carboxamide stands as a powerful and versatile intermediate for the synthesis of 3-acylfurans. Its remarkable chemoselectivity, driven by the formation of a stable chelated intermediate, allows for the precise and efficient introduction of a wide range of acyl groups onto the furan scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently employ this valuable building block in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant biological and material applications.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815-3818. [Link]

  • Sibi, M. P. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Org. Prep. Proced. Int.1993 , 25 (1), 15-40. [Link]

  • Kim, J. H., & Lee, J. W. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 543-546. [Link]

  • Barluenga, J., et al. Asymmetric dearomatization of the furan ring promoted by conjugate organolithium addition to (menthyloxy)(3-furyl)carbene complexes of chromium. Chemistry, 2003 , 9(23), 5725-36. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Gomez, C., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48154-48165. [Link]

  • Pace, V., et al. (2021). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. European Journal of Organic Chemistry, 2021(2), 229-242. [Link]

  • Anderson, B. A., & Wulff, W. D. (1990). The synthesis of 3-substituted furans via hydroformylation. The Journal of Organic Chemistry, 55(24), 5980-5989. [Link]

  • Moody, C. J. Heterocyclic Chemistry. [Link]

  • Synthesis of thienofuran through Grignard reagent. [Link]

  • Pace, V., et al. (2024). Ruppert-Prakash Reagent (TMSCF3)-Catalyzed Chemoselective Esterification of Weinreb Amides. Advanced Synthesis & Catalysis. [Link]

  • Seyden-Penne, J. (1997). Chelation-controlled additions to carbonyl compounds. Bulletin de la Societe Chimique de France, 134(5-6), 435-452. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Gordon, J. C., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(2), 825-838. [Link]

Sources

Method

Application Note: N-methoxy-N-methylfuran-3-carboxamide in Natural Product Synthesis

Abstract & Strategic Utility In the total synthesis of bioactive natural products such as Salvinorin A , Roseophilin , and Dysidiolide , the installation of the furan-3-carbonyl moiety represents a critical "choke point....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

In the total synthesis of bioactive natural products such as Salvinorin A , Roseophilin , and Dysidiolide , the installation of the furan-3-carbonyl moiety represents a critical "choke point." Traditional acylation methods using furan-3-carbonyl chlorides often fail due to the inherent instability of the furan ring (acid sensitivity) and the lack of chemoselectivity (over-addition of nucleophiles leading to tertiary alcohols).

This guide details the application of N-methoxy-N-methylfuran-3-carboxamide (CAS: 111973-46-1) as a superior acylating agent. By leveraging the Weinreb Chelation Model , researchers can isolate furan-3-yl ketones in high yield without disrupting the sensitive heteroaromatic core. This reagent serves as a "linchpin" for attaching complex alkyl or aryl side chains to the C3-position of the furan ring.

Key Advantages
  • Prevention of Over-Alkylation: Forms a stable tetrahedral intermediate that collapses only upon acidic workup, guaranteeing ketone selectivity.

  • Furan Ring Preservation: Operates under neutral/basic conditions, avoiding the acid-catalyzed ring-opening / retro-Michael pathways common with acid chlorides.

  • Regiocontrol: Directs nucleophilic attack exclusively to the exocyclic carbonyl, protecting the C2/C5 protons from competing deprotonation (when temperature is controlled).

Mechanistic Insight: The Chelation Control

The success of this reagent relies on the formation of a stable five-membered chelate between the metal of the incoming nucleophile (Mg or Li) and the two oxygen atoms of the amide.

WeinrebMechanism Start Furan-3-Weinreb Amide (Electrophile) Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack Nucleophile R-MgX / R-Li (Nucleophile) Nucleophile->Intermediate Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Stable until Quench OverAddition Tertiary Alcohol (Over-addition) Intermediate->OverAddition BLOCKED Product Furan-3-yl Ketone Workup->Product Chelate Collapse

Figure 1: The Weinreb Chelation Model prevents the "double addition" typical of esters or acid chlorides, ensuring the furan ring remains mono-functionalized.

Experimental Protocols

Protocol A: Synthesis of the Reagent (CDI Method)

Context: Furan-3-carboxylic acid is sensitive. Using thionyl chloride (


) to generate the acid chloride can generate HCl byproducts that degrade the furan ring. The 1,1'-Carbonyldiimidazole (CDI)  method is milder, cleaner, and scalable.

Reagents:

  • Furan-3-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Furan-3-carboxylic acid in anhydrous DCM (0.3 M concentration).

  • Addition: Add CDI in one portion.

    • Observation: Vigorous evolution of

      
       gas will occur. The solution typically turns pale yellow.
      
  • Stirring: Stir at room temperature for 45–60 minutes to ensure complete formation of the acyl-imidazole intermediate.

  • Amine Coupling: Add N,O-Dimethylhydroxylamine hydrochloride solid in one portion.

    • Note: No additional base (like TEA) is strictly necessary as the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of DIPEA can accelerate the reaction if sluggish.

  • Completion: Stir for 6–12 hours. Monitor by TLC (usually 1:1 Hexane/EtOAc).

  • Workup: Quench with 1M HCl (carefully, to pH 3-4). Extract with DCM. Wash organics with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (SiO2, 20-40% EtOAc in Hexanes).
    

Yield Expectation: 85–92% (Colorless oil or low-melting solid).

Protocol B: General Furan-3-yl Ketone Synthesis

Context: This protocol simulates the installation of a terpene side chain or alkaloid fragment onto the furan ring, a key step in synthesizing analogues of Salvinorin A .

Reagents:

  • N-methoxy-N-methylfuran-3-carboxamide (1.0 equiv)

  • Organolithium (R-Li) or Grignard Reagent (R-MgBr) (1.2 – 1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath). Dissolve the Weinreb amide in THF.

    • Critical: Low temperature is mandatory. At 0°C or RT, strong bases (R-Li) may deprotonate the furan ring at the C2 position (

      
      ) rather than attacking the carbonyl.
      
  • Nucleophile Addition: Add the Grignard/Organolithium reagent dropwise over 15 minutes.

  • Chelation: Stir at -78°C for 1 hour.

    • Checkpoint: The reaction stops at the tetrahedral intermediate (see Figure 1). It will not progress to the ketone until hydrolysis.

  • Warming (Optional): If the nucleophile is bulky (e.g., a steroidal fragment), allow to warm to 0°C briefly (15 mins) to ensure complete conversion, then cool back to -78°C.

  • Quench: Pour the cold mixture into a vigorously stirring solution of saturated

    
     or 1M HCl.
    
  • Extraction: Extract with EtOAc. The intermediate collapses immediately upon contact with acid to release the ketone.

Case Study Application: Salvinorin A Analogues

In the synthesis of Salvinorin A and its "neoclerodane" analogues, the attachment of the furan ring to the decalin core is a defining challenge.

Comparative Workflow:

FeatureAcid Chloride RouteWeinreb Amide Route
Reagent Stability Low (Hydrolyzes/Polymerizes)High (Shelf-stable solid/oil)
Reaction Temp -78°C to 0°C-78°C to RT (Flexible)
Selectivity Poor (Risk of tertiary alcohol)Excellent (Ketone only)
Furan Integrity Risk of HCl-mediated ring openingRing remains intact

Workflow Diagram:

SalvinorinWorkflow cluster_0 Fragment Assembly Decalin Decalin Core (Nucleophile: R-Li) Reaction Coupling at -78°C (THF) Decalin->Reaction FuranReagent Furan-3-Weinreb Amide (Electrophile) FuranReagent->Reaction Intermediate Stable Chelate Reaction->Intermediate Target Salvinorin Analogue Precursor (Furan-3-yl Ketone) Intermediate->Target Acid Hydrolysis

Figure 2: Modular assembly of Salvinorin A analogues using the Weinreb amide to install the furan ring.

Troubleshooting & Critical Parameters

  • C2-Deprotonation:

    • Symptom:[1][2][3][4][5][6] Recovery of starting amide and formation of "dimerized" furan byproducts.

    • Cause: The organometallic acted as a base, removing the proton at the 2-position of the furan.

    • Solution: Ensure temperature is strictly -78°C. If using R-Li, consider transmetallating to R-MgBr or R-ZnX (less basic, more nucleophilic) before addition.

  • Incomplete Conversion:

    • Symptom:[1][2][3][4][5][6] Starting material remains after quench.

    • Cause: Steric hindrance of the N-methoxy-N-methyl group prevents attack by bulky terpene nucleophiles.

    • Solution: Allow the reaction to warm to -20°C after addition is complete. The chelate is generally stable up to 0°C.

  • Moisture Sensitivity:

    • While the Weinreb amide itself is stable, the formation of the tetrahedral intermediate requires anhydrous conditions. Any water present will protonate the Grignard reagent immediately.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Scheerer, J. R.; Lawrence, J. F.; Wang, G. C.; Evans, D. A. (2007).[7][8] "Total Synthesis of Salvinorin A". Journal of the American Chemical Society, 129(29), 8968–8969.

  • Hagiwara, H.; Sugiura, Y.; Inoue, K. (2008). "Total Synthesis of Salvinorin A". Organic Letters, 10(13), 1365–1368.

  • Fürstner, A.; Gastner, T.; Weintritt, H. (1998). "Total Synthesis of Roseophilin". Journal of the American Chemical Society, 120(12), 2817–2825.

  • ChemSpider Synthetic Pages. (2012). "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation".

Sources

Application

Application Note: N-methoxy-N-methylfuran-3-carboxamide as a Versatile Fragment for Modern Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful strategy for identifying high-quality lead compounds, offering distinct advantages over traditional high-throughput screening.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful strategy for identifying high-quality lead compounds, offering distinct advantages over traditional high-throughput screening.[1][2] Central to this approach is the use of small, low-molecular-weight molecules, or "fragments," that are screened for weak but efficient binding to biological targets.[3] This guide details the application of N-methoxy-N-methylfuran-3-carboxamide, a novel heterocyclic fragment, in FBDD campaigns. We present its physicochemical qualifications, strategic advantages conferred by its furan core and Weinreb amide functionality, and detailed protocols for its integration into screening and hit-to-lead workflows.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design approach that begins by identifying small molecules that bind to specific regions of a target protein.[4] Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments are simpler, allowing for a more comprehensive exploration of the chemical space around a binding site.[5] While these initial hits typically exhibit weak binding (in the high micromolar to millimolar range), they are highly "atom-efficient," forming high-quality interactions.[4][6] Through structure-guided methods such as X-ray crystallography or NMR, these low-affinity fragments are then optimized—by growing, linking, or merging—into highly potent and selective lead compounds.[3] This methodology has led to the development of several FDA-approved drugs, validating its efficacy.[4]

Physicochemical Profile and Fragment Qualification

The suitability of a molecule for an FBDD library is often assessed by the "Rule of Three" (Ro3).[7][8][9] This rule provides guidelines for desirable physicochemical properties to ensure fragments are small, soluble, and possess favorable characteristics for optimization.[5][8]

N-methoxy-N-methylfuran-3-carboxamide (based on the closely related 2-carboxamide analog) aligns well with these principles.[10]

Table 1: Physicochemical Properties of N-methoxy-N-methylfuran-carboxamide Analog

PropertyValue (Calculated for 2-isomer)"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 155.15 Da[10]≤ 300 Da[3][5][8]Yes
cLogP ≤ 3[3][5][8]Yes
Hydrogen Bond Donors (HBD) 0≤ 3[3][5][8]Yes
Hydrogen Bond Acceptors (HBA) 3≤ 3[3][5][8]Yes
Rotatable Bonds 2≤ 3[8]Yes

Note: Data is for the commercially available N-methoxy-N-methylfuran-2-carboxamide, a close structural isomer. Properties are expected to be highly similar for the 3-carboxamide isomer.

The molecule's adherence to the Ro3 confirms its status as an ideal starting point for an FBDD campaign.

Caption: Structure of N-methoxy-N-methylfuran-3-carboxamide.

Strategic Advantages in FBDD Campaigns

This fragment offers two key strategic advantages: a versatile binding scaffold (the furan ring) and a uniquely functional synthetic handle (the Weinreb amide).

The Furan Core: A Privileged Scaffold

The furan ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and bioactive molecules.[11][12] Its value stems from several key features:

  • Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a similar spatial arrangement while altering electronic properties and improving metabolic stability.[12]

  • Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the fragment in a protein's binding pocket.[12] This is particularly relevant for targeting kinase hinge regions, which frequently form hydrogen bonds with heterocyclic inhibitors.[13]

  • Vectorial Exploration: The 3-position of the carboxamide provides a defined vector for synthetic elaboration, allowing chemists to systematically probe the surrounding pocket for additional interactions. Furan-based scaffolds have shown success as inhibitors of various enzymes, including kinases.[14][15]

The Weinreb Amide: A Chemist's Tool for Elaboration

The N-methoxy-N-methylamide, or Weinreb amide, is a powerful functional group for synthetic chemistry.[16] Unlike more reactive groups like esters or acid chlorides, the Weinreb amide offers controlled reactivity.[17]

  • Controlled Addition: When reacted with organometallic reagents (e.g., Grignard or organolithium reagents), the Weinreb amide forms a stable tetrahedral intermediate.[17] This intermediate prevents the common problem of "over-addition," reliably yielding a ketone upon workup.[17] This precision is invaluable during hit-to-lead optimization.

  • Synthetic Versatility: This functionality allows for the direct and high-yield conversion of the fragment into a diverse array of ketones, providing a robust platform for structure-activity relationship (SAR) studies. This approach has been successfully used in the scalable synthesis of complex drug intermediates, such as for Remdesivir.[18]

  • Stability: Weinreb amides are generally stable under a wide range of chemical conditions, ensuring the integrity of the fragment during screening and follow-up synthesis.[19]

Experimental Protocols

The successful application of N-methoxy-N-methylfuran-3-carboxamide in an FBDD campaign follows a structured workflow.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_opt Optimization A 1. Library Prep & QC B 2. Primary Screen (STD-NMR) A->B High Conc. Screen C 3. Hit Validation (SPR) B->C Confirm Hits D 4. Structural Biology (X-ray/Cryo-EM) C->D Binding Mode E 5. Structure-Guided Elaboration D->E Design Cycle E->D F Lead Compound E->F Potency ↑ Elaboration A Fragment Hit (KD = 500 µM) B Weinreb Amide Reaction with R-MgBr A->B Synthetic Handle C Intermediate Ketone Library B->C Diversification D SAR Optimization (Assay & Modeling) C->D Screening D->B Iterative Design E Lead Compound (KD = 50 nM) D->E Potency Gain

Caption: Strategy for fragment-to-lead evolution using the Weinreb amide.

Elaboration Strategy:

  • Vector-Based Synthesis: The Weinreb amide is used as a synthetic linchpin. A library of organometallic reagents (R-MgBr) is designed to introduce functionalities (e.g., substituted phenyl rings, aliphatic chains) that can interact with the unexplored pocket.

  • Ketone Library Synthesis: Reaction of the fragment hit with the Grignard reagent library yields a focused library of ketone derivatives. This conversion is high-yielding and specific due to the nature of the Weinreb amide. [16][17]3. SAR by SPR: The new ketone library is screened using SPR to measure affinity. This allows for rapid generation of SAR data. Let's assume a derivative with a 4-methoxyphenyl group shows a 100-fold improvement in affinity (Kᴅ = 5 µM).

  • Further Optimization: The ketone can be further modified, for instance, by reductive amination to introduce new hydrogen bond donors, leading to a final lead compound with nanomolar potency.

This structured, iterative process leverages the unique chemical properties of the fragment to efficiently explore chemical space and rapidly improve potency.

Conclusion

N-methoxy-N-methylfuran-3-carboxamide represents a highly valuable tool for fragment-based drug discovery. Its ideal physicochemical properties, combined with the strategic advantages of a versatile furan core and a synthetically tractable Weinreb amide handle, provide a robust starting point for developing novel therapeutics. The protocols and strategies outlined here demonstrate a clear, actionable path from initial fragment screening to the generation of potent, optimized lead compounds.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). The 'rule of three' for fragment-based drug discovery: where are we now? Drug Discovery Today, 8(19), 876-877. [Link]

  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(1), 7541-7549. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 132-145. [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Lead Sciences. (n.d.). N-Methoxy-N-methylfuran-2-carboxamide. [Link]

  • PubChem. (n.d.). N-[3-(methoxymethyl)phenyl]furan-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Kumar, A., & Voet, A. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(17), 12447-12466. [Link]

  • Roughley, S. D., & Hubbard, R. E. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Medicinal Chemistry, 13(12), 1125-1148. [Link]

  • Shehta, W., Agili, F., Farag, B., Youssif, S., Almehmadi, S. J., Elfeky, S. M., & El-Kalyoubi, S. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 28(14), 5489. [Link]

  • Wang, Y., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(8), 5946-5953. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of All Research Education and Scientific Methods, 12(1). [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]

  • Arote, R. B., & Akamanchi, K. G. (2011). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Tetrahedron Letters, 52(42), 5434-5436. [Link]

  • Holvey, C. E., et al. (2024). Fragment-based drug discovery: A graphical review. Progress in Biophysics and Molecular Biology, 188, 1-13. [Link]

  • Kim, J. Y., & Kim, J. N. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 547-550. [Link]

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  • ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

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  • ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

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  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]

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  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

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Method

Synthesis of Bioactive Heterocycles from N-methoxy-N-methylfuran-3-carboxamide: Application Notes and Protocols

Introduction: The Furan-3-Carboxamide Scaffold as a Versatile Precursor for Bioactive Heterocyles The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-3-Carboxamide Scaffold as a Versatile Precursor for Bioactive Heterocyles

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic and structural features make it an attractive starting point for the synthesis of more complex heterocyclic systems. Among furan derivatives, N-methoxy-N-methylfuran-3-carboxamide, a type of Weinreb amide, stands out as a particularly versatile building block. The Weinreb amide functionality is renowned for its stability and its ability to react cleanly with organometallic reagents to form ketones or be reduced to aldehydes, thus avoiding over-addition reactions common with other carboxylic acid derivatives.[3][4] This controlled reactivity allows for precise chemical modifications, making it an ideal starting material for the synthesis of diverse bioactive heterocycles.

This guide provides detailed application notes and protocols for the synthesis of two important classes of bioactive heterocycles—pyridazines and oxazoles—starting from N-methoxy-N-methylfuran-3-carboxamide. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices.

Part 1: Synthesis of Bioactive Pyridazine-4-carboxamides

Pyridazine derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[5] The synthetic strategy outlined here leverages the furan ring of the starting material as a masked 1,4-dicarbonyl synthon, which upon reaction with hydrazine, yields the pyridazine core.

Scientific Principle: Furan as a Masked 1,4-Dicarbonyl

The synthesis of pyridazines from furans is a classic transformation that relies on the dearomatization of the furan ring to generate a 1,4-dicarbonyl intermediate.[6][7] This is often achieved through an oxidative ring-opening, for instance, via a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which then rearranges to the dicarbonyl compound. This intermediate is then cyclized with hydrazine to form the pyridazine ring.

Experimental Workflow: From Furan to Pyridazine

workflow1 start N-methoxy-N-methyl furan-3-carboxamide step1 [4+2] Cycloaddition with Singlet Oxygen start->step1 Rose Bengal, O2, light step2 In situ Reduction of Endoperoxide step1->step2 Thiourea or Dimethyl Sulfide step3 Hydrazine Cyclization step2->step3 Hydrazine hydrate, Ethanol, reflux end Bioactive Pyridazine- 4-carboxamide step3->end

Caption: Overall workflow for the synthesis of pyridazine-4-carboxamides.

Detailed Protocol 1: Synthesis of N-methoxy-N-methyl-6-substituted-pyridazine-4-carboxamide

This protocol describes a one-pot procedure for the conversion of N-methoxy-N-methylfuran-3-carboxamide to the corresponding pyridazine derivative.

Materials:

  • N-methoxy-N-methylfuran-3-carboxamide

  • Rose Bengal

  • Methanol (ACS grade)

  • Thiourea or Dimethyl Sulfide

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Photooxygenation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) and a catalytic amount of Rose Bengal (0.01 eq) in methanol (0.1 M).

  • While stirring vigorously, bubble a gentle stream of oxygen through the solution and irradiate with a 150 W tungsten lamp for 4-6 hours at 0 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Reduction of Endoperoxide: Once the reaction is complete, add thiourea (1.2 eq) or dimethyl sulfide (1.2 eq) to the reaction mixture at 0 °C and stir for 1 hour at room temperature. This step reduces the unstable endoperoxide intermediate to the 1,4-dicarbonyl compound.

  • Cyclization: To the resulting solution, add hydrazine hydrate (1.5 eq) and ethanol. Reflux the mixture for 3-5 hours. Monitor the formation of the pyridazine product by TLC.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-methoxy-N-methyl-6-substituted-pyridazine-4-carboxamide.

Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for the pyridazine ring protons and the persistence of the N-methoxy-N-methyl amide signals will validate the successful synthesis.

Part 2: Synthesis of Bioactive Oxazole-4-carboxamides

Oxazole-containing compounds are another important class of heterocycles with a wide array of biological activities, including use as anti-inflammatory and antipathogenic agents.[4][8] The synthesis of oxazoles from furan precursors is less direct than that of pyridazines and typically involves the transformation of the furan ring into a suitable acyclic precursor.

Scientific Principle: Weinreb Amide as a Precursor to α-Keto Aldehydes for Oxazole Synthesis

A plausible route to an oxazole from N-methoxy-N-methylfuran-3-carboxamide involves the conversion of the Weinreb amide to a furan-3-ketone. This ketone can then be transformed into an α-halo ketone, which is a key intermediate in the Robinson-Gabriel synthesis of oxazoles upon reaction with an amide.

Experimental Workflow: From Furan to Oxazole

workflow2 start N-methoxy-N-methyl furan-3-carboxamide step1 Grignard Reaction start->step1 R-MgBr, THF, 0 °C step2 α-Bromination step1->step2 NBS or Br2, CCl4 step3 Robinson-Gabriel Cyclization step2->step3 Primary Amide, Heat end Bioactive Oxazole- 4-carboxamide step3->end

Caption: Proposed workflow for the synthesis of oxazole-4-carboxamides.

Detailed Protocol 2: Synthesis of N-methoxy-N-methyl-2,5-disubstituted-oxazole-4-carboxamide

This protocol outlines a multi-step synthesis of an oxazole derivative from N-methoxy-N-methylfuran-3-carboxamide.

Materials:

  • N-methoxy-N-methylfuran-3-carboxamide

  • Organomagnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (initiator)

  • Primary amide (e.g., Benzamide)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-Acylfuran

  • To a solution of N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 3-acylfuran.

Step 2: α-Bromination of 3-Acylfuran

  • Dissolve the 3-acylfuran (1.0 eq) in carbon tetrachloride (0.2 M).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, filter off the succinimide byproduct and concentrate the filtrate. The crude α-bromo ketone can be used in the next step without further purification.

Step 3: Robinson-Gabriel Oxazole Synthesis

  • In a round-bottom flask, combine the crude α-bromo ketone (1.0 eq) and a primary amide (e.g., benzamide, 1.5 eq) in toluene.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired N-methoxy-N-methyl-2,5-disubstituted-oxazole-4-carboxamide.

Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS is crucial. The appearance of signals corresponding to the oxazole ring and the substituents at positions 2 and 5, along with the retention of the Weinreb amide moiety, will confirm the successful synthesis.

Data Presentation

Table 1: Potential Bioactive Heterocycles from N-methoxy-N-methylfuran-3-carboxamide

Starting MaterialTarget HeterocycleKey ReagentsPotential Biological Activity
N-methoxy-N-methylfuran-3-carboxamidePyridazine-4-carboxamideO₂, Rose Bengal, HydrazineAntimicrobial, Anticancer
N-methoxy-N-methylfuran-3-carboxamideOxazole-4-carboxamideGrignard reagent, NBS, Primary amideAnti-inflammatory, Antipathogenic

Conclusion

N-methoxy-N-methylfuran-3-carboxamide serves as a highly valuable and versatile starting material for the synthesis of bioactive pyridazine and oxazole heterocycles. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space of these important compound classes. The inherent stability and controlled reactivity of the Weinreb amide functionality, coupled with the synthetic flexibility of the furan ring, offer a powerful platform for the development of novel therapeutic agents. The successful synthesis and characterization of these compounds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

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Application

Application Notes &amp; Protocols: N-methoxy-N-methylfuran-3-carboxamide as a Precursor for Pharmaceutical Intermediates

Introduction The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable building block in drug design.[4] Specifically, functionalized furan-3-carboxamides serve as critical intermediates in the synthesis of diverse therapeutic agents, including fungicides and compounds with potential antitumor activity.[5][6]

This guide provides a detailed exploration of N-methoxy-N-methylfuran-3-carboxamide, a Weinreb amide derivative of furan-3-carboxylic acid. Weinreb amides are renowned in organic synthesis for their controlled reactivity towards organometallic reagents, enabling the high-yield synthesis of ketones without the common issue of over-addition to form tertiary alcohols.[7][8] This attribute makes N-methoxy-N-methylfuran-3-carboxamide a highly valuable and versatile precursor for the synthesis of various furan-3-yl ketone intermediates, which are themselves pivotal components in the construction of more complex pharmaceutical molecules.

We will first detail a robust protocol for the synthesis of N-methoxy-N-methylfuran-3-carboxamide from commercially available furan-3-carboxylic acid. Subsequently, we will provide a comprehensive protocol for its application in the synthesis of a representative pharmaceutical intermediate, (4-fluorophenyl)(furan-3-yl)methanone, a key fragment that can be further elaborated in drug discovery programs.

Part 1: Synthesis of N-methoxy-N-methylfuran-3-carboxamide

The synthesis of N-methoxy-N-methylamides, or Weinreb amides, from carboxylic acids is a cornerstone transformation in modern organic synthesis.[7] A variety of coupling reagents can be employed for this purpose. Among the most effective and user-friendly is 1,1'-Carbonyldiimidazole (CDI). The CDI-mediated coupling proceeds under mild conditions, avoids the formation of harsh byproducts, and is known for its high efficiency.[9]

Reaction Scheme: Synthesis of the Weinreb Amide

Caption: Synthesis of the target Weinreb amide from furan-3-carboxylic acid.

Experimental Protocol: Synthesis of N-methoxy-N-methylfuran-3-carboxamide

Materials:

  • Furan-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furan-3-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous THF (approx. 0.5 M). To this stirred solution, add CDI (1.1 eq) portion-wise at room temperature. Gas evolution (CO₂) will be observed. Stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the acylimidazolide intermediate.

  • Amide Formation: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous THF. Cool this slurry to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise. Stir for 15 minutes. Add this slurry to the activated carboxylic acid mixture from step 1.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-methoxy-N-methylfuran-3-carboxamide as a pure product.

Data Summary: Synthesis of N-methoxy-N-methylfuran-3-carboxamide
ParameterValue
Typical Yield 85-95%
Purity (post-chromatography) >98%
Appearance Colorless to pale yellow oil
Storage Conditions Store at 2-8 °C under an inert atmosphere

Part 2: Application in the Synthesis of a Furan-3-yl Ketone Intermediate

A primary application of N-methoxy-N-methylfuran-3-carboxamide is its conversion to furan-3-yl ketones. The Weinreb amide functionality allows for a single, clean addition of an organometallic reagent, such as a Grignard or organolithium reagent, to yield the corresponding ketone.[8][10] This transformation is highly valuable as it avoids the formation of tertiary alcohol byproducts, a common issue when using esters or acid chlorides as starting materials.[7]

Reaction Scheme: Synthesis of (4-fluorophenyl)(furan-3-yl)methanone

Caption: Conversion of the Weinreb amide to a furan-3-yl ketone intermediate.

Experimental Protocol: Synthesis of (4-fluorophenyl)(furan-3-yl)methanone

Materials:

  • N-methoxy-N-methylfuran-3-carboxamide

  • 4-Fluorophenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the solution of 4-fluorophenylmagnesium bromide (1.2 eq) to the stirred solution of the Weinreb amide. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure (4-fluorophenyl)(furan-3-yl)methanone.

Data Summary: Synthesis of (4-fluorophenyl)(furan-3-yl)methanone
ParameterValue
Typical Yield 75-90%
Purity (post-chromatography) >97%
Appearance White to off-white solid

Mechanistic Insights & Scientific Integrity

The reliability of these protocols stems from the well-established chemistry of Weinreb amides.

Formation of the Weinreb Amide

The CDI-mediated synthesis proceeds through the formation of a highly reactive acylimidazolide intermediate. This intermediate readily undergoes nucleophilic acyl substitution by N,O-dimethylhydroxylamine to form the desired Weinreb amide. The driving force for this reaction is the formation of the stable amide bond and the release of imidazole as a byproduct, which is easily removed during the aqueous work-up.

Ketone Synthesis from the Weinreb Amide

The key to the controlled reactivity of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent.[8] The methoxy group on the nitrogen atom chelates with the metal cation (e.g., Mg²⁺ from the Grignard reagent), stabilizing the intermediate and preventing the elimination of the methoxy-methylamino group and subsequent second addition of the nucleophile. This stable intermediate collapses to the ketone only upon aqueous work-up.

Sources

Method

Application Notes &amp; Protocols: Streamlining Heterocyclic Ketone Synthesis via One-Pot Reactions with N-methoxy-N-methylfuran-3-carboxamide

Abstract This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of one-pot synthetic strategies utilizing N-methoxy-N-methylfuran-3-carboxamide, a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of one-pot synthetic strategies utilizing N-methoxy-N-methylfuran-3-carboxamide, a specialized Weinreb amide. We move beyond mere procedural lists to offer a causal understanding of the reaction mechanisms, enabling robust and reproducible outcomes. The protocols detailed herein leverage the unique stability of the Weinreb amide intermediate to facilitate the efficient, high-yield synthesis of functionalized furyl ketones, which are valuable scaffolds in medicinal chemistry and materials science. This document emphasizes the principles of atom and step economy inherent in one-pot reactions, providing a framework for streamlined molecular construction.

Introduction: The Strategic Advantage of One-Pot Synthesis and Weinreb Amides

In modern organic synthesis, efficiency is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies that enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste, purification steps, and reaction time.[1] This approach aligns with the principles of green chemistry and accelerates the discovery and development of complex molecules.[2]

Within this paradigm, N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable intermediates.[3] First reported in 1981, their principal advantage is the ability to react cleanly with highly reactive organometallic reagents, such as Grignard and organolithium species, to yield ketones without the pervasive issue of over-addition to form tertiary alcohols.[4][5] This reliability has made them staples in the synthesis of natural products and biologically active compounds.[3]

This guide focuses specifically on N-methoxy-N-methylfuran-3-carboxamide, a substrate that combines the robust reactivity of the Weinreb amide with the versatile furan scaffold, a common motif in pharmaceuticals.

The Mechanistic Cornerstone: Why Weinreb Amides Resist Over-Addition

The exceptional utility of Weinreb amides stems from the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon nucleophilic attack.[4][6] Unlike the intermediate formed from an ester or acid chloride, this chelated species is stable at low temperatures and does not readily collapse to the ketone until acidic or aqueous workup. This kinetic stability prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent present in the reaction mixture.

Caption: Chelation of the metal ion prevents collapse of the tetrahedral intermediate.

Application Protocol 1: One-Pot Synthesis of 3-Acylfurans

This protocol describes a fundamental and highly reliable one-pot method to synthesize a variety of 3-acylfurans from N-methoxy-N-methylfuran-3-carboxamide using Grignard reagents.

Causality and Experimental Design:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere (Argon or Nitrogen) is critical to prevent quenching of the reagent and ensure high yields.[7]

  • Anhydrous Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the Grignard reagent.[8] It must be anhydrous to prevent reaction with the organometallic.

  • Low Temperature Addition: The addition of the Grignard reagent is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Aqueous Workup: A saturated solution of ammonium chloride (NH₄Cl) is used to quench the reaction. It is a mild acid that effectively protonates the intermediate and decomposes any unreacted Grignard reagent without promoting side reactions on the furan ring.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of Argon or Nitrogen.

    • Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Reaction:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise via syringe over 10-15 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-acylfuran.

Data Presentation: Substrate Scope
Grignard Reagent (R-MgBr)Product (3-Acylfuran)Typical Isolated Yield (%)
Phenylmagnesium bromide3-Benzoylfuran85-95
Ethylmagnesium bromide3-Propionylfuran88-96
n-Butylmagnesium bromide3-Pentanoylfuran87-94
Vinylmagnesium bromide3-Acryloylfuran75-85
4-Methoxyphenylmagnesium bromide3-(4-Methoxybenzoyl)furan82-90

Application Protocol 2: Advanced One-Pot Sequential 1,2-Addition/Cross-Coupling

This advanced protocol demonstrates the power of one-pot synthesis by creating complex, unsymmetrical ketones through the sequential reaction of the Weinreb amide with two different organometallic reagents.[9] This method relies on the kinetic stability of the tetrahedral Weinreb intermediate, which persists long enough to undergo a subsequent palladium-catalyzed cross-coupling reaction.

Causality and Experimental Design:

  • Organolithium Reagents: Organolithium reagents are often used in this sequence for their high reactivity in the initial 1,2-addition step.[10][11]

  • Palladium Catalysis: A Pd-catalyst is introduced after the formation of the tetrahedral intermediate to facilitate the cross-coupling with a second organometallic reagent.

  • Controlled Addition: The second organometallic reagent is added slowly to maintain control over the reaction and maximize the yield of the desired cross-coupled product.

Sequential_Workflow Workflow for One-Pot Sequential Synthesis Start Start: N-methoxy-N-methylfuran-3-carboxamide in anhydrous THF at -78 °C Step1 Step 1: Add R¹-Li (1.1 eq) Stir for 30 min Start->Step1 Intermediate Formation of stable Li-chelated tetrahedral intermediate Step1->Intermediate Step2 Step 2: Add Pd-catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Intermediate->Step2 Step3 Step 3: Add R²-Li or R²-MgBr (1.5 eq) Warm to RT Step2->Step3 Coupling Cross-Coupling Reaction Step3->Coupling Step4 Step 4: Aqueous Workup (sat. aq. NH₄Cl) Coupling->Step4 End End Product: Unsymmetrical Furyl Ketone (R-CO-R¹) Step4->End

Caption: Logical flow for the one-pot synthesis of unsymmetrical ketones.

Step-by-Step Methodology
  • Preparation:

    • To a flame-dried, argon-purged flask, add N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) and dissolve in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • First Addition:

    • Slowly add the first organolithium reagent (R¹-Li, 1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the tetrahedral intermediate.

  • Cross-Coupling Setup:

    • To the cold solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Add the second organometallic reagent (R²-Li or R²-MgBr, 1.5 eq) dropwise.

  • Reaction and Workup:

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl.

    • Perform an extractive workup with ethyl acetate as described in Protocol 1.

    • Purify the crude product via flash column chromatography.

Data Presentation: Example Transformations
R¹-LiR²-MgBrProductTypical Isolated Yield (%)
n-BuLiPhMgBr1-(Furan-3-yl)-1-phenylpentan-1-one78[9]
PhLiMeMgBr1-(Furan-3-yl)-1-phenylethan-1-one82[9]
sec-BuLi(4-F-Ph)MgBr1-(4-Fluorophenyl)-1-(furan-3-yl)-2-methylbutan-1-one75[9]

Concluding Remarks for the Practicing Scientist

The use of N-methoxy-N-methylfuran-3-carboxamide in one-pot synthetic protocols offers a highly efficient and robust pathway to valuable furyl ketone building blocks. By understanding the underlying mechanism of the stable chelated intermediate, chemists can confidently employ both simple acylation and more complex sequential coupling reactions. The protocols provided serve as a validated starting point for a wide range of synthetic targets, enabling the rapid diversification of the furan core for applications in drug discovery and materials science. The inherent advantages of these one-pot procedures—reduced waste, fewer handling steps, and improved time efficiency—make them an exemplary model of modern, sustainable chemical synthesis.

References

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing).
  • "One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder. ResearchGate.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
  • One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis.
  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters.
  • Multicomponent Reactions in Organic Synthesis Pursuits. IntechOpen.
  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online.
  • One-Pot Synthesis of Benzaldehyde Derivatives from Weinreb Amides: Application Notes and Protocols. Benchchem.
  • Consecutive multicomponent reactions for the synthesis of complex molecules. ResearchGate.
  • Synthesis of Novel Furo[3,2‐c]coumarin Derivatives through Multicomponent [4+1] Cycloaddition Reaction Using ZnO/FAp as a Sustainable Catalyst. ResearchGate.
  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. PMC - NIH.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society - KoreaScience.
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Research Square.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks.
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Bulletin of the Korean Chemical Society - Korea Science.
  • ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. ResearchGate.
  • Organolithium reagent. Wikipedia.
  • Three-Component Coupling Reactions of Thioformamides with Organolithium and Grignard Reagents Leading to Formation of Tertiary Amines and a Thiolating Agent. Organic Chemistry Portal.
  • Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH.
  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate.
  • Multicomponent syntheses of functional chromophores. Chemical Society Reviews (RSC Publishing).
  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses Procedure.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH.
  • Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate.
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH.
  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters.
  • A Green Multicomponent One-pot Synthesis of 9, 10-Diaryl-7H- benzo[d,e]imidazo[2,1-a]. ijc.ir.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW: Organic Preparations and Procedures International. Taylor & Francis.
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Google Patents.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.
  • Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-methoxy-N-methylfuran-3-carboxamide

Welcome to the technical support guide for N-methoxy-N-methylfuran-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methoxy-N-methylfuran-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile reagent. This guide is structured as a series of troubleshooting questions and answers, addressing the specific challenges that can arise from the unique combination of a Weinreb amide and a furan ring.

Part 1: Troubleshooting Side Reactions at the Weinreb Amide Center

The N-methoxy-N-methylamide (Weinreb amide) is renowned for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[1][2] This is due to the formation of a stable, chelated tetrahedral intermediate.[3][4] However, under certain conditions, this stability can be compromised.

Q1: My reaction with a Grignard/organolithium reagent is sluggish, and I'm recovering mostly starting material. What's going wrong?

A1: This is a common issue that typically points to problems with the nucleophile or steric hindrance.

  • Causality: The reaction's success hinges on the effective nucleophilic attack at the amide carbonyl. If the organometallic reagent is weak, deactivated, or sterically bulky, this addition will be slow or nonexistent.

  • Troubleshooting Protocol:

    • Verify Reagent Activity: Before use, titrate your organolithium or Grignard reagent to confirm its molarity. Old or improperly stored reagents are a frequent cause of failure.

    • Increase Temperature: While Weinreb amide reactions are often run at low temperatures (-78 °C to 0 °C) to ensure stability, a sluggish reaction can sometimes be encouraged by slowly warming the mixture. Monitor carefully by TLC or LCMS to find the optimal temperature where the reaction proceeds without significant byproduct formation.

    • Consider a More Reactive Nucleophile: If using a Grignard reagent (R-MgX), switching to the corresponding organolithium (R-Li) or organocerium reagent may increase reactivity.

    • Check for Steric Hindrance: If your nucleophile is highly branched near the reactive carbon, it may struggle to access the carbonyl. In such cases, longer reaction times or a switch to a less-hindered nucleophile might be necessary. There are reports of sterically hindered nucleophiles leading to other side reactions.[4]

Q2: I'm observing a significant amount of tertiary alcohol, the "over-addition" product. I thought Weinreb amides prevented this?

A2: While Weinreb amides are designed to prevent over-addition, the stability of the key tetrahedral intermediate is not absolute and can break down, especially with highly reactive nucleophiles or at elevated temperatures.

  • Causality: The five-membered chelated intermediate is the key to preventing over-addition.[4] If this intermediate collapses prematurely to the ketone before the acidic quench, the newly formed ketone will rapidly react with a second equivalent of the organometallic reagent to form the tertiary alcohol.

  • Troubleshooting Protocol:

    • Maintain Low Temperature: This is the most critical parameter. Perform the addition of the organometallic reagent at -78 °C and keep it at that temperature for the duration of the reaction. Do not allow the reaction to warm up before quenching.

    • Use the Correct Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the organometallic reagent. A large excess increases the likelihood of a second addition.[5]

    • Quench Cold: Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl) before allowing the mixture to warm to room temperature. This ensures the stable intermediate is protonated and breaks down to the ketone during workup, not in the presence of the active nucleophile.

Weinreb_Ketone_Synthesis_vs_Overaddition cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Start Weinreb Amide + R-M (1 eq.) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Quench Aqueous Workup (H+) Intermediate->Quench Stays stable at low temp Ketone Desired Ketone Quench->Ketone Breakdown OverAdditionStart Weinreb Amide + R-M (>1.5 eq.) OR High Temp. PrematureCollapse Premature Collapse of Intermediate OverAdditionStart->PrematureCollapse Unfavorable Conditions ReactiveKetone Ketone (in situ) PrematureCollapse->ReactiveKetone SecondAddition + R-M (2nd eq.) ReactiveKetone->SecondAddition Alcohol Tertiary Alcohol (Over-addition) SecondAddition->Alcohol

Fig 1. Desired ketone synthesis vs. over-addition side reaction.
Part 2: Navigating the Inherent Reactivity of the Furan Ring

The furan ring, while aromatic, is electron-rich and notoriously sensitive to acidic conditions, which can lead to a cascade of unwanted side reactions.[6][7]

Q3: My reaction mixture turned dark brown or black, and I isolated a polymeric material, especially after an acidic workup. What happened?

A3: This is a classic sign of acid-catalyzed furan ring opening and subsequent polymerization.

  • Causality: The furan ring is highly susceptible to degradation under acidic conditions. The process begins with protonation of the furan ring (preferentially at the α-carbon), which makes it vulnerable to nucleophilic attack by water or other nucleophiles present.[7][8] This opens the ring to form highly reactive acyclic dicarbonyl compounds. These unsaturated 1,4-dicarbonyl intermediates can then readily polymerize, leading to the intractable tars you are observing.

  • Troubleshooting Protocol:

    • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) in your reaction or workup if at all possible.

    • Use a Buffered or Mildly Acidic Quench: Instead of a strong acid, use a buffered solution or a weak acid like saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • Minimize Exposure Time: If acidic conditions are unavoidable, minimize the time your compound is exposed to them. Perform the workup quickly and proceed to the next step.

    • Maintain Low Temperature: Acid-catalyzed degradation is significantly accelerated by heat.[7] Always perform acidic workups at 0 °C or below.

Furan_Ring_Opening Furan Furan Ring (in your molecule) Protonation Protonation (H+) Furan->Protonation Acidic Conditions Furanium Reactive Furanium Ion Protonation->Furanium NucAttack Nucleophilic Attack (e.g., H2O) Furanium->NucAttack RingOpened Acyclic Dicarbonyl Intermediate NucAttack->RingOpened Ring Opens Polymer Polymerization (Dark Tars) RingOpened->Polymer Unstable Intermediate

Fig 2. Mechanism of acid-catalyzed furan ring degradation.
Q4: How can I design my experiment to protect the furan ring from degradation?

A4: Proactive experimental design is key. The stability of the furan ring is highly dependent on pH, temperature, and solvent.

  • Causality: By controlling the experimental environment, you can disfavor the initial, rate-limiting protonation step of the degradation pathway.[8]

  • Preventative Measures:

    • pH Control: Aim to keep the reaction and workup conditions between pH 5 and 10, where the furan ring is generally more stable.[7]

    • Temperature Management: Perform all steps at the lowest practical temperature.

    • Solvent Choice: Polar aprotic solvents like DMF or THF can sometimes have a stabilizing effect compared to protic solvents.[7]

    • Structural Modification (for drug design): If you are in the design phase of a project, adding strong electron-withdrawing groups to the furan ring can significantly increase its stability against acid.[7]

ParameterRecommended ConditionRationale
pH Maintain between 5 and 10Avoids the acid-catalyzed ring-opening cascade.[7]
Temperature ≤ 0 °C for workupsLowers the rate of the degradation reaction.[7]
Quenching Agent Saturated aq. NH₄Cl or NaHCO₃Provides a mild proton source to quench reagents without creating a harshly acidic environment.
Exposure Time Minimize time in acidic mediaReduces the opportunity for the degradation reaction to occur.

Table 1: Recommended Conditions to Mitigate Furan Ring Degradation.

Part 3: Synthesis and Purity of N-methoxy-N-methylfuran-3-carboxamide
Q5: I'm having trouble synthesizing the title compound from furan-3-carboxylic acid and N,O-dimethylhydroxylamine. My yields are low. What should I try?

A5: The formation of the Weinreb amide from a carboxylic acid requires an activating agent (a coupling reagent). The choice of this reagent and the reaction conditions are critical for achieving a high yield.

  • Causality: The carboxylate of the acid must be converted into a more reactive intermediate (like an active ester or acid chloride) to be readily attacked by the weakly nucleophilic N,O-dimethylhydroxylamine. Inefficient activation or side reactions with the coupling reagent can lead to low yields.

  • Recommended Protocol: CDI Coupling

    • Activation: Dissolve furan-3-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF. Cool the solution to 0 °C.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. You should observe CO₂ evolution. Stir at 0 °C for 1 hour to form the acyl-imidazole intermediate.[9]

    • Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM at 0 °C.

    • Slowly add the solution of the activated acid to the hydroxylamine solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Workup: Perform an aqueous workup, potentially with a mild base wash (e.g., NaHCO₃) followed by a mild acid wash (e.g., dilute citric acid) to remove unreacted starting materials. Dry the organic layer and concentrate. Purify by silica gel column chromatography.[10]

Coupling ReagentCommon Issues
SOCl₂ / Oxalyl Chloride Can be too harsh for the acid-sensitive furan ring.
EDC/HOBt Standard peptide coupling; generally effective but can require careful purification.
CDI (Carbonyldiimidazole) Generally mild and clean; the byproducts are imidazole and CO₂, which are easy to remove.[9]
T3P® (Propylphosphonic Anhydride) A green, effective coupling reagent that often results in high yields and easy purification.

Table 2: Common Coupling Reagents for Weinreb Amide Synthesis.

References
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.
  • Al-Taie, B., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • N-methoxy-N-methylfuran-2-carboxamide. CymitQuimica.
  • Stability issues of furan rings in acidic or basic conditions. Benchchem.
  • Ismail, M. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. (2020).
  • Kim, S., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. Available at: [Link]

  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. Available at: [Link]

  • Ismail, M. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Zakho University.
  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. (2017). Available at: [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. (2020). Available at: [Link]

Sources

Optimization

Technical Support Center: N-methoxy-N-methylfuran-3-carboxamide Reactions

Welcome to the technical support center for reactions involving N-methoxy-N-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving N-methoxy-N-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Weinreb amide in their synthetic routes. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Yields

Reactions with N-methoxy-N-methylfuran-3-carboxamide, while powerful, can sometimes present challenges unique to the furan scaffold. This section provides a question-and-answer formatted guide to troubleshoot and resolve common issues leading to low yields.

Question 1: My reaction with a Grignard or organolithium reagent is giving a complex mixture of byproducts and a low yield of the desired ketone. What's going wrong?

Answer:

This is a frequent issue that typically points to two main culprits: side reactions involving the furan ring itself and over-addition to the Weinreb amide .

A. Furan Ring Instability and Side Reactions:

The furan ring is an electron-rich aromatic system, but it is significantly less aromatic and more reactive than benzene.[1] This makes it susceptible to several side reactions, especially under the strongly basic and nucleophilic conditions of organometallic reagents.

  • Proton Abstraction (Metalation): Organolithium reagents, particularly n-BuLi, s-BuLi, and t-BuLi, are strong bases and can deprotonate the furan ring, most commonly at the C2 or C5 position.[2] This leads to the formation of a lithiated furan species, which can then react with other electrophiles in the mixture or be quenched during workup, reducing the amount of starting material available for the desired reaction.

  • Ring Opening: The furan ring is sensitive to acidic conditions, which can be generated during aqueous workup, leading to ring-opening and polymerization, especially if the reaction mixture is not properly quenched at low temperatures.[3][4][5] Electron-releasing groups on the furan ring can exacerbate this instability.[3]

  • Coordination and Altered Reactivity: The oxygen atom in the furan ring can coordinate to the metal center of the organometallic reagent, potentially altering its reactivity or leading to undesired pathways.[6]

B. Over-addition to the Weinreb Amide:

The primary advantage of a Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[7][8] This intermediate prevents the collapse to a ketone until acidic workup, thus avoiding a second nucleophilic addition that would lead to a tertiary alcohol.[7][8] However, this stability is not absolute.

  • High Temperatures: The chelated intermediate is typically stable only at low temperatures.[7] If the reaction temperature is allowed to rise significantly, the intermediate can break down prematurely, forming the ketone, which then rapidly reacts with another equivalent of the organometallic reagent.

  • Highly Reactive Nucleophiles: Very reactive or sterically hindered nucleophiles can sometimes promote the elimination of the methoxide group, leading to unwanted side products.[7]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and solve the issue of low yields and byproduct formation.

troubleshooting_workflow start Low Yield & Complex Mixture check_temp Is the reaction maintained at low temperature (-78°C)? start->check_temp check_reagent What is the nature of the organometallic reagent? check_temp->check_reagent Yes temp_high High temperature can cause premature intermediate collapse and over-addition. check_temp->temp_high No check_workup How is the reaction quenched and worked up? check_reagent->check_workup Grignard/Less Basic reagent_strong_base Strongly basic reagents (e.g., t-BuLi) can deprotonate the furan ring. check_reagent->reagent_strong_base Strong Base workup_acidic Acidic workup at elevated temperatures can cause furan ring opening. check_workup->workup_acidic Direct acidic workup solution_temp Maintain strict temperature control. Use a cryostat or a well-insulated -78°C bath. temp_high->solution_temp solution_reagent Switch to a less basic nucleophile (e.g., a Grignard reagent). Consider a transmetalation to a cuprate. reagent_strong_base->solution_reagent solution_workup Quench at low temperature with saturated aq. NH4Cl before warming to room temperature. workup_acidic->solution_workup

Caption: Troubleshooting workflow for low yields.

Question 2: The reaction seems to stall, and I recover a significant amount of unreacted starting material. What are the likely causes?

Answer:

Recovering starting material points towards issues with either the quality of your reagents or insufficient reactivity under the chosen conditions.

A. Reagent Quality and Stoichiometry:

  • Grignard/Organolithium Titration: The most common cause is an inaccurate concentration of the organometallic reagent. These reagents are sensitive to moisture and air and their actual concentration can be significantly lower than stated on the bottle. It is crucial to titrate your organometallic reagents before use.

  • Moisture: Trace amounts of water in your solvent or on your glassware will quench the highly reactive organometallic reagent, leading to a lower effective concentration and incomplete reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

B. Insufficient Reactivity:

  • Steric Hindrance: A bulky nucleophile or significant steric hindrance around the furan-3-carboxamide can slow down the reaction.

  • Low Temperature: While low temperatures are necessary to prevent side reactions, for some less reactive nucleophiles, the reaction may be too slow at -78°C.

Recommended Actions:
IssueRecommended Solution
Inaccurate Reagent Titer Titrate the organometallic reagent immediately before use. A common method is the double titration with 1,2-diphenylacetic acid.
Presence of Moisture Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents.
Low Reactivity If starting material is recovered after a prolonged reaction time at -78°C, consider slowly warming the reaction to a slightly higher temperature (e.g., -40°C or 0°C) and monitoring by TLC for consumption of starting material.
Steric Hindrance For sterically demanding nucleophiles, prolonged reaction times or a switch to a less hindered organometallic reagent may be necessary. The use of additives like LiCl with Grignard reagents can sometimes enhance reactivity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide like N-methoxy-N-methylfuran-3-carboxamide over other acylating agents like acid chlorides or esters?

The main advantage is the prevention of over-addition by organometallic reagents.[7] The N-methoxy-N-methylamide group forms a stable five-membered chelated intermediate with the metal of the nucleophile (e.g., Li or Mg).[7][8] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, by which time the highly reactive organometallic reagent has been quenched.[7][10] This allows for the clean synthesis of ketones, whereas reactions with acid chlorides or esters often proceed to form tertiary alcohols.[8]

Q2: How should I prepare N-methoxy-N-methylfuran-3-carboxamide?

It is typically prepared from the corresponding carboxylic acid (furan-3-carboxylic acid) and N,O-dimethylhydroxylamine hydrochloride.[11][12] Common coupling agents include carbodiimides (like DCC or EDC) or reagents like CDI (N,N'-Carbonyldiimidazole).[11] It's important to ensure the starting carboxylic acid is pure and dry.

Q3: Are there any specific safety precautions I should take when working with organolithium reagents?

Yes, absolutely. Organolithium reagents, especially t-butyllithium, are pyrophoric and will ignite spontaneously on contact with air or moisture. They should only be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure a compatible fire extinguisher (e.g., Class D for combustible metals) is readily available.

Experimental Protocols

General Protocol for the Reaction of N-methoxy-N-methylfuran-3-carboxamide with a Grignard Reagent

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Preparation:

    • Oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and thermometer) and assemble hot under a stream of dry nitrogen or argon.

    • Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add the Grignard reagent (1.1-1.2 eq, previously titrated) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.

  • Workup:

    • While the reaction is still at -78 °C, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mechanism of Weinreb Amide Reaction

The following diagram illustrates the key steps in the reaction, highlighting the formation of the stable chelated intermediate that prevents over-addition.

Caption: Reaction mechanism of a Weinreb amide.

References

  • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [Link]

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Org. Synth.2017 , 94, 184. [Link]

  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Furan. J. Am. Chem. Soc.1939 , 61 (1), 109–112. [Link]

  • Lipton, M. F.; Basha, A.; Weinreb, S. M. Conversion of esters to amides with dimethylaluminum amides: N,N-dimethylcyclohexanecarboxamide. Org. Synth.1979 , 59, 49. [Link]

  • Wikipedia. Furan. [Link]

  • Dunlop, A. P.; Peters, F. N. The Furans. Reinhold Publishing Corporation, 1953. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Furan Ring Opening in Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for managing furan chemistry. The furan ring is a versatile heterocyclic building block, pivotal in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for managing furan chemistry. The furan ring is a versatile heterocyclic building block, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] However, its modest aromaticity makes it susceptible to undesired ring-opening reactions, which can lead to complex product mixtures, low yields, and polymerization.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies to help you anticipate, control, and even leverage furan ring opening in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during reactions involving furan derivatives.

Q1: My furan-containing reaction is turning dark brown or black and forming a tar-like substance. What's happening?

A: This is a classic sign of acid-catalyzed polymerization.[3] Furans, especially those with electron-donating substituents, are highly sensitive to acids. Protonation of the furan ring generates a reactive cationic intermediate that can attack another furan molecule, initiating a chain reaction that leads to insoluble, high-molecular-weight polymers or "tar".[3] The presence of water can exacerbate this issue by promoting side reactions that lead to polymerizable intermediates.[3][6][7]

Q2: I'm trying to perform an electrophilic substitution (e.g., Friedel-Crafts) on a furan, but I'm getting low yields and decomposition. Why?

A: Standard Friedel-Crafts conditions (e.g., AlCl₃) are often too harsh for the acid-sensitive furan ring.[8] The strong Lewis acid promotes polymerization and ring-opening pathways that compete with the desired substitution. The furan ring's high reactivity compared to benzene means that milder conditions are necessary.[4]

Q3: How can I protect the furan ring during a synthetic step that requires harsh acidic or oxidative conditions?

A: One effective strategy is to temporarily disrupt the furan's aromaticity via a Diels-Alder reaction. Furan can act as a diene with a reactive dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). The resulting cycloadduct is an oxa-norbornadiene derivative, which is significantly more stable to many reagents. The furan ring can be regenerated later by a retro-Diels-Alder reaction, typically by heating.

Another strategy involves using the furan as a masked carboxylic acid.[9][10][11] Under specific oxidative conditions (e.g., RuCl₃/NaIO₄), the furan ring can be cleaved to reveal a carboxylic acid, a transformation that can be planned as part of the synthetic route.[10]

Q4: My purification is difficult, and I suspect the furan ring opened during workup or chromatography. Is this possible?

A: Yes. Aqueous acidic workups can easily cause ring hydrolysis, especially if the furan has electron-donating groups. Similarly, chromatography on un-neutralized silica gel (which is inherently acidic) can lead to streaking, decomposition on the column, and the formation of ring-opened byproducts. Always consider using neutralized silica gel (e.g., by washing with a triethylamine/hexane solution) or alternative purification methods like distillation or crystallization.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific experimental challenges, explaining the underlying chemical principles.

Guide 1: Unwanted Ring Opening Under Acidic Conditions

Unintended acid-catalyzed ring opening is the most common failure mode in furan chemistry. The process is initiated by protonation, typically at the Cα position, which is the rate-limiting step.[12][13] This disrupts the aromatic system and makes the ring susceptible to nucleophilic attack, leading to 1,4-dicarbonyl compounds or other degradation products.[4]

start Reaction Failure: Tar formation or Low Yield with Furan check_acid Identify Acid Source: 1. Reagent (e.g., HCl, H₂SO₄)? 2. Catalyst (e.g., Lewis Acid)? 3. In-situ generation? 4. Acidic support (Silica)? start->check_acid strategy Select Mitigation Strategy check_acid->strategy mild_acid Strategy 1: Milder Acid Catalyst (e.g., p-TsOH, PPTS) strategy->mild_acid Strong Acid lower_temp Strategy 2: Lower Reaction Temperature strategy->lower_temp Exothermic anhydrous Strategy 3: Ensure Anhydrous Conditions strategy->anhydrous Water Present solvent Strategy 4: Change Solvent strategy->solvent Solvent Effects implement_mild Implement: Use p-TsOH instead of H₂SO₄. Monitor closely. mild_acid->implement_mild implement_temp Implement: Run at 0°C or -78°C. Increase reaction time. lower_temp->implement_temp implement_anhydrous Implement: Dry solvents/reagents. Use inert atmosphere. anhydrous->implement_anhydrous implement_solvent Implement: Switch to polar aprotic solvent like DMF. solvent->implement_solvent outcome Evaluate Outcome implement_mild->outcome implement_temp->outcome implement_anhydrous->outcome implement_solvent->outcome

Caption: Troubleshooting workflow for acid-induced furan decomposition.

  • Acid Strength is Critical: The rate of decomposition is highly dependent on the acid strength. Strong mineral acids (H₂SO₄, HCl) are often too aggressive.

    • Solution: Replace strong acids with milder, solid-acid catalysts like Amberlyst resins or organic acids like p-toluenesulfonic acid (p-TsOH).[3][14] The choice of acid can influence the type of ring-opened products formed.[6]

  • The Role of Water: The presence of water provides a nucleophile that readily attacks the protonated furan intermediate, leading to hydrolysis.[6][7] This is a major factor in the polymerization of furfuryl alcohol.[6][7]

    • Solution: Use rigorously dried solvents and reagents. Run reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

  • Solvent Effects: The choice of solvent can dramatically influence stability.

    • Solution: Polar aprotic solvents, such as DMF, have been shown to have a strong stabilizing effect on furans under acidic conditions compared to protic solvents.[15][16]

ConditionObservationRationaleRecommended ActionSource
Strong Brønsted Acid (e.g., H₂SO₄) Rapid polymerization/decomposition.High proton concentration leads to rapid formation of reactive cationic intermediates.Use milder acids (p-TsOH, Amberlyst) or Lewis acids (ZnCl₂, FeCl₃).[17][18][3]
Aqueous/Protic Solvent Increased rate of ring opening.Water/alcohols act as nucleophiles, trapping the protonated intermediate and driving hydrolysis.Use dry, polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[6][15][16]
Elevated Temperature (>80 °C) Accelerated decomposition.Provides energy to overcome the activation barrier for ring opening and polymerization.Run reactions at the lowest effective temperature.[5][19]
Electron-Donating Substituents Increased sensitivity to acid.Stabilize the cationic intermediate, making the ring more susceptible to protonation and opening.Use extremely mild conditions; consider protecting group strategies.[20]
Electron-Withdrawing Substituents Markedly improved stability in acid.Destabilize the cationic intermediate, making the ring less reactive and more robust.Less stringent conditions may be tolerated.[5][21]
Guide 2: Managing Oxidative Ring Opening

Oxidative cleavage is a powerful tool for transforming furans into valuable 1,4-dicarbonyl compounds, but it can also be an undesired side reaction.[9][11] Reagents like m-CPBA, NBS, ozone, and singlet oxygen can all effect ring opening.[1][22] The most famous example is the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones, a key transformation in carbohydrate synthesis.[1][4][9]

cluster_0 Step 1: Oxidation cluster_1 Step 2: Rearrangement A Furfuryl Alcohol B 2,5-Dihydro-2,5-dimethoxyfuran (Intermediate) A->B + NBS, MeOH C Hemiacetal Intermediate B->C + H₃O⁺ D 6-Hydroxy-2H-pyran-3(6H)-one (Product) C->D Rearrangement

Caption: Simplified workflow of the Achmatowicz oxidative rearrangement.

Q: My furan-containing compound is degrading upon storage or during the reaction, even without strong oxidants. What could be the cause?

A: Furans can be susceptible to autoxidation, especially in the presence of light and air, forming hydroperoxides that can lead to decomposition. Furthermore, some furan derivatives are metabolized in vivo via cytochrome P450-catalyzed oxidation, forming reactive intermediates that can cause toxicity, a significant concern in drug development.[23]

This protocol details the synthesis of a 6-hydroxy-2H-pyran-3(6H)-one from a furfuryl alcohol, a common and useful application of controlled ring opening.[1]

Objective: To synthesize 6-hydroxy-2-methyl-2H-pyran-3(6H)-one from 1-(furan-2-yl)ethanol.

Materials:

  • 1-(furan-2-yl)ethanol

  • N-Bromosuccinimide (NBS)

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Aqueous acid (e.g., 0.1 M HCl or silica gel)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a mixture of DCM and MeOH (e.g., 5:1 ratio) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Bromination/Methoxylation: Add solid NaHCO₃ (approx. 3.0 eq). Then, add NBS (1.1 eq) portion-wise, ensuring the temperature remains below -70 °C. Causality: The low temperature is crucial to prevent runaway reactions and the formation of poly-brominated species. NaHCO₃ neutralizes the HBr byproduct.

  • Monitoring: Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine/NBS.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Isolation of Intermediate: Concentrate the solution under reduced pressure. The crude product is the 2,5-dimethoxy-2,5-dihydrofuran intermediate, which can be used directly.

  • Rearrangement: Dissolve the crude intermediate in a solvent like acetone or THF containing a small amount of water. Add a catalytic amount of 0.1 M HCl or a scoop of silica gel and stir at room temperature. Causality: The mild acid catalyzes the hydrolysis of the acetal and subsequent rearrangement to the pyranone product.

  • Final Purification: Monitor the rearrangement by TLC. Once complete, neutralize the acid (if used), remove the solvent, and purify the final product by flash column chromatography on silica gel.

References

  • Title: Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates Source: Google Patents URL
  • Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization Source: MDPI URL: [Link]

  • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Scite.ai URL: [Link]

  • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels URL: [Link]

  • Title: Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates Source: ResearchGate URL: [Link]

  • Title: Oxidative Cleavage of Furans Source: Organic Reactions URL: [Link]

  • Title: Ring opening of biomass-derived furan rings Source: RSC Blogs URL: [Link]

  • Title: Main pathways of furanic compounds transformation under acid/base treatment Source: ResearchGate URL: [Link]

  • Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Disconnecting with a sneaky furan? Source: YouTube URL: [Link]

  • Title: Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study Source: ResearchGate URL: [Link]

  • Title: Furan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: Chemistry & Sustainability, Energy & Materials URL: [Link]

  • Title: General scheme of the study of furan stability Source: ResearchGate URL: [Link]

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: PubMed URL: [Link]

  • Title: Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran Source: RSC Publishing URL: [Link]

  • Title: Oxidative Cleavage of Furans Source: The Ohio State University URL: [Link]

  • Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization Source: PubMed URL: [Link]

  • Title: Oxidative Cleavage of Furans Source: Semantic Scholar URL: [Link]

Sources

Optimization

Technical Support Center: Grignard Reactions with Furan Substrates

Welcome to the technical support center for navigating the complexities of Grignard reactions involving furan-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving furan-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful C-C bond-forming reactions but may encounter specific challenges inherent to the furan scaffold. Here, we move beyond standard textbook procedures to offer field-proven insights and detailed troubleshooting protocols, grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with furan substrates often more challenging than with simple aryl or alkyl halides?

A1: The perceived difficulty arises from the unique electronic and structural properties of the furan ring.

  • Acidity of Ring Protons: Furan's aromatic protons, particularly at the C2 position, are more acidic than those on a benzene ring. If your Grignard reagent is sufficiently basic, it can deprotonate the furan ring on another molecule, quenching the reagent and reducing your yield.

  • Ring Strain and Stability: The five-membered heterocyclic ring is susceptible to ring-opening under certain conditions, a known side reaction pathway in Grignard chemistry.[1]

  • Coordination to Magnesium: The oxygen atom in the furan ring can coordinate with the magnesium center of the Grignard reagent, influencing its reactivity and solubility.

Understanding these factors is the first step toward designing a robust reaction protocol.

Q2: Which solvent is better for furan Grignards: Diethyl Ether or Tetrahydrofuran (THF)?

A2: Both are standard ethereal solvents for Grignard reactions, as they are aprotic and solvate the magnesium center, which is crucial for reagent stability and reactivity.[2][3][4] However, THF is often the preferred choice for furan substrates for several key reasons.

  • Higher Boiling Point: THF boils at 66°C, compared to diethyl ether's 34.6°C.[5] This allows for a wider operational temperature range, which can be critical for initiating sluggish reactions or for reactions that require sustained heating.

  • Superior Solvation: The oxygen atom's lone pairs in THF are sterically more accessible than in diethyl ether, leading to better coordination and stabilization of the Grignard reagent.[5] This can be particularly beneficial for less reactive halides.

  • Alternative Green Solvent: 2-Methyltetrahydrofuran (MeTHF) is an excellent, bio-based alternative to THF.[6] It has similar solvating properties but is only partially miscible with water, which can significantly simplify aqueous workups.[6]

SolventBoiling Point (°C)Key Advantages for Furan GrignardsConsiderations
Diethyl Ether 34.6Lower boiling point can be safer for highly exothermic reactions.Lower solvating power; can be less effective for difficult formations.
Tetrahydrofuran (THF) 66.0Excellent solvating power, higher reaction temperatures possible.[5]Completely water-miscible, potentially complicating workup.[6]
2-Methyl-THF (MeTHF) 78.0"Green" solvent, good solvating power, phase separates from water.[6]Higher cost, slightly more prone to peroxide formation than THF.[6]
Q3: Should I be concerned about using a substituted furan?

A3: Absolutely. The nature and position of substituents will dictate your strategy.

  • Electron-Withdrawing Groups (EWGs): Groups like esters or ketones will be attacked by the Grignard reagent.[7][8] If the Grignard formation is on the same molecule, this leads to self-destruction.[9] These groups must be protected.

  • Electron-Donating Groups (EDGs): Groups like alkyl chains can increase the electron density of the ring, potentially making proton abstraction easier if the group is at a position that acidifies a ring proton.

  • Acidic Protons: Any functional group with an acidic proton (e.g., -OH, -COOH, -NH2) will instantly quench the Grignard reagent.[10][11] These require protection or the use of excess Grignard reagent.

Troubleshooting Guides: From Initiation to Isolation

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My Grignard reaction with 2-bromofuran fails to initiate. The solution remains clear and the magnesium turnings are unreacted.
  • The Scientist's Insight (Causality): Reaction initiation is the most common failure point. It hinges on the exposure of a fresh, reactive magnesium metal surface to the organohalide. A passivating layer of magnesium oxide (MgO) on the turnings is the usual culprit. Additionally, trace amounts of water in the glassware or solvent will quench the initial, small amount of Grignard reagent formed, preventing the reaction from becoming self-sustaining.[3][12]

  • Troubleshooting Protocol: Magnesium Activation & Reaction Initiation

    • Glassware Preparation: All glassware must be rigorously dried. Flame-dry the reaction flask under vacuum or keep it in a >120°C oven overnight. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Magnesium Activation (Choose one method):

      • Method A (Iodine): Add your magnesium turnings to the dried flask. Add a single, small crystal of iodine. Gently warm the flask with a heat gun under an inert atmosphere. You should see the iodine sublime and coat the turnings with a brownish/purple vapor. The color will fade as the iodine reacts with the magnesium surface, etching away the MgO layer.

      • Method B (1,2-Dibromoethane): Add the magnesium turnings and a small volume of your anhydrous solvent (e.g., THF). Add a few drops of 1,2-dibromoethane. Gentle warming and stirring should initiate bubbling (ethylene gas evolution) as the activator reacts, exposing fresh magnesium. This is often more reliable than iodine.

    • Initiation: Once the activator has done its work, add a small portion (approx. 5-10%) of your 2-bromofuran solution in THF. Look for signs of reaction: a gentle reflux, the appearance of a cloudy/gray color, and a noticeable exotherm (the flask feels warm).

    • Propagation: Once initiation is confirmed, add the remainder of your 2-bromofuran solution dropwise at a rate that maintains a gentle reflux. If the reaction stalls, cease addition and gently warm the flask until it restarts.

    Diagram: Troubleshooting Reaction Initiation

    G Troubleshooting Grignard Initiation Start Reaction Fails to Start Check_Anhydrous Are solvent & glassware rigorously dry? Start->Check_Anhydrous Dry_System Action: Flame-dry glassware. Use freshly distilled solvent. Check_Anhydrous->Dry_System No Check_Mg Is Magnesium surface active? Check_Anhydrous->Check_Mg Yes Dry_System->Check_Mg Activate_Mg Action: Activate Mg with I2 or 1,2-dibromoethane. Check_Mg->Activate_Mg No Check_Halide Is the halide reactive? (Br > Cl) Check_Mg->Check_Halide Yes Success Reaction Initiates Successfully Activate_Mg->Success Change_Halide Consider switching to 2-iodofuran if necessary. Check_Halide->Change_Halide No Check_Halide->Success Yes Change_Halide->Success

    A decision tree for diagnosing and solving Grignard reaction initiation failures.

Problem 2: The reaction works, but my yield is consistently low (<40%) and I isolate a significant amount of bifuran.
  • The Scientist's Insight (Causality): Low yields often point to competing side reactions. The formation of bifuran is a classic sign of Wurtz-type homocoupling, where the already-formed furylmagnesium bromide attacks a molecule of unreacted 2-bromofuran. This side reaction is often exacerbated by high local concentrations of the reagents and elevated temperatures. Furthermore, if your electrophile is sterically hindered or a poor electrophile, the Grignard reagent may act as a base instead of a nucleophile, leading to other byproducts.[13]

  • Troubleshooting Protocol: Optimizing for Yield

    • Temperature Control: Perform the addition of the 2-bromofuran at 0°C or even lower. While initiation may require room temperature, the propagation phase should be controlled to dissipate heat. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

    • Slow Addition: Use a syringe pump for the dropwise addition of the 2-bromofuran. A slow, steady addition maintains a low concentration of the halide in the presence of a large excess of magnesium, favoring Grignard formation over homocoupling.

    • Consider "Turbo-Grignards": The addition of one equivalent of lithium chloride (LiCl) can dramatically improve both the rate of formation and the reactivity of Grignard reagents.[14] LiCl breaks up the dimeric and oligomeric aggregates of the Grignard reagent, leading to a more reactive monomeric species. This can allow for reactions to be run at lower temperatures, further suppressing side reactions.

      • Procedure: Dry LiCl under vacuum at >150°C for several hours. Add 1.0 equivalent of the dried LiCl to the magnesium turnings before adding the solvent and initiating the reaction as described previously.

Problem 3: My substrate contains a ketone in addition to the furan ring where I want to react. How do I prevent the Grignard from attacking the ketone?
  • The Scientist's Insight (Causality): Grignard reagents are potent nucleophiles that readily attack carbonyls like ketones and aldehydes.[15][16] Attempting a Grignard reaction on a molecule containing an unprotected carbonyl will almost certainly fail or give a complex mixture. The solution is a protection/deprotection strategy. You mask the reactive ketone as an unreactive functional group, perform the Grignard reaction, and then unmask the ketone. An acetal is an ideal protecting group because it is stable to strong bases and nucleophiles but is easily removed with aqueous acid.[9][17]

  • Workflow Protocol: Acetal Protection Strategy

    • Protection Step:

      • Dissolve your keto-furan substrate in toluene.

      • Add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

      • Fit the flask with a Dean-Stark apparatus and reflux the mixture. The water formed during acetal formation is azeotropically removed, driving the reaction to completion.

      • Once complete, wash the reaction with saturated sodium bicarbonate solution, dry the organic layer, and evaporate the solvent to get the protected substrate.

    • Grignard Reaction Step:

      • Perform your desired Grignard reaction on the furan ring of the now-protected substrate under standard anhydrous conditions.

    • Deprotection Step:

      • During the reaction workup, quench the reaction with a mild aqueous acid (e.g., 1M HCl or saturated ammonium chloride).

      • Stirring the biphasic mixture at room temperature will hydrolyze the acetal, regenerating the ketone. The hydrolysis is often complete within a few hours.

      • Proceed with standard extraction and purification.

    Diagram: Protecting Group Workflow

    G Protecting Group Strategy for Keto-Furans Start Starting Material (Keto-Furan) Protect Step 1: Protect Ketone (e.g., as Acetal with ethylene glycol, H+) Start->Protect Protected_Substrate Protected Substrate (Acetal-Furan) Protect->Protected_Substrate Grignard Step 2: Perform Grignard Reaction on Furan Ring Protected_Substrate->Grignard Grignard_Product Protected Product Grignard->Grignard_Product Deprotect Step 3: Deprotect (Aqueous Acid Workup, e.g., 1M HCl) Grignard_Product->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

    A workflow illustrating the protection, reaction, and deprotection sequence.

References

  • SATHEE CUET. Chemistry Grignard Reaction Mechanism.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Grignard reaction. Available at: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

  • LibreTexts. (2019). 20.12 Protecting Groups. Available at: [Link]

  • Study.com. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Available at: [Link]

  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. Available at: [Link]

  • LibreTexts. (2023). Reactions with Grignard Reagents. Available at: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • LibreTexts. (2023). Grignard Reagents. Available at: [Link]

  • International Journal of Advance Research In Science And Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Available at: [Link]

  • Quora. (2021). Why doesn't Grignard reagent not react with tetrahydrofuran? Available at: [Link]

  • Quora. (2017). Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents? Available at: [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Available at: [Link]

  • Wikipedia. Ether. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. Available at: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Grignard successes and failures. Available at: [Link]

  • Bulletin of the Chemical Society of Japan. Syntheses with 2-Furylmagnesium Bromides. I. Synthesis of Rosefuran and Sesquirosefuran. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]

  • ACS Publications. Grignard Reactions Involving Opening of the Furan Ring. Available at: [Link]

  • ResearchGate. (2025). (PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Available at: [Link]

  • ChemBK. Furan-2-ylmagnesium bromide. Available at: [Link]

  • Journal of the Chemical Society C: Organic. The protection of terminal ethynyl groups in Grignard syntheses. Available at: [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available at: [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect? Available at: [Link]

  • Organic Syntheses. vinyl bromide. Available at: [Link]

  • YouTube. (2022). Grignard and Protecting Groups. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • Wikipedia. 2-Furoic acid. Available at: [Link]

  • NIH. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available at: [Link]

Sources

Troubleshooting

"preventing over-addition in reactions with N-methoxy-N-methylfuran-3-carboxamide"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-methoxy-N-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-methoxy-N-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding its use in synthesis. Our focus is to empower you to overcome common challenges, particularly the prevention of over-addition by organometallic reagents, ensuring the selective formation of your desired furan-3-ketone.

Troubleshooting Guide: Preventing Over-Addition

This section addresses specific issues you may encounter during your experiments. The core principle behind the utility of N-methoxy-N-methylamides (Weinreb amides) is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3] Over-addition to form a tertiary alcohol occurs when this intermediate collapses prematurely to the ketone, which is then attacked by a second equivalent of the organometallic reagent.[2][4] The following guide provides solutions to prevent this unwanted side reaction.

Q1: My reaction is yielding a significant amount of tertiary alcohol byproduct. What are the most likely causes and how can I fix this?

A1: The formation of a tertiary alcohol is a classic sign of over-addition. This indicates that the tetrahedral intermediate is not sufficiently stable under your current reaction conditions. Several factors, often interconnected, can cause this instability.

  • Cause 1: Elevated Reaction Temperature

    • Explanation: The stability of the crucial five-membered chelated intermediate is highly temperature-dependent.[4][5] At higher temperatures, the intermediate has enough energy to collapse into the ketone, which is often more reactive than the starting Weinreb amide.[2]

    • Solution: Maintain scrupulously low temperatures throughout the addition and reaction time. A starting temperature of -78 °C (a dry ice/acetone bath) is strongly recommended, especially for highly reactive nucleophiles like organolithium reagents.[6] For less reactive Grignard reagents, temperatures between -40 °C and 0 °C may be suitable, but starting at -78 °C is a safer approach for a new reaction.

  • Cause 2: Highly Reactive Nucleophile

    • Explanation: The reactivity of organometallic reagents varies significantly. Alkyllithium reagents are generally more reactive and have a higher propensity for over-addition than their Grignard (organomagnesium) counterparts.[5][7] Allylic Grignard reagents are also known to be extremely reactive and can pose challenges.[6]

    • Solution: If possible, switch to a less reactive nucleophile. For example, if you are using an alkyllithium, consider preparing the corresponding Grignard reagent. If over-addition persists even with a Grignard reagent, you may consider preparing an organocuprate (Gilman) reagent, which is significantly less reactive towards the intermediate.[6]

  • Cause 3: Rapid Reagent Addition

    • Explanation: Adding the organometallic reagent too quickly creates localized areas of high concentration and can cause an exothermic event, raising the internal reaction temperature even if the external bath is cold. This temperature spike can trigger the collapse of the tetrahedral intermediate.

    • Solution: Add the organometallic reagent dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes) to the stirred solution of the Weinreb amide. This ensures the nucleophile reacts before it can accumulate.

  • Cause 4: Improper Quenching Technique

    • Explanation: The reaction must be quenched before it is allowed to warm up. If the reaction mixture is warmed while unreacted organometallic reagent is still present, the intermediate will collapse to the ketone, which will be immediately trapped by the remaining nucleophile.[6]

    • Solution: Quench the reaction at the low temperature at which it was run (e.g., -78 °C). A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent. For very sensitive reactions, consider an "inverse quench": transfer the cold reaction mixture via cannula into a separate, vigorously stirred flask containing the cold quench solution.

Below is a workflow diagram to guide your troubleshooting process.

G start Over-addition Observed? temp Is Temperature ≤ -78°C? start->temp Yes reagent Using Organolithium? temp->reagent Yes fix_temp Action: Lower Temperature to -78°C temp->fix_temp No addition Is Addition Slow/Dropwise? reagent->addition No fix_reagent Action: Switch to Grignard or Organocuprate Reagent reagent->fix_reagent Yes quench Quenching at Low Temp? addition->quench Yes fix_addition Action: Use Syringe Pump for Slow, Dropwise Addition addition->fix_addition No fix_quench Action: Quench at -78°C Before Warming. Consider Inverse Quench. quench->fix_quench No success Problem Solved quench->success Yes fix_temp->temp fix_reagent->reagent fix_addition->addition fix_quench->quench

Caption: Troubleshooting workflow for over-addition.

Frequently Asked Questions (FAQs)

Q2: What is the fundamental mechanism of the Weinreb ketone synthesis that prevents over-addition?

A2: The success of the Weinreb-Nahm ketone synthesis lies in the N-methoxy-N-methylamide group.[4] When an organometallic reagent (R'-M) adds to the carbonyl carbon, it forms a tetrahedral intermediate. Unlike the intermediate from an ester or acid chloride, this species is stabilized by the chelation of the metal cation (like Li⁺ or Mg²⁺) between the newly formed alkoxide oxygen and the N-methoxy oxygen.[3][5] This stable five-membered ring prevents the elimination of the amide group and the premature formation of the ketone.[1][2] The stable intermediate persists at low temperatures until an aqueous workup is performed, which protonates the alkoxide and breaks the chelate, allowing the intermediate to collapse to the desired ketone.[2]

Caption: The Weinreb reaction mechanism.

Q3: Can the furan ring itself react with strong organometallic reagents?

A3: Yes, this is a critical consideration. The furan ring is an electron-rich heterocycle.[8] The protons on the furan ring, particularly at the C2 and C5 positions adjacent to the oxygen, are acidic enough to be deprotonated by very strong bases.[9] Highly reactive organolithium reagents like n-BuLi or t-BuLi can act as bases, deprotonating the furan ring and leading to undesired side products.[9][10] Grignard reagents are generally less basic and less likely to cause this issue. If you suspect ring deprotonation is occurring, switching from an organolithium to a Grignard reagent is a recommended first step. Additionally, the furan ring can be sensitive to strongly acidic conditions, which can lead to ring-opening.[11] Therefore, a mild aqueous workup (e.g., sat. aq. NH₄Cl) is preferable to a strongly acidic one (e.g., 1M HCl).

Q4: How important is the quality and concentration of my organometallic reagent?

A4: It is extremely important. Commercial organometallic reagents can degrade over time, leading to a lower actual concentration than stated on the bottle. Using a supposedly "1.0 M" solution that is actually 0.7 M will result in incomplete conversion. Conversely, if the concentration is higher than expected, you may inadvertently use a large excess, increasing the risk of over-addition. It is best practice to titrate organometallic reagents (e.g., using the Gilman double titration method) before use to determine their exact molarity. This ensures you can use the correct stoichiometry (typically 1.1-1.2 equivalents) for your reaction.

Optimized Reaction Parameters & Protocols

For ease of reference, the following table summarizes key parameters for reacting organometallic reagents with N-methoxy-N-methylfuran-3-carboxamide.

Reagent TypeTypical TemperatureEquivalentsOver-addition RiskNotes
Aryl Grignard 0 °C to -20 °C1.1 - 1.3LowGenerally well-behaved. Can often be run at slightly higher temperatures.
Alkyl Grignard -40 °C to -78 °C1.1 - 1.3ModerateMore reactive than aryl Grignards. Low temperatures are recommended.
Alkyllithium -78 °C1.1 - 1.2HighHighly reactive. Strict temperature control and slow addition are critical.[12]
Allyl Grignard -78 °C1.1 - 1.2Very HighExtremely reactive.[6] Scrupulous adherence to low temperature and slow addition is required.
Organocuprate -78 °C to -20 °C1.5 - 2.0Very LowMuch less reactive; ideal for sensitive substrates where other reagents fail.
Standard Protocol: Grignard Addition to N-methoxy-N-methylfuran-3-carboxamide

This protocol provides a reliable starting point for your experiments.

  • Apparatus Setup:

    • Dry a round-bottom flask equipped with a magnetic stir bar in an oven at >120 °C for at least 4 hours.

    • Assemble the flask while hot under a stream of inert gas (Argon or Nitrogen) and fit it with a rubber septum.

    • Allow the flask to cool to room temperature under the inert atmosphere.

  • Reaction Assembly:

    • Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition:

    • Draw the Grignard reagent (1.2 eq., solution in THF or Et₂O) into a dry syringe.

    • Add the Grignard reagent to the stirred amide solution dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction and Monitoring:

    • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

    • (Optional but recommended): Monitor the reaction by taking a small aliquot, quenching it in a separate vial with sat. aq. NH₄Cl, extracting with ethyl acetate, and analyzing by TLC or LC-MS to confirm consumption of the starting material.

  • Quenching:

    • While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.

    • Once the initial exotherm subsides, the cooling bath can be removed, and the mixture can be allowed to warm to room temperature.

  • Workup and Isolation:

    • Add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude furan-3-ketone.

    • Purify the crude product as necessary, typically by flash column chromatography.

References
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Reactions of Pyrrole, Furan, and Thiophene. (2024). Pearson. [Link]

  • Synthesis of thienofuran through Grignard reagent. (n.d.). ResearchGate. [Link]

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Weinreb Amides in Organic Synthesis. (n.d.). ism2. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • Overaddition of grignard to weinreb amide. (2025). Reddit. [Link]

  • Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). (2019). YouTube. [Link]

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. (2017). PMC. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). Journal of the Korean Chemical Society. [Link]

  • Five Member Heterocycles Reactivity of Furan. (2020). YouTube. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC. [Link]

  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

Sources

Optimization

"impact of temperature on N-methoxy-N-methylfuran-3-carboxamide stability"

Welcome to the technical support center for N-methoxy-N-methylfuran-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methoxy-N-methylfuran-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this versatile synthetic intermediate. In the following sections, we will address common questions and troubleshooting scenarios related to the impact of temperature on the integrity of N-methoxy-N-methylfuran-3-carboxamide, ensuring the success and reproducibility of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling, storage, and use of N-methoxy-N-methylfuran-3-carboxamide, with a focus on temperature-related degradation.

Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: "I am using N-methoxy-N-methylfuran-3-carboxamide in a Grignard reaction, but my yields are inconsistent, and in some cases, the reaction fails completely. I suspect the starting material may be degrading. How can I troubleshoot this?"

Answer: Inconsistent yields in reactions involving N-methoxy-N-methylfuran-3-carboxamide often point to the degradation of the starting material. Both the furan ring and the Weinreb amide moiety can be susceptible to degradation under improper storage or handling conditions.

Causality and Recommended Actions:

  • Improper Storage: Long-term storage at room temperature or exposure to light can lead to slow degradation.

    • Solution: Always store N-methoxy-N-methylfuran-3-carboxamide at or below -20°C in a tightly sealed, amber vial to protect it from moisture and light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation from introducing moisture.

  • Thermal Stress During Reaction Setup: Exposing the compound to elevated temperatures for prolonged periods before the addition of the organometallic reagent can initiate decomposition.

    • Solution: Introduce N-methoxy-N-methylfuran-3-carboxamide to the reaction vessel at the appropriate temperature as dictated by your protocol, typically at low temperatures (e.g., 0°C to -78°C) for organometallic additions. Avoid pre-dissolving the amide in a solvent and letting it stand at room temperature for extended durations.

  • Acidic Contaminants: The furan ring is sensitive to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[1][2]

    • Solution: Ensure all glassware is thoroughly dried and free of acidic residues. Use anhydrous solvents and reagents to prevent hydrolysis. If there is a suspicion of acidic impurities in your solvents, consider purification or using freshly opened bottles.

Workflow for Diagnosing Degradation:

start Inconsistent Yields Observed check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Review Handling Protocol (Minimize time at RT, use of anhydrous techniques) handling_ok Handling OK check_handling->handling_ok Yes handling_bad Improper Handling check_handling->handling_bad No test_purity Assess Purity of Starting Material (NMR, LC-MS) purity_ok Purity Confirmed test_purity->purity_ok Yes purity_bad Degradation Detected test_purity->purity_bad No storage_ok->check_handling remediate_storage Action: Store properly and re-test storage_bad->remediate_storage handling_ok->test_purity remediate_handling Action: Refine handling protocol handling_bad->remediate_handling proceed Proceed with Reaction purity_ok->proceed remediate_purity Action: Purify or acquire new batch purity_bad->remediate_purity compound N-methoxy-N-methylfuran-3-carboxamide thermal_stress Thermal Stress (Elevated Temperature) compound->thermal_stress hydrolytic_stress Hydrolytic Stress (Acid/Base) compound->hydrolytic_stress furan_degradation Furan Ring Degradation thermal_stress->furan_degradation acid_hydrolysis Acid-Catalyzed Ring Opening hydrolytic_stress->acid_hydrolysis base_hydrolysis Base-Catalyzed Amide Hydrolysis hydrolytic_stress->base_hydrolysis amide_hydrolysis Weinreb Amide Hydrolysis carboxylic_acid Furan-3-carboxylic acid amide_hydrolysis->carboxylic_acid ring_opened 1,4-Dicarbonyl Species furan_degradation->ring_opened acid_hydrolysis->ring_opened base_hydrolysis->amide_hydrolysis

Caption: Potential degradation pathways for N-methoxy-N-methylfuran-3-carboxamide.

The furan ring's aromaticity is relatively low, making it susceptible to disruption. High temperatures can induce conformational changes and ultimately lead to ring opening or polymerization. [3]The Weinreb amide, while generally stable, can undergo hydrolysis under both acidic and basic conditions, although it is typically more resistant than other acyl derivatives due to the stability of the tetrahedral intermediate. [4][5][6] For further assistance, please contact our technical support team.

References

  • Bobbitt, J. M., & Batres, E. (1958). The Synthesis of Furan-3-carboxylic Acid. Journal of the American Chemical Society, 80(15), 4093-4094. https://pubs.acs.org/doi/abs/10.1021/ja01548a058
  • Bobrowski, A., & Grabowska, B. (2015). The impact of temperature on furan resin and binder structure. Archives of Foundry Engineering, 15(4), 5-8. [7][8][9]https://scispace.com/pdf/10.1515/afe-2015-0081

  • Domagalska, J., et al. (2018). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules, 23(7), 1753. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100431/

  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002. https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25548k
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. https://www.sciencedirect.com/science/article/abs/pii/S004040390182402X
  • Piancatelli, G., D'Auria, M., & D'Onofrio, F. (1994). The Acid-Catalyzed Hydrolysis of Furans. Synthesis, 1994(08), 867-890. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1994-25591
  • Stam, C. H., & MacGillavry, C. H. (1963). The Crystal Structure of Furan-3,4-dicarboxylic Acid. Acta Crystallographica, 16(7), 62-68. https://journals.iucr.org/acta/issues/1963/01/00/a04403/a04403.pdf
  • World Health Organization. (2018). Forced degradation studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (No. 1010, pp. 161-171). World Health Organization. https://www.who.

Sources

Troubleshooting

Technical Support Center: Solvent Effects in Reactions of N-Methoxy-N-methylfuran-3-carboxamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methoxy-N-methylfuran-3-carboxamide. This guide provides in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methoxy-N-methylfuran-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical role of solvent effects.

Introduction: The Role of N-methoxy-N-methylfuran-3-carboxamide in Synthesis

N-methoxy-N-methylfuran-3-carboxamide, a member of the Weinreb amide family, is a versatile reagent in organic synthesis. Its primary application lies in the formation of 3-acylfurans upon reaction with organometallic reagents such as Grignard and organolithium reagents.[1][2] A key advantage of using a Weinreb amide is the prevention of over-addition of the organometallic reagent, which typically plagues reactions with other acyl compounds and leads to the formation of tertiary alcohols.[1] This is due to the formation of a stable chelated tetrahedral intermediate.[1] However, the presence of the furan ring introduces unique reactivity and potential side reactions that are highly dependent on the choice of solvent and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reacting N-methoxy-N-methylfuran-3-carboxamide with Grignard or organolithium reagents?

A1: Tetrahydrofuran (THF) is the most commonly used and recommended solvent for these reactions.[3] It effectively solvates the organometallic species and the Weinreb amide, facilitating a smooth reaction. For Grignard reagents, 2-methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative that can sometimes lead to higher yields and easier workup due to its lower miscibility with water.[4]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to a sluggish reaction:

  • Poor quality organometallic reagent: Ensure your Grignard or organolithium reagent is fresh and has been properly titrated to determine its exact concentration.

  • Insufficient temperature: While initial addition is often done at low temperatures (e.g., -78 °C or 0 °C) to control exothermicity, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

  • Inadequate mixing: Ensure efficient stirring, especially if the reaction mixture is heterogeneous.

  • Solvent purity: Use anhydrous solvents to prevent quenching of the organometallic reagent.

Q3: I am observing significant side-product formation. What could be the issue?

A3: Side-product formation is often linked to the reactivity of the furan ring or the organometallic reagent itself. Common issues include:

  • Deprotonation of the furan ring: Strong organolithium reagents like n-butyllithium can deprotonate the furan ring, especially at the C2 or C5 positions, leading to a mixture of products.[5] This is more pronounced in solvents that favor lithiation, such as THF at elevated temperatures.[6][7]

  • Lithium-halogen exchange: If you are using an organolithium reagent in the presence of an alkyl halide, lithium-halogen exchange can occur, leading to undesired byproducts.[8]

  • Reaction with the solvent: At higher temperatures, organolithiums can react with THF.[8]

Q4: The workup of my reaction is problematic, with persistent emulsions during extraction. How can I resolve this?

A4: Emulsions during the workup of Weinreb amide reactions are a known issue.[9] To break emulsions:

  • Add brine: Addition of a saturated aqueous solution of sodium chloride will increase the ionic strength of the aqueous layer, helping to break up the emulsion.

  • Filter through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion and remove fine particulates that may be stabilizing it.

  • Change the organic solvent: If using a chlorinated solvent like dichloromethane, switching to a less dense, water-immiscible solvent like ethyl acetate for the extraction might improve phase separation.

Troubleshooting Guides

Guide 1: Low Yield of the Desired 3-Acylfuran
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material 1. Inactive organometallic reagent.2. Reaction temperature too low.3. Insufficient reaction time.1. Titrate the organometallic reagent before use.2. After initial addition at low temperature, allow the reaction to warm to room temperature and stir for several hours.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Formation of multiple products 1. Deprotonation of the furan ring.2. Over-addition of the organometallic reagent.1. Use a less basic organometallic reagent if possible (e.g., a Grignard reagent instead of an organolithium).2. Maintain a low reaction temperature during the addition of the organometallic reagent.3. Ensure slow, dropwise addition of the organometallic reagent to the Weinreb amide solution.
Product loss during workup 1. Hydrolysis of the furan ring.2. Emulsion formation leading to poor recovery.1. Avoid strongly acidic conditions during workup, as furans can be sensitive to acid.[10] A buffered aqueous workup (e.g., with saturated ammonium chloride) is often preferred.2. Refer to the FAQ on resolving emulsions.
Guide 2: Unexpected Side Reactions
Observed Side Product Plausible Mechanism Preventative Measures & Solvent Considerations
2-Alkyl-3-acylfuran or 5-Alkyl-3-acylfuran Deprotonation of the furan ring at the C2 or C5 position by the organometallic reagent, followed by quenching with an electrophile.- Use a less polar solvent system, such as diethyl ether-hexane, which can suppress ring metallation compared to THF.[6]- Employ a Grignard reagent instead of a more basic organolithium reagent.- Maintain low reaction temperatures (-78 °C) throughout the addition and reaction time.
Tertiary alcohol Breakdown of the chelated intermediate, leading to the formation of a ketone which then reacts with a second equivalent of the organometallic reagent.- Ensure the reaction is performed under strictly anhydrous conditions.- Use a well-solvating solvent like THF to stabilize the intermediate.- Avoid excessive warming of the reaction mixture before the reaction is complete.

Experimental Protocols

Protocol 1: Synthesis of 3-Acylfurans using a Grignard Reagent in THF
  • Preparation: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) and dissolve in anhydrous THF (approximately 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Acylfurans using an Organolithium Reagent in Diethyl Ether/Hexane
  • Preparation: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a syringe pump, and a nitrogen inlet, add N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) and dissolve in anhydrous diethyl ether (approximately 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Add the organolithium reagent (1.05 eq in hexane) via the syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve Weinreb Amide in Anhydrous Solvent Cool Cool to Low Temperature Prep->Cool Add Slow Addition of Organometallic Reagent Cool->Add React Stir at Controlled Temperature Add->React Quench Quench with Aqueous Solution React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General experimental workflow for the reaction.

Solvent_Effects cluster_solvents Solvent Choice cluster_outcomes Potential Outcomes THF THF Desired Desired Ketone (High Yield) THF->Desired Good Solvation, Stable Intermediate Side_Products Side Products (e.g., Ring Deprotonation) THF->Side_Products Favors Lithiation at Higher Temps Workup Workup Issues (Emulsions) THF->Workup Miscible with Water Ether Diethyl Ether Ether->Desired Suppresses Ring Metallation Ether->Side_Products Less Likely MeTHF 2-MeTHF MeTHF->Desired Greener Alternative, Potentially Higher Yield MeTHF->Workup Easier Phase Separation

Caption: Influence of solvent choice on reaction outcomes.

References

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Substituted Furans by Hydroformylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

  • Open Chemistry. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Retrieved from [Link]

  • Reddit. (n.d.). Weinreb amide workup extraction issues. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and tetrahydrofuran. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Reddit. (n.d.). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]

  • Journal of the Korean Chemical Society - KoreaScience. (2005, December 20). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotonation of Furans Using Lithium Magnesates. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of multi-substituted furan rings. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

Sources

Optimization

"characterization of impurities in N-methoxy-N-methylfuran-3-carboxamide synthesis"

Welcome to the technical support center for the synthesis of N-methoxy-N-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methoxy-N-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important Weinreb amide intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable steps for resolution.

Problem 1: Low or No Yield of N-methoxy-N-methylfuran-3-carboxamide

Question: I am attempting to synthesize N-methoxy-N-methylfuran-3-carboxamide from furan-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using a standard carbodiimide coupling agent like EDC with HOBt, but my yield is consistently low or negligible. What could be the issue?

Answer:

Low yields in this Weinreb amide formation can stem from several factors, primarily related to the activation of the carboxylic acid, the stability of the reagents, and the reaction conditions.

Potential Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in the coupling reaction is the activation of furan-3-carboxylic acid. If this step is inefficient, the subsequent reaction with N,O-dimethylhydroxylamine will not proceed effectively.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and can hydrolyze over time. Use a freshly opened bottle or a properly stored reagent. Similarly, 1-hydroxybenzotriazole (HOBt) can degrade. Consider using additives like OxymaPure® which can be more stable and equally effective.[1]

    • Solution: Control the order of addition. It is often beneficial to pre-activate the furan-3-carboxylic acid with EDC and HOBt for a short period (e.g., 15-30 minutes) before adding the N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt.[2]

  • Degradation of the Furan Ring: The furan ring is known to be sensitive to strongly acidic conditions.[3] While the reaction itself is not typically run at very low pH, localized acidity or prolonged reaction times in the presence of acidic species can lead to ring-opening or polymerization, especially at elevated temperatures.

    • Solution: Maintain a close to neutral pH throughout the reaction. The use of a base like DIPEA is crucial to neutralize the hydrochloride salt of the amine and any acids formed during the reaction. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Formation of N-Acylurea Byproduct: A common side reaction with carbodiimide coupling agents is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[1]

    • Solution: This is often minimized by the use of additives like HOBt or HOAt, which trap the activated carboxylic acid as a more stable active ester, thereby reducing the concentration of the O-acylisourea intermediate available to rearrange.[1]

Experimental Protocol: Optimized EDC/HOBt Coupling

  • To a stirred solution of furan-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to remove water-soluble byproducts.

Problem 2: Presence of an Unknown Impurity with a Molecular Weight Corresponding to the N-acylurea Adduct

Question: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product plus the elements of ethyl-dimethylaminopropyl urea. What is this impurity and how can I prevent its formation?

Answer:

This impurity is the N-acylurea byproduct, a well-documented side product in carbodiimide-mediated couplings.[1]

Mechanism of Formation:

The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine (N,O-dimethylhydroxylamine). However, it can also undergo an irreversible intramolecular O-to-N acyl transfer, yielding the stable and unreactive N-acylurea.

Prevention Strategies:

  • Use of Additives: As mentioned previously, additives like HOBt, HOAt, or OxymaPure® are crucial. They react with the O-acylisourea to form an active ester, which is less prone to rearrangement but still reactive enough to acylate the amine.[1]

  • Temperature Control: Keeping the reaction temperature low (0 °C to room temperature) can slow down the rate of the rearrangement reaction relative to the desired amidation.[1]

  • Stoichiometry and Order of Addition: Using a slight excess of the amine and ensuring it is available to react as the active ester is formed can favor the desired reaction pathway.

Purification:

The N-acylurea byproduct is often more polar than the desired Weinreb amide. It can typically be removed by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in a crude sample of N-methoxy-N-methylfuran-3-carboxamide?

A1: The impurity profile can be categorized based on their origin:

Impurity TypePotential SpeciesOrigin
Starting Materials Unreacted furan-3-carboxylic acid, unreacted N,O-dimethylhydroxylamineIncomplete reaction
Reagent-Related N-acylurea, ethyl-dimethylaminopropyl ureaSide reactions of EDC
HOBt/HOAt-related byproductsFrom the coupling additive
Product-Related Dimer of furan-3-carboxylic anhydrideFormed from two molecules of activated carboxylic acid
Ring-opened products of the furan moietyDegradation under harsh (e.g., strongly acidic) conditions

Q2: How can I best characterize the impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the molecular weights of the impurities, which provides crucial clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For impurities present at sufficient levels (>1-5%), 1H and 13C NMR can provide definitive structural information. Techniques like COSY, HSQC, and HMBC can be used to elucidate the structures of unknown impurities that have been isolated.

  • Isolation and Characterization: If an impurity is present at a significant level, it may need to be isolated (e.g., by preparative HPLC) for full spectroscopic characterization to confirm its structure.

Q3: Is the furan ring stable during the synthesis and workup?

A3: The furan ring is an electron-rich aromatic system and can be susceptible to degradation under certain conditions.

  • Acid Sensitivity: Furans can undergo polymerization or ring-opening in the presence of strong acids.[3] During the synthesis of N-methoxy-N-methylfuran-3-carboxamide, it is important to control the pH, especially during the aqueous workup. Use of a mild acid (e.g., dilute citric acid or saturated ammonium chloride) for washing is preferable to strong mineral acids.

  • Oxidative Instability: The furan ring can be oxidized, leading to ring-opened products.[6][7] Avoid the use of strong oxidizing agents during the synthesis and purification. It is also good practice to store the final product and intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term oxidative degradation.

Visualizing the Process and Potential Pitfalls

Workflow for Synthesis and Impurity Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Furan-3-carboxylic Acid Furan-3-carboxylic Acid Amidation Reaction Amidation Reaction Furan-3-carboxylic Acid->Amidation Reaction N,O-dimethylhydroxylamine HCl N,O-dimethylhydroxylamine HCl N,O-dimethylhydroxylamine HCl->Amidation Reaction Coupling Reagents (EDC/HOBt) Coupling Reagents (EDC/HOBt) Coupling Reagents (EDC/HOBt)->Amidation Reaction Crude Product Crude Product Amidation Reaction->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup HPLC HPLC Crude Product->HPLC Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR NMR Column Chromatography->NMR Pure Product->HPLC LC-MS LC-MS HPLC->LC-MS Impurity Identification Impurity Identification LC-MS->Impurity Identification NMR->Impurity Identification

Caption: A typical workflow for the synthesis, purification, and analysis of N-methoxy-N-methylfuran-3-carboxamide.

Key Impurity Formation Pathways

G Furan-COOH Furan-3-carboxylic Acid O-Acylisourea O-Acylisourea Intermediate Furan-COOH->O-Acylisourea + EDC EDC EDC Product Desired Weinreb Amide O-Acylisourea->Product + Amine (Desired) N-Acylurea N-Acylurea Byproduct O-Acylisourea->N-Acylurea Rearrangement (Side Reaction) ActiveEster HOBt Active Ester O-Acylisourea->ActiveEster + HOBt Amine Me(MeO)NH HOBt HOBt ActiveEster->Product + Amine

Caption: The role of HOBt in preventing N-acylurea byproduct formation.

References

  • Lokko, Y., Heijde, M., Schebesta, K., et al. (2018). Biotechnology and the bioeconomy-towards inclusive and sustainable industrial development. New Biotechnology, 40, 5–10. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Available at: [Link]

  • Kraszewski, A., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606–631. Available at: [Link]

  • Tapia, A., Villanueva, F., Salgado, M. S., et al. (2013). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics. Available at: [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. Available at: [Link]

  • Bon, R. S., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters. Available at: [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

  • Synthesis of Some 3-Furylamine Derivatives. (2011). ResearchGate. Available at: [Link]

  • Atmospheric degradation of 3-methylfuran: kinetic and products study. (2013). ResearchGate. Available at: [Link]

  • Kim, J. Y., & Kim, Y. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. Available at: [Link]

  • Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. (2019). ResearchGate. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available at: [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2019). ResearchGate. Available at: [Link]

  • ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2010). ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC. Available at: [Link]

  • Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. (2021). NSF Public Access Repository. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. (2020). ResearchGate. Available at: [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. Available at: [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi. Available at: [Link]

  • N-methylation and decarboxylation side reaction during the melt polymerization from DMFDCA and CHDM. (n.d.). ResearchGate. Available at: [Link]

  • Products and yields for the NO3 radical initiated atmospheric degradation of 2-methylfuran (2-MF, CH3–C4H3O). (2021). ResearchGate. Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Available at: [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). NIH. Available at: [Link]

  • Disconnecting with a sneaky furan? (2023). YouTube. Available at: [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: N-methoxy-N-methylfuran-3-carboxamide vs. Furan-3-carbonyl chloride

[1] Executive Summary This guide compares two critical electrophiles used to introduce the furan-3-yl moiety into organic scaffolds: N-methoxy-N-methylfuran-3-carboxamide (the Weinreb amide) and furan-3-carbonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide compares two critical electrophiles used to introduce the furan-3-yl moiety into organic scaffolds: N-methoxy-N-methylfuran-3-carboxamide (the Weinreb amide) and furan-3-carbonyl chloride (the acid chloride).[1]

While both reagents originate from furan-3-carboxylic acid, their chemoselectivity profiles diverge significantly.[1] The Acid Chloride is a high-energy electrophile best suited for rapid acylations of heteroatoms (O, N).[1] In contrast, the Weinreb Amide is a chemically engineered species designed specifically to suppress over-addition during carbon-carbon bond formation, making it the superior choice for ketone synthesis.[1]

Mechanistic Divergence[1]

The choice between these two reagents is dictated by the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Furan-3-carbonyl chloride: The "Runaway" Electrophile[1]
  • Mechanism: Addition-Elimination.[1][2]

  • Pathway: The nucleophile (e.g., Grignard reagent,

    
    ) attacks the carbonyl carbon.[1] The chloride ion (
    
    
    
    ) is an excellent leaving group and is ejected immediately.[1]
  • The Problem: The product of this first step is a ketone .[2] Ketones are typically more electrophilic than the starting acid chloride. In the presence of highly reactive organometallics, the ketone competes for the remaining nucleophile, leading to a second addition.[1]

  • Result: A mixture of the desired ketone and the undesired tertiary alcohol.

Weinreb Amide: The "Chelation-Controlled" Brake
  • Mechanism: Stable Tetrahedral Intermediate.[1][3][4]

  • Pathway: The nucleophile attacks the carbonyl. The methoxy oxygen (

    
    ) coordinates with the metal cation (
    
    
    
    or
    
    
    ) of the nucleophile, forming a stable 5-membered cyclic chelate.[1]
  • The Solution: This chelated intermediate is stable in the reaction mixture and does not collapse to the ketone until the reaction is quenched with acid during workup.

  • Result: Exclusive formation of the ketone with no over-addition.

Mechanistic Visualization

The following diagram illustrates the critical divergence in pathway stability.

MechanismComparison cluster_legend Pathway Legend Start_Cl Furan-3-carbonyl chloride Inter_Cl Tetrahedral Intermediate (Unstable) Start_Cl->Inter_Cl + R-MgX Start_WA Weinreb Amide (N-methoxy-N-methyl...) Inter_WA Chelated Intermediate (Stable) Start_WA->Inter_WA + R-MgX (Chelation) Ketone Furan-3-yl Ketone Inter_Cl->Ketone - MgXCl (Fast Elimination) Inter_WA->Ketone Acidic Workup (H3O+) Alcohol Tertiary Alcohol (Over-addition) Inter_WA->Alcohol Blocked Ketone->Alcohol + R-MgX (Uncontrollable) key Red = High Risk of Side Products Green = Controlled Synthesis

Figure 1: Mechanistic comparison showing the chelation stabilization of the Weinreb amide pathway versus the uncontrolled elimination of the acid chloride.[1]

Comparative Performance Analysis

Ketone Synthesis (C-C Bond Formation)

This is the primary differentiator.[1]

FeatureN-methoxy-N-methylfuran-3-carboxamideFuran-3-carbonyl chloride
Primary Utility Synthesis of Ketones & Aldehydes Synthesis of Esters & Amides
Reaction with R-MgX Stops cleanly at Ketone.[1]Over-reacts to Tertiary Alcohol.[1]
Stoichiometry 1.1 - 1.5 eq. of Nucleophile.Requires strict control (often <1 eq) or transmetallation (Zn, Cu).[1]
Temperature Flexible (

to RT).
Requires cryogenic conditions (

) to minimize side reactions.[1]
Yield (Ketone) Typically 85-95% Typically 30-50% (without additives).[1]
Stability and Handling[1]
  • Furan-3-carbonyl chloride:

    • Hydrolysis: Highly sensitive to atmospheric moisture.[1] Must be stored under inert gas (Ar/

      
      ) and handled in a fume hood.
      
    • Shelf Life: Degrades over time, releasing

      
       gas which can darken the furan ring (acid-catalyzed polymerization).[1]
      
  • Weinreb Amide:

    • Hydrolysis: Robust.[1] Can be weighed on an open benchtop for short periods.[1]

    • Shelf Life: Stable for months/years if stored dry.[1] The furan ring is electronically stabilized by the amide resonance.

Experimental Protocols

Protocol A: Synthesis of 3-Acetylfuran (Via Weinreb Amide)

Best for: Reliable generation of furan-functionalized ketones.[1]

Reagents:

  • N-methoxy-N-methylfuran-3-carboxamide (

    
    )[1]
    
  • Methylmagnesium bromide (

    
     in 
    
    
    
    ,
    
    
    )[1]
  • Tetrahydrofuran (THF), anhydrous[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve N-methoxy-N-methylfuran-3-carboxamide (

    
    ) in anhydrous THF (
    
    
    
    ). Cool the solution to
    
    
    in an ice bath.
  • Addition: Dropwise add

    
     (
    
    
    
    ) via syringe over 5 minutes. The solution may turn slightly yellow.
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour. Note: The stable chelate prevents over-reaction even at RT.
    
  • Quench: Cool back to

    
    . Quench carefully with saturated aqueous 
    
    
    
    (
    
    
    ).
  • Workup: Extract with

    
     (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Furan-3-carboxamide (Via Acid Chloride)

Best for: Rapid coupling to amines (e.g., benzylamine).[1]

Reagents:

  • Furan-3-carbonyl chloride (

    
    )[1]
    
  • Benzylamine (

    
    )[1]
    
  • Triethylamine (

    
    , 
    
    
    
    )[1]
  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Use a dry flask under nitrogen atmosphere.

  • Solution A: Dissolve benzylamine (

    
    ) and 
    
    
    
    (
    
    
    ) in DCM (
    
    
    ). Cool to
    
    
    .
  • Addition: Dissolve furan-3-carbonyl chloride (

    
    ) in DCM (
    
    
    
    ) and add dropwise to Solution A. Caution: Exothermic reaction.
  • Reaction: Stir at

    
     for 15 minutes, then RT for 30 minutes.
    
  • Workup: Wash with

    
     (to remove excess amine), then saturated 
    
    
    
    , then brine. Dry and concentrate.

Decision Matrix

Use the following workflow to select the correct reagent for your synthesis.

DecisionMatrix Start Target Molecule containing Furan-3-yl Group Q1 What is the bond being formed? Start->Q1 Path_CC Carbon-Carbon Bond (Ketone/Aldehyde) Q1->Path_CC Path_CX Carbon-Heteroatom Bond (Amide/Ester) Q1->Path_CX Condition Is the nucleophile a carbon anion (R-Li, R-MgX)? Path_CC->Condition Result_AC USE ACID CHLORIDE (Furan-3-carbonyl chloride) Path_CX->Result_AC Standard Coupling Result_WA USE WEINREB AMIDE (N-methoxy-N-methyl...) Condition->Result_WA Yes Condition->Result_AC No (e.g. Friedel-Crafts)

Figure 2: Decision matrix for selecting the appropriate furan-3-yl electrophile.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link[1]

    • The foundational paper establishing the stability of the chelated intermedi
  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[1] Link[1]

    • Comprehensive review of Weinreb amide scope, including heteroaromatic applic
  • Wang, X.-J.; et al. "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones."[1][5] Organic Letters, 2005 , 7(25), 5593–5595.[1] Link[1]

    • Demonstrates the difficulty of using acid chlorides for ketone synthesis and the specific additives required to make it work, contrasting with the simplicity of the Weinreb method.
  • Keay, B. A. "Synthetic applications of furan-3-yl organometallics."[1] Chemical Society Reviews, 1999 , 28, 209-215.[1] Link[1]

    • Discusses the stability and reactivity of furan-3-yl species in drug discovery.

Sources

Comparative

A Comparative Guide to the Acylation of Furans: The Superior Performance of Weinreb Amides

The functionalization of furan rings is a cornerstone of synthetic chemistry, providing pathways to a vast array of pharmaceuticals, natural products, and advanced materials. Among the various methods for furan modificat...

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of furan rings is a cornerstone of synthetic chemistry, providing pathways to a vast array of pharmaceuticals, natural products, and advanced materials. Among the various methods for furan modification, C-acylation stands out as a critical transformation for introducing ketone functionalities, which serve as versatile handles for further chemical elaboration. Historically, this transformation has been dominated by the Friedel-Crafts reaction. However, the inherent sensitivity of the furan ring often leads to challenges such as polymerization and low yields under classical Friedel-Crafts conditions.[1][2] This guide provides a comparative analysis of furan acylation methods, with a focus on the exceptional utility and performance of Weinreb amides as acylating agents.

The Challenge of Furan Acylation: Limitations of Classical Methods

The traditional approach to furan acylation involves the use of acyl halides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[1] While effective for many aromatic systems, this method is fraught with difficulties when applied to the electron-rich and acid-sensitive furan nucleus.

Key Limitations of Friedel-Crafts Acylation of Furan:

  • Acid Sensitivity: Furan is prone to polymerization under the strongly acidic conditions of the Friedel-Crafts reaction, leading to significant yield reduction and purification challenges.[1][2]

  • Low Yields: Due to polymerization and other side reactions, the desired acylated furan is often obtained in unsatisfactory yields.[1]

  • Harsh Reaction Conditions: The requirement for strong Lewis acids can be incompatible with sensitive functional groups on the furan substrate or the acylating agent.

  • Polysubstitution: The activating nature of the acyl group can sometimes lead to the introduction of more than one acyl moiety onto the furan ring, complicating the product mixture.

These limitations have driven the search for milder and more selective methods for furan acylation, leading to the adoption of Weinreb amides as a superior alternative.

Weinreb Amides: A Paradigm Shift in Acylation Chemistry

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, was introduced in 1981 and has since become an indispensable tool for the synthesis of ketones.[3] Its major advantage lies in its ability to react with organometallic reagents in a controlled manner, avoiding the over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[3][4]

The mechanism underpinning the success of the Weinreb amide involves the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (such as an organolithium or Grignard reagent).[3][4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus cleanly affording the desired ketone.[3][4]

Caption: Mechanism of Furan Acylation using a Weinreb Amide.

Comparative Performance: Weinreb Amides vs. Friedel-Crafts

The acylation of furans using Weinreb amides typically involves the initial generation of a 2-furyl anion, most commonly by deprotonation with an organolithium reagent like n-butyllithium. This nucleophilic furan species then reacts smoothly with the Weinreb amide.

FeatureWeinreb Amide MethodFriedel-Crafts Acylation
Reagents 2-Lithiofuran, R-CO-N(OMe)MeFuran, R-CO-Cl/ (RCO)₂O, Lewis Acid (e.g., AlCl₃, BF₃)
Reaction Conditions Low temperature (-78 °C to rt), inert atmosphereOften requires heating, strong acid catalyst
Yields Generally good to excellentOften low to moderate, variable[1]
Selectivity High regioselectivity at the 2-position, no over-additionCan lead to polysubstitution, regioselectivity can be an issue
Functional Group Tolerance Excellent; tolerates a wide range of functional groupsPoor; incompatible with many acid-sensitive groups
Substrate Scope Broad; applicable to a wide variety of substituted furans and Weinreb amidesLimited by the stability of the furan substrate
Key Advantage Avoids polymerization, clean reaction, high yields, excellent controlInexpensive reagents (in some cases)
Key Disadvantage Requires stoichiometric use of strong base (e.g., n-BuLi)Furan polymerization, low yields, harsh conditions[1][2]

Experimental Protocol: Synthesis of 2-Benzoylfuran via Weinreb Amide Acylation

This protocol provides a representative example of the acylation of furan using a Weinreb amide.

  • Furan (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methoxy-N-methylbenzamide (Benzoyl Weinreb Amide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Experimental_Workflow start Start setup Assemble dry glassware under N₂/Ar start->setup furan_sol Dissolve furan in anhydrous THF setup->furan_sol cool Cool solution to -78 °C furan_sol->cool add_buli Add n-BuLi dropwise, stir for 1h cool->add_buli add_weinreb Add Weinreb amide solution in THF dropwise add_buli->add_weinreb warm Allow to warm to room temperature add_weinreb->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 2-Benzoylfuran purify->product

Caption: Workflow for the synthesis of 2-acylfurans.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with freshly distilled furan (1.0 eq) and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiofuran.

  • Acylation: A solution of N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF is added dropwise to the 2-lithiofuran solution at -78 °C.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the Weinreb amide.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-benzoylfuran.

Conclusion

For the synthesis of acylfurans, the Weinreb amide methodology offers clear and significant advantages over classical Friedel-Crafts acylation. The mild reaction conditions, high yields, excellent functional group tolerance, and the prevention of over-addition and polymerization make it the method of choice for this important transformation. While it requires the use of organometallic reagents, the clean and predictable nature of the reaction provides a robust and reliable platform for the synthesis of a diverse range of functionalized furan derivatives, making it an invaluable tool for researchers in drug development and materials science.

References

  • Vertex AI Search. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. -.
  • Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan.
  • ResearchGate. (2025, August 6). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide.
  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. (2006, August 2).
  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • NIH. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”.
  • Organic Syntheses Procedure. (n.d.). 10.
  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • ResearchGate. (2025, August 6). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.
  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications.
  • ResearchGate. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions.
  • Benchchem. (n.d.). Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.).
  • Who we serve. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • ResearchGate. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.
  • PubMed. (2024, September 25). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1- b]furans via a[5][6]-aryl shift. Retrieved from

  • Grafiati. (n.d.). Journal articles on the topic 'Furan derivatives'.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

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Validation

A Comparative Guide to the Spectroscopic Confirmation of N-methoxy-N-methylfuran-3-carboxamide

For researchers and professionals in drug development and synthetic chemistry, unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of N-methoxy-N-methylfuran-3-carboxamide, a Weinreb amide derivative of furan-3-carboxylic acid. We will delve into the theoretical underpinnings of each method, present expected experimental data, and provide detailed protocols to ensure reproducible and reliable structural confirmation.

The Analytical Challenge: Confirming the N-methoxy-N-methylfuran-3-carboxamide Structure

N-methoxy-N-methylfuran-3-carboxamide, also known as a Weinreb amide, is a valuable intermediate in organic synthesis, often utilized for the preparation of ketones from organometallic reagents.[1][2] Its structure, comprising a furan ring, a Weinreb amide moiety, and methyl groups, presents a unique spectroscopic puzzle. The successful confirmation of this structure hinges on the synergistic use of multiple analytical techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-methoxy-N-methylfuran-3-carboxamide, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Furan H-2~8.1Singlet (or narrow triplet)1HThe proton at position 2 of the furan ring is deshielded by the adjacent oxygen and the carbonyl group.
Furan H-5~7.4Singlet (or narrow triplet)1HThe proton at position 5 is adjacent to the ring oxygen.
Furan H-4~6.7Singlet (or narrow triplet)1HThe proton at position 4 is coupled to the protons at positions 2 and 5.
N-OCH₃~3.7Singlet3HThe methoxy protons are in a distinct chemical environment.
N-CH₃~3.2Singlet3HThe N-methyl protons are also in a unique environment.

Note: The exact chemical shifts can vary depending on the solvent used.[3]

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C=O~165The carbonyl carbon of the amide is characteristically found in this region.
Furan C-2~144The carbon adjacent to the oxygen and bonded to a proton.
Furan C-5~143The other carbon adjacent to the oxygen and bonded to a proton.
Furan C-3~118The carbon to which the amide group is attached.
Furan C-4~110The carbon at position 4 of the furan ring.
N-OCH₃~61The carbon of the N-methoxy group.
N-CH₃~34The carbon of the N-methyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-methoxy-N-methylfuran-3-carboxamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can pinpoint characteristic bonds.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Intensity Rationale
C=O (Amide I band)1660 - 1630StrongThis strong absorption is characteristic of the carbonyl stretch in a conjugated amide system.[7][8]
C-N Stretch1400 - 1300MediumThe stretching vibration of the carbon-nitrogen bond in the amide.
C-O-C (Furan)1250 - 1020StrongAsymmetric and symmetric stretching of the C-O-C bond in the furan ring.
=C-H (Furan)3150 - 3100MediumStretching vibration of the sp² C-H bonds on the furan ring.
C-H (Aliphatic)3000 - 2850MediumStretching vibrations of the C-H bonds in the methyl groups.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The expected exact mass of N-methoxy-N-methylfuran-3-carboxamide (C₇H₉NO₃) is approximately 155.0582 g/mol . A high-resolution mass spectrometer (HRMS) can confirm this with high accuracy.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 124.

    • Loss of the N-methyl group (-CH₃) leading to a fragment at m/z 140.

    • Cleavage of the amide bond, resulting in a furanoyl cation at m/z 95.

    • Formation of the N-methoxy-N-methylaminyl radical cation at m/z 60.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for softer ionization and observation of the molecular ion.[5]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Comparative Analysis: A Symphony of Spectroscopic Techniques

No single technique provides a complete structural picture. The true power lies in the integration of data from NMR, IR, and MS.

Technique Strengths for this Analysis Limitations
NMR Spectroscopy Provides a detailed map of the carbon-hydrogen framework, confirming the connectivity of the furan ring and the amide substituents. 2D NMR techniques (like COSY and HMBC) can further establish long-range correlations.[9]Requires a relatively pure sample and a larger amount of material compared to MS.
IR Spectroscopy Quickly and definitively confirms the presence of the key amide carbonyl group and the furan ring.[10]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns offer corroborating evidence for the proposed structure.Isomeric compounds can sometimes produce similar mass spectra, necessitating complementary data from NMR.

The following workflow illustrates the synergistic use of these techniques for unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Connectivity & Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragments MS->MS_Data Structure Confirmed Structure of N-methoxy-N-methylfuran-3-carboxamide NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The structural confirmation of N-methoxy-N-methylfuran-3-carboxamide is a clear example of the necessity of a multi-technique spectroscopic approach. While NMR spectroscopy provides the foundational skeletal information, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry solidifies the molecular formula and provides fragmentation evidence. By judiciously applying and cross-referencing the data from these powerful analytical tools, researchers can confidently and unequivocally determine the structure of their target molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Supporting Information. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved from [Link]

  • H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. (n.d.). ISMAR. Retrieved from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved from [Link]

  • Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube. Retrieved from [Link]

  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). (2020, May 6). ResearchGate. Retrieved from [Link]

  • A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. (n.d.). MDPI. Retrieved from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online. Retrieved from [Link]

  • Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. (2025, August 7). ResearchGate. Retrieved from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005, December 20). Journal of the Korean Chemical Society. Retrieved from [Link]

  • N-[3-(methoxymethyl)phenyl]furan-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). PMC - NIH. Retrieved from [Link]

  • Total Synthesis of Okeaniamide A. (2026, January 23). Organic Letters - ACS Publications. Retrieved from [Link]

  • 10.7: Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • A Weinreb amide approach to the synthesis of trifluoromethylketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. (2026, January 4). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). NIH. Retrieved from [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Introduction to Weinreb amides. (2012, September 7). YouTube. Retrieved from [Link]

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Comparative

A Technical Guide to the Comparative Reactivity of Furan-2-carboxamides and Furan-3-carboxamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, furan-based scaffolds are of paramount importance, serving as key building blocks in pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, furan-based scaffolds are of paramount importance, serving as key building blocks in pharmaceuticals, agrochemicals, and materials science. The reactivity of the furan ring is exquisitely sensitive to the nature and position of its substituents. This guide provides an in-depth comparison of the chemical reactivity of two isomeric building blocks: furan-2-carboxamides and furan-3-carboxamides. Understanding the nuanced differences in their electronic properties and steric environments is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Electronic Landscape: The Influence of Carboxamide Position

The fundamental difference in the reactivity of furan-2-carboxamides and furan-3-carboxamides stems from the electronic influence of the electron-withdrawing carboxamide group on the furan ring. This influence manifests differently depending on the point of attachment.

Furan-2-carboxamide: The carboxamide group at the C2 position exerts a strong electron-withdrawing effect through both resonance and induction. This deactivates the entire furan ring towards electrophilic attack compared to unsubstituted furan. The C5 position is the most electron-rich and sterically accessible site for electrophilic substitution, as the electron-withdrawing effect is most strongly felt at the adjacent C3 position.

Furan-3-carboxamide: When the carboxamide group is at the C3 position, its deactivating effect is also significant. However, the positions ortho (C2 and C4) and para (C5) to the substituent are electronically distinct. The C2 and C5 positions are generally the most reactive sites in unsubstituted furan. With the C3-carboxamide, the C2 and C5 positions remain the most susceptible to electrophilic attack, with the C5 position often being favored due to a combination of electronic and steric factors.[1]

To quantify the electronic disparity, we can examine the acidity of the corresponding carboxylic acids. The pKa of furan-2-carboxylic acid is approximately 3.12, while that of furan-3-carboxylic acid is around 3.9.[2][3][4][5] The lower pKa of the 2-isomer indicates that its conjugate base is more stable, a consequence of the greater ability of the C2 position to stabilize a negative charge through resonance with the ring oxygen. This translates to a more pronounced electron-withdrawing effect of a substituent at the C2 position.

CompoundpKa
Furan-2-carboxylic acid3.12[2]
Furan-3-carboxylic acid3.9[3][4][5]

Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities

The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions where the intermediate carbocation is most stabilized by resonance.[6][7] However, the presence of a deactivating carboxamide group significantly tempers this reactivity and dictates the regiochemical outcome.

Furan-2-carboxamides: Electrophilic attack on furan-2-carboxamides predominantly occurs at the C5 position. The carboxamide group at C2 deactivates the adjacent C3 position, making the C5 position the most favorable site for electrophiles.

Furan-3-carboxamides: For furan-3-carboxamides, electrophilic substitution is also directed to the most activated available position, which is typically the C5 position.[1] The C2 position is also a potential site for attack, and the regioselectivity can be influenced by the specific electrophile and reaction conditions.

The following diagram illustrates the general reactivity patterns for electrophilic substitution on these two isomers.

G cluster_0 Furan-2-carboxamide Reactivity cluster_1 Furan-3-carboxamide Reactivity F2C Furan-2-carboxamide EAS_F2C Electrophilic Aromatic Substitution F2C->EAS_F2C  Major product at C5 Metal_F2C Directed Ortho Metalation F2C->Metal_F2C  At C3 SNAr_F2C Nucleophilic Aromatic Substitution (on halo-derivatives) F2C->SNAr_F2C  At C bearing halogen F3C Furan-3-carboxamide EAS_F3C Electrophilic Aromatic Substitution F3C->EAS_F3C  Major product at C5 Metal_F3C Directed Ortho Metalation F3C->Metal_F3C  At C2 or C4 SNAr_F3C Nucleophilic Aromatic Substitution (on halo-derivatives) F3C->SNAr_F3C  At C bearing halogen G Start Substituted Furan Carboxamide ReactionType Reaction Type? Start->ReactionType Electrophilic Electrophilic Substitution ReactionType->Electrophilic Electrophile Metalation Directed Ortho Metalation ReactionType->Metalation Strong Base SNAr Nucleophilic Aromatic Substitution ReactionType->SNAr Nucleophile + Leaving Group Position2 Carboxamide at C2 Electrophilic->Position2 Position3 Carboxamide at C3 Electrophilic->Position3 Metalation->Position2 Metalation->Position3 CheckSNAr Halogen ortho/para to Carboxamide? SNAr->CheckSNAr OutcomeEAS2 Major product at C5 Position2->OutcomeEAS2 OutcomeMet2 Deprotonation at C3 Position2->OutcomeMet2 OutcomeEAS3 Major product at C5 Position3->OutcomeEAS3 OutcomeMet3 Deprotonation at C2 or C4 Position3->OutcomeMet3 OutcomeSNArYes SNAr is Favorable CheckSNAr->OutcomeSNArYes Yes OutcomeSNArNo SNAr is Unfavorable CheckSNAr->OutcomeSNArNo No

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthesized N-methoxy-N-methylfuran-3-carboxamide

For researchers and professionals in drug development, the synthesis of a novel chemical entity is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and pu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of a novel chemical entity is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. Impurities, which can arise from starting materials, side reactions, or degradation, can drastically alter a compound's biological activity and safety profile.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-methoxy-N-methylfuran-3-carboxamide, a Weinreb amide derivative of significant interest in medicinal chemistry.

The core philosophy of robust purity analysis rests on the principle of orthogonality . No single method is infallible. By employing multiple techniques that rely on different physicochemical principles, we create a self-validating system that provides a high degree of confidence in the final purity assignment. This guide will compare four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and traditional Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and resolving power for a wide range of compounds.[2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Expertise & Causality:

For a molecule like N-methoxy-N-methylfuran-3-carboxamide, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound and its impurities are separated based on their relative hydrophobicity. A UV detector is suitable as the furan ring and the carboxamide group contain chromophores that absorb UV light. For impurities that lack a chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed as an alternative, as it detects any non-volatile analyte.[3]

Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of N-methoxy-N-methylfuran-3-carboxamide in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.[4]

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a similar concentration as the primary standard (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically assessed by peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve from the reference standard dilutions is required.[5]

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthesized Sample Prep Prepare Solutions (1 mg/mL) Sample->Prep Dissolve & Filter Standard Reference Standard Standard->Prep Dissolve Solvent Mobile Phase Diluent Solvent->Prep HPLC HPLC System (C18 Column) Prep->HPLC Inject 10 µL Detector UV Detector (254 nm) HPLC->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Result Purity Report (e.g., 99.5%) Calculation->Result

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles

GC-MS is an exceptionally sensitive and specific technique ideal for analyzing volatile or semi-volatile compounds. It separates components in the gas phase and subsequently identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

Expertise & Causality:

Furan and its derivatives are often sufficiently volatile for GC analysis.[6] The primary advantage of GC-MS is its dual-confirmation capability. The retention time from the GC provides chromatographic data, while the mass spectrum from the MS provides structural information, allowing for the confident identification of not only the target compound but also unknown impurities. An HP-5MS column is a common and robust choice, as its 5% phenyl polysiloxane phase is suitable for a wide range of semi-polar organic molecules.[7]

Experimental Protocol: GC-MS Analysis
  • System Preparation: Install an appropriate column (e.g., HP-5MS) and condition it according to the manufacturer's instructions. Perform a system blank run to ensure no background contamination.

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 100 µg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.[1]

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-400.

  • Data Analysis: Identify the peak for N-methoxy-N-methylfuran-3-carboxamide based on its retention time and by confirming its expected molecular ion and fragmentation pattern in the mass spectrum. Assess purity by the area percentage of the main peak relative to the total ion chromatogram (TIC).

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthesized Sample Prep Prepare Dilute Solution (100 µg/mL) Sample->Prep Dissolve Solvent Dichloromethane Solvent->Prep GC Gas Chromatograph (HP-5MS Column) Prep->GC Inject 1 µL MS Mass Spectrometer (EI, Scan m/z 40-400) GC->MS Separated Analytes TIC Generate Total Ion Chromatogram (TIC) MS->TIC Spectrum Acquire Mass Spectra for each peak MS->Spectrum Analysis Identify Peaks & Calculate Area % TIC->Analysis Spectrum->Analysis Result Purity & Impurity ID Report Analysis->Result

Caption: GC-MS Purity and Identification Workflow.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Unlike chromatographic techniques that provide a relative purity (area %), quantitative NMR (qNMR) can determine the absolute purity of a substance. It is considered a primary analytical method because it compares the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[8]

Expertise & Causality:

The power of qNMR lies in its orthogonality to chromatography; it relies on a completely different principle (magnetic resonance) and is less susceptible to issues like non-chromophoric impurities.[9] By carefully weighing both the synthesized sample and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone), we can calculate a weight/weight (w/w) purity value. This method will also readily identify and quantify residual solvents or water, which might be missed by other techniques.[8]

Experimental Protocol: ¹H qNMR Analysis
  • Standard Selection: Choose an internal standard that has a simple proton spectrum (ideally a single sharp peak) that does not overlap with any analyte signals, is stable, and is not volatile. Maleic anhydride is a common choice.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the certified internal standard into a vial. Record the weight precisely.

    • Accurately weigh ~15-25 mg of the synthesized N-methoxy-N-methylfuran-3-carboxamide into the same vial. Record the weight precisely.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A 30-second delay is often sufficient. Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>256:1) on the peaks of interest.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Workflow Visualization

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Analyte Weigh Accurately Weigh Analyte & Standard Sample->Weigh Standard Internal Standard (e.g., Maleic Anhydride) Standard->Weigh Solvent Deuterated Solvent (DMSO-d6) Dissolve Dissolve Mixture Solvent->Dissolve Weigh->Dissolve NMR NMR Spectrometer Dissolve->NMR Acquire Acquire Spectrum (Long D1 Delay) NMR->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity (w/w %) via Formula Integrate->Calculate Result Absolute Purity Report Calculate->Result MP_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Interpretation Sample Dry Crystalline Sample Grind Grind to Fine Powder Sample->Grind Pack Pack into Capillary Tube Grind->Pack Apparatus Melting Point Apparatus Pack->Apparatus Heat Heat Slowly (1-2 °C/min) Apparatus->Heat Observe Observe & Record Start (T1) and End (T2) of Melting Heat->Observe Range Determine Range (T2 - T1) Observe->Range Compare Compare to Literature Value Range->Compare Result Purity Indication (Sharp vs. Broad Range) Compare->Result

Caption: Melting Point Analysis Workflow.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSqNMRMelting Point
Principle Liquid-Solid PartitioningGas-Solid Partitioning & MassNuclear Magnetic ResonanceCrystal Lattice Disruption
Purity Type Relative (Area %)Relative (Area %)Absolute (w/w %) Qualitative Indicator
Specificity HighVery High (with MS)HighLow
Sensitivity High (ng-µg)Very High (pg-ng)Moderate (mg)Low (requires >1% impurity)
Quantitation Excellent (with standard)Good (with standard)Excellent (Primary Method) No
Impurity ID Possible (with MS detector)Excellent Good (for known structures)No
Sample Req. ~1 mg/mL solution~100 µg/mL solution~20 mg solid~5 mg solid
Throughput ModerateModerateLowHigh
Key Advantage Versatility, RobustnessStructural ID of unknownsAbsolute quantificationSpeed, Simplicity, Low Cost
Limitation Needs chromophore (UV)Analyte must be volatileLower sensitivityOnly for crystalline solids

Conclusion and Recommendation

A comprehensive and trustworthy assessment of the purity of synthesized N-methoxy-N-methylfuran-3-carboxamide demands an orthogonal approach. No single technique can provide a complete picture.

A robust validation package should include:

  • Primary Purity by HPLC: Use HPLC with UV detection for a high-precision determination of relative purity by area percent. This serves as the primary quality control check.

  • Confirmation and Volatiles by GC-MS: Employ GC-MS to confirm the identity of the main peak via its mass spectrum and to detect any volatile or semi-volatile impurities that may not be observed by HPLC.

  • Absolute Purity by qNMR: Perform ¹H qNMR to obtain an absolute w/w % purity value. This orthogonal technique validates the chromatographic data and provides crucial information on non-UV active impurities, residual solvents, and water content.

  • Initial Check by Melting Point: If the compound is a crystalline solid, a sharp melting point that aligns with any known literature value provides a quick and valuable preliminary confirmation of purity.

By integrating the results from these diverse analytical methods, a researcher or drug development professional can confidently establish a validated purity profile for N-methoxy-N-methylfuran-3-carboxamide, ensuring the quality and reliability of their subsequent scientific endeavors.

References

  • Benchchem. (n.d.). Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide. Benchchem.
  • Chen, Y. C., & Lin, T. H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed.
  • Chemistry For Everyone. (2025). How Do You Accurately Measure Melting Points For Purity Analysis?. YouTube.
  • Pharmaffiliates. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaffiliates.
  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts.
  • Kim, B. T., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society.
  • National Institutes of Health (NIH). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • SSERC. (n.d.). Melting point determination. SSERC.
  • University of Rochester. (n.d.). Melting point determination.
  • Agova, N., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
  • National Institutes of Health (NIH). (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH.

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-methoxy-N-methylfuran-3-carboxamide in Synthesis

For researchers and professionals in drug development, the choice of synthetic route is a critical decision point, balancing yield, purity, scalability, and cost. Acylation reactions, fundamental to building complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the choice of synthetic route is a critical decision point, balancing yield, purity, scalability, and cost. Acylation reactions, fundamental to building complex molecular architectures, often present a classic dilemma: the highly reactive nature of traditional acylating agents can lead to poor selectivity and over-addition, compromising the efficiency of a synthetic campaign. This guide provides an in-depth analysis of N-methoxy-N-methylfuran-3-carboxamide, a specific type of Weinreb amide, as a strategic solution to this challenge. We will dissect its performance against viable alternatives, grounded in mechanistic principles and supported by experimental data, to inform a rational, cost-benefit approach to its implementation.

The Acylation Dilemma: Why Standard Methods Fall Short

The direct acylation of a nucleophile, particularly a potent organometallic reagent, with a standard carboxylic acid derivative like an acid chloride or ester is often plagued by a critical side reaction: over-addition. The ketone product formed is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. This lack of control results in reduced yields of the desired ketone and introduces challenging purification steps.

The primary value proposition of using a Weinreb amide, such as N-methoxy-N-methylfuran-3-carboxamide, is its unique ability to halt the reaction at the ketone stage.[1] This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, the organometallic reagent has been quenched, elegantly preventing the problematic over-addition.[1][2][3]

G cluster_0 Route A: Weinreb Amide Strategy cluster_1 Route B: Direct Acylation Strategy A1 Furan-3-carboxylic Acid A2 Activate & Couple with NH(OMe)Me·HCl A1->A2 A3 N-methoxy-N-methyl- furan-3-carboxamide A2->A3 A4 React with R-MgX A3->A4 A5 Purification A4->A5 A6 High-Purity Furan Ketone A5->A6 B1 Furan B2 Friedel-Crafts Acylation with (RCO)2O / Lewis Acid B1->B2 B3 Crude Product Mixture (Ketone + Isomers + Byproducts) B2->B3 B4 Complex Purification B3->B4 B5 Furan Ketone (Variable Purity) B4->B5

Caption: Comparative synthetic workflows for furan ketone synthesis.

Field-Proven Experimental Protocols

To provide a practical basis for comparison, detailed, self-validating protocols are presented below.

Protocol 1: Synthesis of N-methoxy-N-methylfuran-3-carboxamide

This protocol utilizes phosphorus oxychloride, an inexpensive and effective activating agent. [4] Materials:

  • Furan-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of furan-3-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM at 0 °C, add DIPEA (3.0 eq) dropwise.

  • After stirring for 10 minutes, add POCl₃ (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound. Typical yields are in the range of 85-95%. [4]

Protocol 2: Acylation using N-methoxy-N-methylfuran-3-carboxamide

This protocol demonstrates the reaction with a Grignard reagent to form the corresponding ketone. [3] Materials:

  • N-methoxy-N-methylfuran-3-carboxamide

  • Organomagnesium halide (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the pure furan-3-yl ketone.

Strategic Recommendations and Conclusion

The use of N-methoxy-N-methylfuran-3-carboxamide is a strategically sound decision when the primary goals are high yield, high purity, and reliability, especially in the later stages of a synthesis of a complex, high-value molecule.

  • Adopt for Key Intermediates: The upfront cost is easily justified when synthesizing key fragments or performing late-stage acylations where material loss is unacceptable.

  • Consider Alternatives for Bulk, Simple Ketones: For the synthesis of simple, robust ketones where lower yields or the presence of byproducts can be tolerated, a more direct and less expensive method like Friedel-Crafts acylation may be more economically viable.

  • Evaluate Morpholine Amides as a Cost-Effective Alternative: For projects where the supreme reliability of a Weinreb amide is desired but cost is a significant constraint, morpholine amides present a compelling alternative, offering many of the same benefits with potentially lower reagent costs. [5] Ultimately, N-methoxy-N-methylfuran-3-carboxamide and Weinreb amides in general represent a powerful tool for precision synthesis. They are not merely acylating agents but a form of process insurance, providing a dependable method to construct ketones that avoids the common pitfalls of over-addition, thereby maximizing the efficiency and success of demanding synthetic endeavors.

References

  • Title: One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control Source: The Royal Society of Chemistry URL: [Link]

  • Title: Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 Source: Preprints.org URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Source: ResearchGate URL: [Link]

  • Title: Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis Source: Thieme Chemistry URL: [Link]

  • Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: Journal of the Korean Chemical Society URL: [Link]

  • Title: Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants Source: ResearchGate URL: [Link]

  • Title: Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts Source: ShareOK URL: [Link]

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Validation

A Computational Chemist's Guide to the Reactivity of N-methoxy-N-methylfuran-3-carboxamide: A Comparative Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the reactivity of N-methoxy-N-methylfuran-3-carboxamide, a versatile building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the reactivity of N-methoxy-N-methylfuran-3-carboxamide, a versatile building block in modern organic synthesis. We will explore its electronic structure and reactivity in key chemical transformations through the lens of computational chemistry, comparing its performance with relevant alternatives. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this molecule in their synthetic endeavors.

Introduction: The Duality of a Furan-Based Weinreb Amide

N-methoxy-N-methylfuran-3-carboxamide, a derivative of furan-3-carboxylic acid, integrates two key functional motifs: the furan ring and the N-methoxy-N-methylamide (Weinreb amide). This combination imparts a dual reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.

The furan moiety, a five-membered aromatic heterocycle, is electron-rich and susceptible to electrophilic attack.[1] Its diene character also allows it to participate in cycloaddition reactions. The Weinreb amide, on the other hand, is a well-established precursor for the synthesis of ketones and aldehydes.[2] A key feature of the Weinreb amide is the stability of the tetrahedral intermediate formed upon nucleophilic addition, which effectively prevents the common problem of over-addition by organometallic reagents.[2]

The placement of the Weinreb amide at the 3-position of the furan ring is crucial. Unlike the more common 2-substituted furans, this substitution pattern influences the electronic distribution and steric environment of the furan ring in a distinct manner, impacting its reactivity in electrophilic substitutions and cycloadditions.[3] This guide will dissect these subtleties through computational analysis.

Computational Methodology: A Framework for Predicting Reactivity

To provide a robust and predictive model of the reactivity of N-methoxy-N-methylfuran-3-carboxamide, a well-defined computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and reaction mechanisms of organic molecules.[4][5]

Proposed Computational Protocol:

A suitable level of theory for geometry optimizations and frequency calculations would be the B3LYP functional with the 6-311+G(d,p) basis set.[4] This combination offers a good balance between computational cost and accuracy for systems of this nature. To account for solvent effects, the Polarizable Continuum Model (PCM) can be employed.[6]

Key Computational Analyses:

  • Natural Bond Orbital (NBO) Analysis: To understand the charge distribution and orbital interactions within the molecule.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

  • Transition State (TS) Searching and Intrinsic Reaction Coordinate (IRC) Calculations: To identify the transition states for key reactions and to confirm that they connect the reactants and products. This allows for the calculation of activation energies, providing a quantitative measure of reaction kinetics.

  • Global Reactivity Descriptors: Calculation of parameters such as electrophilicity index (ω) can help in comparing the reactivity of different species.[7]

Reactivity Profile: A Three-Pronged Computational Investigation

We will now explore the reactivity of N-methoxy-N-methylfuran-3-carboxamide in three key reaction classes: nucleophilic acyl substitution, electrophilic aromatic substitution, and cycloaddition.

Nucleophilic Acyl Substitution at the Weinreb Amide

The reaction of Weinreb amides with organometallic reagents is a cornerstone of their application. The stability of the tetrahedral intermediate is key to the selective formation of ketones.

Model Reaction: The addition of methylmagnesium chloride (MeMgCl) to N-methoxy-N-methylfuran-3-carboxamide.

Computational Insights: DFT calculations would be expected to show a multi-step mechanism. The initial nucleophilic attack of the Grignard reagent on the carbonyl carbon leads to the formation of a tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium atom between the two oxygen atoms of the methoxy and carbonyl groups.[8] This chelation increases the stability of the intermediate, preventing its immediate collapse and subsequent over-addition. The calculated energy barrier for the formation of this intermediate would provide a measure of the reaction's feasibility.

Comparison with Alternatives:

Acylating AgentKey FeatureComputational Insight
3-Furoyl Chloride Highly reactive acylating agent.[9]The reaction with organometallics would likely proceed without a stable intermediate, leading to a mixture of ketone and tertiary alcohol due to over-addition. The calculated activation energy for the second addition would be comparable to or lower than the first.
Methyl 3-furoate Less reactive than the acid chloride.Similar to the acid chloride, over-addition is a significant side reaction. Computational modeling would likely show a lower activation barrier for the second nucleophilic attack compared to the Weinreb amide pathway.

Nucleophilic_Acyl_Substitution

Caption: Reaction pathways for ketone synthesis.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. The position of substitution is governed by the directing effect of the C3-carboxamide group.

Model Reaction: Nitration of N-methoxy-N-methylfuran-3-carboxamide with acetyl nitrate.

Computational Insights: The N-methoxy-N-methylcarboxamide group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution.[1] Furan itself preferentially undergoes electrophilic substitution at the C2 and C5 positions due to better stabilization of the cationic intermediate.[1] A computational study would involve calculating the energies of the sigma-complexes formed upon attack at the C2, C4, and C5 positions. It is expected that the C5 position would be the most favored site for electrophilic attack, as it is furthest from the deactivating carboxamide group. The calculated activation energies for the formation of the different sigma-complexes would provide a quantitative measure of this regioselectivity.

Comparison with Furan-2-carboxamide:

SubstrateExpected RegioselectivityRationale
N-methoxy-N-methylfuran-3-carboxamide C5 > C2 > C4The deactivating group at C3 directs incoming electrophiles primarily to the C5 position.
N-methoxy-N-methylfuran-2-carboxamide C5 > C4The deactivating group at C2 strongly directs electrophiles to the C5 and to a lesser extent, the C4 position.[10]

Electrophilic_Substitution

Caption: Regioselectivity in electrophilic substitution.

Diels-Alder Cycloaddition

The furan ring can act as a diene in [4+2] cycloaddition reactions. The electron-withdrawing nature of the carboxamide group is expected to influence the reactivity and selectivity of this transformation.

Model Reaction: The Diels-Alder reaction of N-methoxy-N-methylfuran-3-carboxamide with maleimide.

Computational Insights: The electron-withdrawing substituent at the 3-position is expected to lower the energy of the furan's HOMO, potentially making the reaction slower compared to unsubstituted furan. However, studies have shown that 3-substituted furans can lead to more exergonic reactions compared to their 2-substituted counterparts.[3] A computational analysis of the transition state would be crucial. The activation energy barrier would quantify the kinetic feasibility of the reaction. Furthermore, the calculation of the energies of the endo and exo transition states and products would predict the stereochemical outcome of the reaction. For furan derivatives, the exo adduct is often the thermodynamically more stable product.[11]

Quantitative Comparison of Furan Derivatives in Diels-Alder Reactions:

Furan DerivativeDienophileActivation Energy (kcal/mol) - Exo (Conceptual)Reaction Free Energy (kcal/mol) - Exo (Conceptual)Reference
FuranMaleimide~20~ -8[12]
3-Furoic AcidMaleimideLower than 2-furoic acidMore negative than 2-furoic acid[3]
N-methoxy-N-methylfuran-3-carboxamide MaleimidePredicted to be similar to 3-furoic acidPredicted to be thermodynamically favorable-

Experimental Protocols: Bridging Theory and Practice

Synthesis of 3-Acetylfuran from N-methoxy-N-methylfuran-3-carboxamide

Objective: To demonstrate the utility of the Weinreb amide for ketone synthesis.

Procedure:

  • To a solution of N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add methylmagnesium chloride (1.2 eq, 3.0 M in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-acetylfuran.

Nitration of N-methoxy-N-methylfuran-3-carboxamide

Objective: To investigate the regioselectivity of electrophilic aromatic substitution.

Procedure:

  • To a solution of acetic anhydride (5.0 eq) at -10 °C, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 0 °C.

  • Stir the resulting solution of acetyl nitrate for 15 minutes at -10 °C.

  • Add a solution of N-methoxy-N-methylfuran-3-carboxamide (1.0 eq) in acetic anhydride dropwise to the acetyl nitrate solution at -10 °C.

  • Stir the reaction mixture for 30 minutes at -10 °C.

  • Pour the reaction mixture onto ice and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Analyze the product mixture by 1H NMR and GC-MS to determine the regioselectivity of the nitration.

Conclusion and Future Directions

N-methoxy-N-methylfuran-3-carboxamide is a molecule with a rich and varied reactivity profile. Computational studies, grounded in the principles outlined in this guide, can provide powerful predictive insights into its behavior in nucleophilic acyl substitution, electrophilic aromatic substitution, and cycloaddition reactions. The strategic placement of the Weinreb amide at the 3-position of the furan ring offers unique opportunities for the synthesis of complex molecular architectures.

Future computational and experimental work should focus on expanding the scope of nucleophiles and electrophiles used in reactions with this substrate, as well as exploring its utility in more complex cycloaddition reactions, such as those with asymmetric dienophiles. A direct computational comparison of the reactivity of furan-2- and furan-3-Weinreb amides would provide invaluable data for synthetic chemists.

References

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  • Ghinato, S., Territo, D., Maranzana, A., & Prandi, C. (2021). A Fast and General Route to Ketones from Amides and Organolithium Compounds under Aerobic Conditions: Synthetic and Mechanistic Aspects. Chemistry – A European Journal, 27(1), 257-262.
  • Amos, R. I., Schiesser, C. H., Smith, J. A., & Yates, B. F. (2009). Nucleophilic Acyl Substitution of Acyl Diimides. Request PDF.
  • Priya, S., & Sivakumar, S. (2015). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
  • Glushkov, V. A., & Galkin, V. I. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(21), 6549.
  • Pérez, F., Tovar, F., & S. H. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5132-5136.
  • Lin, C.-H., & Lin, C.-H. (2014). Synthesis, structural properties, electrophilic substitution reactions and DFT computational studies of calix[6]benzofurans. RSC Advances, 4(106), 61652-61659.

  • Varfolomeev, M. A., & Abusalimov, D. B. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids.
  • Fürstner, A., & Bouchez, L. C. (2007). Synthesis of the C3–C18 Fragment of Amphidinolides G and H.
  • PubChem. (n.d.). 3-Furoyl chloride. Retrieved from [Link]

  • Wang, D., & Wang, Q. (2021). Total synthesis of complex alkaloids by nucleophilic addition to amides. Organic & Biomolecular Chemistry, 19(3), 489-500.
  • Ghinato, S., Territo, D., Maranzana, A., & Prandi, C. (2021). Synthetic strategies available to convert amides into ketones.
  • Gandini, A., & Lacerda, T. M. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Polymers, 14(1), 57.
  • Lin, C.-H., & Lin, C.-H. (2014). Synthesis, structural properties, electrophilic substitution reactions and DFT computational studies of calix[6]benzofurans. Request PDF.

  • Li, Z., Wang, S., & Zhang, Y. (2019). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
  • Unkown. (n.d.). A study of furoyl chloride. ThinkIR.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. BenchChem.
  • Singh, P., & Singh, R. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2431(1), 020003.
  • De Vleeschouwer, F., & Stevens, C. V. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4814-4822.
  • Unkown. (n.d.). Reaction of Furan and Thiophene.
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  • Unkown. (2025). Studies on the Diels—Alder Reaction of Annulated Furans: Application to the Synthesis of Substituted Phenanthrenes. Request PDF.
  • Chongqing City Chemical Engineering Inst. (2018). CN106674166B - The preparation method of furoyl chloride.
  • Valerio, O., & Luciano, G. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. International Journal of Molecular Sciences, 24(18), 14368.
  • LibreTexts. (2024). 6.1: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
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  • Unkown. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega.
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  • S. H., & S. H. (n.d.).
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  • Unkown. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI.
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Comparative

A Comparative Guide to the Structure-Activity Relationships of Furan-3-Carboxamide Analogs

Introduction: The Furan-3-Carboxamide Scaffold in Modern Drug Discovery The furan ring is a cornerstone of medicinal chemistry, prized for its unique electronic and structural properties. As an electron-rich aromatic sys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-3-Carboxamide Scaffold in Modern Drug Discovery

The furan ring is a cornerstone of medicinal chemistry, prized for its unique electronic and structural properties. As an electron-rich aromatic system, it can engage in a variety of non-covalent interactions with biological targets, while its five-membered structure provides a compact and versatile framework for chemical elaboration.[1] When coupled with a carboxamide linker at the 3-position, the resulting furan-3-carboxamide core becomes a "privileged scaffold," a molecular architecture that demonstrates a remarkable propensity for binding to multiple, distinct biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for furan-3-carboxamide analogs across different target classes. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by experimental data, and provide detailed protocols for key validation assays. This analysis is designed to equip researchers and drug development professionals with the insights needed to rationally design the next generation of potent and selective therapeutic agents based on this versatile scaffold.

Core Principles of the Furan-3-Carboxamide Scaffold

The power of the furan-3-carboxamide scaffold lies in the distinct roles played by its constituent parts. Understanding these roles is fundamental to interpreting SAR data.

  • The Furan Ring: The oxygen atom acts as a hydrogen bond acceptor, while the aromatic π-system can participate in π-π stacking or hydrophobic interactions. Its electron-rich nature influences the reactivity and electronic properties of attached substituents.[1]

  • The Carboxamide Linker: This group is a critical interaction hub. The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This dual nature allows it to form robust hydrogen bond networks within a protein's active site, often acting as a "hinge-binding" motif, particularly in kinases. Furthermore, the planar nature of the amide bond imparts a degree of conformational rigidity to the molecule, which can be entropically favorable for binding. The importance of the carboxamide is highlighted in studies of allosteric modulators, where replacing the amide with an ester can drastically alter or eliminate activity.[2]

These core features provide a stable platform for systematic modification at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: General scaffold for SAR discussion.

Case Study 1: Furan-3-Carboxamides as p38α MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase is a pivotal enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Consequently, inhibiting p38α has been a major therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[3] The furan-3-carboxamide scaffold has been successfully employed to generate potent and selective p38α inhibitors.[4][5]

Structure-Activity Relationship Insights

The development of these inhibitors reveals a classic medicinal chemistry strategy. The core scaffold typically orients itself to form key interactions in the ATP-binding pocket of the kinase.

  • Hinge-Binding Region (R4): The amide N-H and a nitrogen atom within the R4 aromatic ring (often a pyridine) are crucial. They form two key hydrogen bonds with the "hinge" region of the kinase, specifically with the backbone amide of Met109.[5] This bidentate interaction is a common feature of many kinase inhibitors and serves as the primary anchor for the molecule.

  • Hydrophobic Pocket I (R1, R2): Substituents on the furan ring at the R1 and R2 positions extend into a hydrophobic region. Small alkyl groups are generally well-tolerated.

  • Solvent-Front Region (R3): The R3 substituent, attached to the carboxamide nitrogen, points towards the solvent-exposed region of the active site. This position is highly amenable to modification to enhance potency and, critically, to tune physicochemical properties like solubility. Introducing groups like morpholino or piperazino moieties at this position has been shown to significantly increase inhibitory activity.[6]

Comparative Performance Data

The following table summarizes the SAR for a hypothetical series of furan-3-carboxamide analogs targeting p38α, based on published findings.[4][5]

Compound R3 Substituent (on Amide-N) R4 Group p38α IC50 (nM) Cellular TNF-α IC50 (nM)
1a Methyl4-Pyridyl520>10000
1b Phenyl4-Pyridyl1502500
1c 4-Fluorophenyl4-Pyridyl45800
1d 4-(Morpholino)phenyl4-Pyridyl895
1e 4-(Morpholino)phenyl2-Pyrimidyl1201800

Causality Behind Experimental Choices: The progression from 1a to 1d demonstrates a clear strategy. Moving from a small alkyl group (1a ) to a phenyl ring (1b ) introduces favorable hydrophobic interactions. Adding an electron-withdrawing fluorine (1c ) enhances potency, potentially by modulating the electronics of the phenyl ring or forming specific fluorine-protein contacts. The significant jump in potency with the morpholino group (1d ) is a classic move to improve solubility and engage in additional hydrogen bonding with solvent or protein residues at the mouth of the ATP pocket, leading to much-improved cellular activity. The comparison of 1d to 1e highlights the importance of the hinge-binding motif; changing the 4-pyridyl to a 2-pyrimidyl likely disrupts the optimal geometry for hydrogen bonding with the kinase hinge, reducing biochemical potency.

Case Study 2: Furan-based Analogs as Pyruvate Dehydrogenase (PDH) Inhibitors

The Pyruvate Dehydrogenase Complex (PDHc) is a critical gatekeeper of cellular metabolism. Its suppression is a feature of certain cancers manifesting the Warburg effect.[7][8] The E1 subunit of PDH is a thiamine pyrophosphate (TPP)-dependent enzyme. SAR studies have focused on creating furan-based thiamine analogs that are selective for PDH E1 and, crucially, are cell-permeable.[7][8][9]

Structure-Activity Relationship Insights

This case study differs significantly from the kinase inhibitor example. Here, the goal is to mimic the natural cofactor, thiamine, while building in selectivity and cell permeability.

  • Pyrophosphate Mimics: The highly charged pyrophosphate tail of TPP prevents it from crossing cell membranes. A key objective was to replace this group with non-charged moieties. This led to the development of furan-based analogs where the pyrophosphate is replaced, for example, by neutral amides or esters, dramatically improving cell permeability.[7][9]

  • Furan Ring as a Pyrimidine Mimic: The furan ring in these analogs serves as a bioisostere for the pyrimidine ring of thiamine. Modifications to this ring and its substituents are used to probe the TPP-binding pocket and identify features unique to PDH E1 versus other TPP-dependent enzymes.

  • Probing the Substrate Pocket: The SAR strategy involves systematically modifying the "thiazolium" portion of the thiamine mimic to explore the adjacent substrate-binding pocket. This allows for the identification of steric and electronic features that can confer selectivity for PDH E1.[9]

Comparative Performance Data

The table below illustrates the SAR progression for furan-based PDH E1 inhibitors, focusing on the impact of modifying the pyrophosphate-mimicking tail.

Compound Core Scaffold Tail Moiety (Pyrophosphate Mimic) PDH E1 Ki (nM) Cell Permeability
TPP ThiaminePyrophosphatePotentNone
2a Furan-based Thiamine AnalogCarboxylic Acid1500Low
2b Furan-based Thiamine AnalogMethyl Ester450Moderate
2c Furan-based Thiamine AnalogN-propyl amide85High
2d Furan-based Thiamine AnalogN-(4-fluorobenzyl) amide25High

Causality Behind Experimental Choices: The data clearly shows the success of the central hypothesis. The natural cofactor, TPP, is potent but cell-impermeable. Replacing the pyrophosphate with a simple carboxylic acid (2a ) removes the charge but results in weak activity. Esterification (2b ) improves potency, likely by increasing hydrophobicity and cell penetration. The move to amides (2c ) provides a significant boost, suggesting the amide N-H or C=O can form favorable interactions in the pyrophosphate pocket. Finally, adding an aromatic ring to the amide (2d ) further enhances potency, indicating the presence of a nearby hydrophobic pocket that can be exploited for additional binding affinity. This iterative process led to potent, selective, and membrane-permeable inhibitors suitable for cellular studies.[7][8]

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and self-validating. Below are detailed, representative protocols for the assays used to characterize p38α MAP kinase inhibitors.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, a trustworthy method to determine the direct affinity (dissociation constant, Kd) of a compound for the kinase.

Objective: To quantify the binding affinity of furan-3-carboxamide analogs to the p38α kinase active site.

Materials:

  • p38α kinase (active, recombinant)

  • Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (serially diluted in DMSO)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no kinase" controls for background.

  • Kinase/Antibody Mix Preparation: Dilute the p38α kinase and Eu-anti-GST antibody in Assay Buffer to a 2X working concentration.

  • Dispensing Kinase Mix: Add 10 µL of the 2X Kinase/Antibody mix to each well of the assay plate.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase.

  • Tracer Mix Preparation: Dilute the Alexa Fluor™ 647-labeled tracer in Assay Buffer to a 2X working concentration.

  • Dispensing Tracer Mix: Add 10 µL of the 2X Tracer mix to each well. The final volume is 20 µL.

  • Final Incubation: Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light. This allows the system to reach binding equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular TNF-α Production Inhibition Assay

This protocol measures the functional consequence of inhibiting the p38α pathway in a relevant cell model.

Objective: To determine the potency of furan-3-carboxamide analogs in inhibiting the production of TNF-α in stimulated human monocytic cells (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium + 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • Test Compounds (serially diluted)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours to differentiate the cells into macrophage-like cells.

  • Compound Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium containing serially diluted test compounds. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

    • Rationale: Pre-incubation ensures the compound has entered the cells and engaged the target before the inflammatory stimulus is applied.

  • Cell Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate (5 min at 1500 rpm) to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification: Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Visualizing SAR and Experimental Workflows

Graphical representations are essential for condensing complex information into an easily digestible format.

Caption: Summary of key SAR takeaways for the furan-3-carboxamide scaffold.

node_start Compound Library Synthesis node_primary Primary Biochemical Screen (e.g., p38α Binding Assay) node_start->node_primary High-Throughput Screening node_potency IC50 Determination (10-pt dose response) node_primary->node_potency Confirm Hits node_cellular Cellular Functional Assay (e.g., TNF-α Inhibition) node_potency->node_cellular Validate Cellular Efficacy node_selectivity Kinase Selectivity Panel (>100 kinases) node_cellular->node_selectivity Assess Off-Target Activity node_adme In Vitro ADME Profiling (Solubility, Permeability, Stability) node_cellular->node_adme Assess Drug-like Properties node_lead Lead Candidate node_selectivity->node_lead node_adme->node_lead

Caption: Typical screening cascade for developing novel kinase inhibitors.

Conclusion and Future Perspectives

The furan-3-carboxamide scaffold has unequivocally demonstrated its value in modern medicinal chemistry. Through systematic SAR studies, researchers have successfully tailored analogs to inhibit diverse targets, from protein kinases involved in inflammation to metabolic enzymes critical in oncology.[4][7] The key takeaways are consistent across targets: the carboxamide linker is a dominant interaction element, often anchoring the molecule, while peripheral positions on the furan and amide-N substituent provide the means to optimize potency, selectivity, and pharmacokinetics.

Future efforts will likely focus on expanding the target space for this scaffold and employing more advanced synthetic methodologies to access novel chemical space.[10] The use of computational tools, such as molecular docking and free energy perturbation, will continue to refine the rational design process, allowing for more accurate predictions of binding affinity and a more efficient exploration of the vast chemical landscape offered by the furan-3-carboxamide core.

References

  • Chan, A. H. Y., Ho, T. C. S., Parle, D. R., & Leeper, F. J. (2023).
  • Dhar, T. G. M., Wrobleski, S. T., Lin, S., Furch, J. A., Nirschl, D. S., Fan, Y., Todderud, G., Pitt, S., Doweyko, A. M., Sack, J. S., Mathur, A., McKinnon, M., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.
  • Chan, A. H. Y., Ho, T. C. S., Parle, D. R., & Leeper, F. J. (2023). Furan-based Thiamine Antagonists for Pyruvate Dehydrogenase: SAR Investigation, Biochemical Evaluation and Computational Analysis. Apollo - University of Cambridge Repository.
  • ResearchGate. (2025). Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors.
  • Nivrutti, B. G. (n.d.). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • ProQuest. (n.d.).
  • Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Zanatta, N., et al. (2025). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
  • ResearchGate. (2025). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds.
  • Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Upd
  • Pacher, P., et al. (2021). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. PubMed Central.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Kumar, S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of N-Methoxy-N-methylfuran-3-carboxamide

[1] Executive Summary & Immediate Action Do not dispose of N-methoxy-N-methylfuran-3-carboxamide down the drain. This compound is a Weinreb amide derivative containing a furan ring.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Do not dispose of N-methoxy-N-methylfuran-3-carboxamide down the drain. This compound is a Weinreb amide derivative containing a furan ring. While the amide functionality provides stability against spontaneous hydrolysis, the furan moiety presents specific risks regarding flammability and potential polymerization under acidic conditions.

Disposal Stream: Non-Halogenated Organic Waste (High BTU Incineration). Critical Segregation: Keep separate from strong oxidizers and concentrated acids .

Chemical Profile & Hazard Assessment

To ensure accurate tracking and safety, verify the compound against the following parameters before handling.

ParameterData
Chemical Name N-Methoxy-N-methylfuran-3-carboxamide
CAS Number 148900-66-7 (Specific to the 3-isomer)
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Physical State Solid (low melting point) or viscous oil
Solubility Soluble in organic solvents (DCM, THF, EtOAc); sparing solubility in water.
Hazard Identification (GHS)[2]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

  • Furan Moiety Warning: Furan derivatives are electron-rich heteroaromatics. While this amide is more stable than furan solvent, it can undergo exothermic polymerization if exposed to strong Lewis acids or protic acids.

Pre-Disposal Protocol: The "Senior Scientist" Validation

Rationale: As an Application Scientist, I emphasize that "disposal" begins at the bench, not the waste bin. The stability of the waste stream depends on how you prepare the sample.

A. Assessing Stability (The "Peroxide Check")

While Weinreb amides are generally stable, furan derivatives stored for extended periods (especially in clear glass) can theoretically form peroxides or degradation products.

  • Visual Inspection: Check for crystal formation around the cap or cloudiness in the oil.

  • Test: If the container is >2 years old, use a starch-iodide strip. If positive, do not move the container . Contact EHS immediately for stabilization.

B. Quenching (For Reaction Mixtures)

If you are disposing of a reaction mixture (e.g., post-Grignard addition), the Weinreb amide forms a stable tetrahedral intermediate that must be quenched to release the ketone (or disposed of as a reactive mixture).

  • Protocol: Quench reaction mixtures with saturated aqueous NH₄Cl or dilute HCl before adding to the organic waste stream. This prevents delayed exotherms in the waste drum.

Step-by-Step Disposal Workflows

Scenario 1: Pure Reagent (Expired or Surplus)

Objective: Safe transfer to high-temperature incineration stream.

  • Solubilization (Optional but Recommended): If the reagent is a solid cake, dissolve it in a minimal amount of Acetone or Ethyl Acetate. This prevents "hot spots" of solid reagent in the waste drum and ensures uniform combustion.

  • Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container.

  • Labeling:

    • Primary Constituent: N-Methoxy-N-methylfuran-3-carboxamide.[3]

    • Solvent: (e.g., Acetone 10%).

    • Hazard Checkbox: Irritant, Flammable (if solvated).

  • Segregation: Place in the Non-Halogenated Organic waste stream.

    • Note: If you dissolved it in Dichloromethane (DCM), it must go into the Halogenated stream.

Scenario 2: Contaminated Debris (Gloves, Syringes)

Objective: Prevent secondary exposure to lab staff.

  • Solids/Wipes: Place in a double-bagged, clear polyethylene bag. Label as "Debris contaminated with Furan-3-carboxamide."

  • Sharps: If syringes were used, do not recap. Place directly into a rigid sharps container. The trace amount of amide does not require a separate hazardous waste stream for the sharps bin itself, provided it is incinerated (standard practice).

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the decision logic for segregating this specific chemical waste.

Disposal_Protocol Start Waste: N-Methoxy-N-methylfuran-3-carboxamide State_Check Is the waste Pure or a Mixture? Start->State_Check Pure Pure / Expired Reagent State_Check->Pure Mixture Reaction Mixture / Solution State_Check->Mixture Solid_Prep Dissolve in Acetone/EtOAc (Recommended) Pure->Solid_Prep Quench_Check Was it reacted with Organometallics? Mixture->Quench_Check Solvent_Check Does it contain Halogens? (DCM, Chloroform, etc.) Non_Halo Stream: Non-Halogenated Organic Waste Solvent_Check->Non_Halo No (EtOAc/THF/Acetone) Halo Stream: Halogenated Organic Waste Solvent_Check->Halo Yes (DCM/CHCl3) Quench_Check->Solvent_Check No / Already Quenched Quench_Action ACTION: Quench with sat. NH4Cl or dilute HCl Quench_Check->Quench_Action Yes Quench_Action->Solvent_Check Solid_Prep->Non_Halo

Figure 1: Decision matrix for segregating Weinreb amide waste streams. Blue nodes indicate decision points; Green/Red nodes indicate final disposal streams.

Emergency Contingencies

Spill Management (Small Scale < 500 mL):

  • PPE: Nitrile gloves (double gloving recommended due to furan permeability), safety goggles, lab coat.

  • Absorbent: Use a clay-based absorbent or vermiculite. Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Clean Up: Scoop absorbed material into a wide-mouth jar. Clean the surface with soap and water; do not use bleach (oxidizer) as a first-pass cleaner on furan derivatives.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[2] Furan derivatives can be lipophilic; thorough washing is critical.

  • Eyes: Flush for 15 minutes.[1][2] Seek medical attention immediately.

References

  • PubChem. (n.d.). Compound Summary: N-Methoxy-N-methylfuran-3-carboxamide.[3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for stability mechanism).

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved January 29, 2026, from [Link]

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Handling

Personal protective equipment for handling N-methoxy-N-methylfuran-3-carboxamide

Executive Summary & Risk Context N-methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7) is a specialized Weinreb amide intermediate used primarily for the synthesis of furan-containing ketones via nucleophilic addition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-methoxy-N-methylfuran-3-carboxamide (CAS: 148900-66-7) is a specialized Weinreb amide intermediate used primarily for the synthesis of furan-containing ketones via nucleophilic addition. While often categorized generically as an irritant, the structural combination of the furan ring and the amide functionality necessitates a higher tier of safety than standard salts.

The "Why" Behind the Protocol:

  • Furan Moiety Toxicity: Furan derivatives can be metabolically activated (via cytochrome P450) to reactive dialdehydes (e.g., cis-2-butene-1,4-dial), which are potent alkylating agents capable of liver toxicity and protein cross-linking. Therefore, we treat this compound with ALARA (As Low As Reasonably Achievable) protocols, assuming potential cumulative toxicity beyond simple irritation.

  • Weinreb Amide Stability: While the amide bond is stable, these reagents are frequently used with pyrophoric nucleophiles (Grignard or Organolithium reagents). The safety profile must account for the reaction environment, not just the isolated solid.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.

Body ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Dust Control: Fine amide powders can aerosolize during weighing. Inhalation allows direct entry of the furan moiety into the bloodstream, bypassing first-pass metabolism protection in the gut.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Irritation vs. Injury: Safety glasses are insufficient. Amide fines can bypass side-shields. Contact causes severe conjunctival irritation (H319).
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil / 0.12mm)Permeation Resistance: Amides can act as permeation enhancers. Double gloving provides a "sacrificial layer" to detect contamination before it reaches the skin.
Body Flame-Resistant (FR) Lab Coat Reaction Context: Since this intermediate is often reacted with flammable organometallics (e.g., MeLi, MeMgBr), standard cotton coats are insufficient for the process risk.

Operational Logic & Decision Pathways

The following diagram illustrates the critical decision-making logic for PPE selection based on the specific operational state of the chemical.

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Dissolved in THF/DCM) Start->Solution Reaction Active Reaction (w/ Nucleophiles) Start->Reaction DustHaz Hazard: Inhalation of Furan-bearing particulates Solid->DustHaz SplashHaz Hazard: Solvent Splash + Skin Absorption Solution->SplashHaz FireHaz Hazard: Pyrophoric Ignition Risk Reaction->FireHaz Req1 REQ: Fume Hood + N95 (Backup) + Double Nitrile DustHaz->Req1 Req2 REQ: Splash Goggles + Butyl/Nitrile Gloves SplashHaz->Req2 Req3 REQ: Blast Shield + FR Lab Coat + Face Shield FireHaz->Req3

Figure 1: Risk-based PPE selection logic. Note that the hazard escalates from toxicity (dust) to physical injury (fire) during the reaction phase.

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing

Objective: Prevent inhalation of dust.

  • Environment: All weighing must occur inside a chemical fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the solid.

  • Static Control: Furan-carboxamides can be electrostatic. Use an anti-static gun or ionizer if the powder "flies" to prevent dispersal onto the balance pan.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood to prevent tracking dust into the lab.

Phase B: Reaction Setup (The Weinreb Synthesis)

Objective: Containment of reactive intermediates.[1]

  • Solvent Selection: Dissolve the amide in anhydrous THF or DCM under an inert atmosphere (Nitrogen/Argon).

    • Note: This compound is moisture-sensitive. Hydrolysis yields the parent furan-3-carboxylic acid, altering stoichiometry.

  • Addition: When adding the nucleophile (e.g., Grignard), maintain internal temperature < -10°C (unless specific protocol dictates otherwise).

    • Safety Check: Ensure the stable tetrahedral intermediate is maintained until quenching to prevent "runaway" exotherms or over-addition.

Phase C: Quenching & Cleanup

Objective: Safe hydrolysis.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl or HCl.

    • Warning: This releases the metal salts and the methoxy-methyl amine byproduct.

  • Spill Response:

    • Solid Spill: Do not sweep dry. Cover with wet paper towels (to suppress dust), then wipe up. Place in a sealed bag.

    • Solution Spill: Absorb with vermiculite. Dispose of as hazardous organic waste.

Waste Disposal & Deactivation[2]

Do not dispose of this compound down the drain. The furan ring persists in water systems and poses ecotoxicological risks.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic SolidDouble-bag in polyethylene. Label "Toxic/Irritant - Furan Derivative".
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DCM goes to Halogenated). The amide itself does not dictate the stream, but the solvent does.
Contaminated Sharps Bio/Chem HazardNeedles used for organometallic addition must be quenched (e.g., rinsed with isopropanol) before disposal.

Experimental Workflow Visualization

Handling_Workflow Storage Storage (Cold, Dry, Dark) Weigh Weighing (Fume Hood Only) Storage->Weigh Anti-static Dissolve Solubilization (Anhydrous THF) Weigh->Dissolve Inert Gas React Nucleophilic Addition Dissolve->React -78°C to 0°C Quench Acidic Quench (Release Ketone) React->Quench Hydrolysis Waste Organic Waste Disposal Quench->Waste Separation

Figure 2: Operational lifecycle of Weinreb amide handling, emphasizing containment at the weighing and quenching stages.[2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14918, Methyl furan-3-carboxylate (Structural Analog Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Weinreb Amide Synthesis & Safety. Organic Chemistry Portal.[6] Retrieved from [Link]

  • Peterson, L. A. (2013). Formation of reactive metabolites from furan: Chemical and biochemical implications. Chemical Research in Toxicology. (Context on Furan metabolic toxicity). Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
N-methoxy-N-methylfuran-3-carboxamide
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N-methoxy-N-methylfuran-3-carboxamide
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